Technical Documentation Center

5-o-Tolyl-1h-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-o-Tolyl-1h-pyrazole-4-carboxylic acid
  • CAS: 1007541-87-8

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid Authored by: A Senior Application Scientist Foreword: The Prominence of the Pyrazole Scaffold in Modern Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its metabolic stability and versatile chemical nature have rendered it a "privileged scaffold," a core structural motif present in a multitude of clinically successful pharmaceuticals.[2] From the anti-inflammatory action of Celecoxib to the anti-cancer properties of Crizotinib and the cardiovascular applications of Sildenafil, pyrazole derivatives have demonstrated a remarkable breadth of biological activities.[1][2][3] This guide delves into the synthesis and characterization of a specific, yet representative, member of this esteemed class of compounds: 5-o-Tolyl-1H-pyrazole-4-carboxylic acid. The strategic placement of the o-tolyl group and the carboxylic acid moiety presents unique opportunities for molecular interactions within biological systems, making this a compound of significant interest for researchers and drug development professionals. This document aims to provide a comprehensive, field-proven framework for the synthesis and rigorous characterization of this promising molecule.

Strategic Synthesis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid

The synthesis of pyrazole-4-carboxylic acids is most effectively achieved through the cyclocondensation of a hydrazine derivative with a suitable three-carbon building block. The chosen synthetic pathway for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid is a robust two-step process, commencing with commercially available starting materials and culminating in the target molecule. This strategy ensures high regioselectivity and good overall yields.

Synthetic Workflow Overview

The synthesis proceeds via the initial formation of a pyrazole ester through the reaction of o-tolylhydrazine with an appropriate β-ketoester, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Synthetic Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis o-Tolylhydrazine o-Tolylhydrazine Pyrazole_Ester Ethyl 5-o-tolyl-1H-pyrazole-4-carboxylate o-Tolylhydrazine->Pyrazole_Ester Cyclocondensation Ethyl_2-formyl-3-oxobutanoate Ethyl 2-(ethoxymethylene)acetoacetate Ethyl_2-formyl-3-oxobutanoate->Pyrazole_Ester Target_Molecule 5-o-Tolyl-1H-pyrazole-4-carboxylic acid Pyrazole_Ester->Target_Molecule Base Hydrolysis (e.g., NaOH)

Caption: Overall synthetic route for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocols
1.2.1. Step 1: Synthesis of Ethyl 5-o-tolyl-1H-pyrazole-4-carboxylate

This step involves a classic pyrazole synthesis through the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.[4]

  • Materials:

    • o-Tolylhydrazine hydrochloride (or o-tolylhydrazine)[5][6][7]

    • Ethyl 2-(ethoxymethylene)acetoacetate

    • Ethanol (absolute)

    • Triethylamine (if starting with the hydrochloride salt)

  • Procedure:

    • To a solution of o-tolylhydrazine hydrochloride (1.0 eq) in absolute ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature. If using o-tolylhydrazine free base, this step is omitted.

    • Add ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

    • Pour the residue into ice-cold water and stir until a precipitate forms.

    • Collect the crude product by vacuum filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 5-o-tolyl-1H-pyrazole-4-carboxylate.

1.2.2. Step 2: Synthesis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid

The final step is a straightforward saponification of the ester to the desired carboxylic acid.[8]

  • Materials:

    • Ethyl 5-o-tolyl-1H-pyrazole-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl, concentrated)

  • Procedure:

    • Dissolve the ethyl 5-o-tolyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Reflux the reaction mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford the pure 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Synthesized_Compound Purified 5-o-Tolyl-1H-pyrazole-4-carboxylic acid H_NMR ¹H NMR Synthesized_Compound->H_NMR Structural Elucidation C_NMR ¹³C NMR Synthesized_Compound->C_NMR Carbon Skeleton FTIR FT-IR Synthesized_Compound->FTIR Functional Groups MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight MP Melting Point Synthesized_Compound->MP Purity Assessment Solubility Solubility Synthesized_Compound->Solubility Formulation Potential

Caption: Logical flow for the characterization of the target compound.

Expected Analytical Data

The following table summarizes the anticipated data for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

Analytical Technique Expected Observations
¹H NMR - Aromatic protons of the tolyl group (multiplets, ~7.2-7.5 ppm).- Pyrazole proton (singlet, ~8.0-8.5 ppm).- Methyl protons of the tolyl group (singlet, ~2.2-2.4 ppm).- Carboxylic acid proton (broad singlet, >12 ppm).- NH proton of the pyrazole ring (broad singlet, variable).[4][9]
¹³C NMR - Carboxylic acid carbonyl carbon (~165-175 ppm).- Aromatic and pyrazole ring carbons (~110-150 ppm).- Methyl carbon of the tolyl group (~20-25 ppm).[10][11]
FT-IR (cm⁻¹) - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).- N-H stretch of the pyrazole ring (~3100-3300 cm⁻¹).- C=N and C=C stretches of the aromatic and pyrazole rings (~1450-1600 cm⁻¹).[12]
Mass Spectrometry - Expected molecular ion peak (M+) corresponding to the molecular formula C₁₁H₁₀N₂O₂ (m/z = 202.21).
Melting Point - A sharp melting point is indicative of high purity.
Solubility - Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.[13]

Potential Applications and Scientific Significance

The true value of a novel chemical entity lies in its potential applications. Given the extensive pharmacological profile of the pyrazole scaffold, 5-o-Tolyl-1H-pyrazole-4-carboxylic acid is a compelling candidate for various drug discovery programs.

The Pyrazole Core and its Biological Activities

The pyrazole ring is a versatile pharmacophore, capable of engaging in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.[14] This has led to the development of pyrazole-containing drugs with a wide array of therapeutic uses.[3][15]

Pyrazole_Applications Pyrazole_Core {Pyrazole Core|Metabolically Stable Versatile Chemistry} Anti_Inflammatory Anti-inflammatory (e.g., COX-2 inhibition) Pyrazole_Core->Anti_Inflammatory Anticancer Anticancer (e.g., Kinase inhibition) Pyrazole_Core->Anticancer Antimicrobial Antimicrobial Pyrazole_Core->Antimicrobial Antiviral Antiviral Pyrazole_Core->Antiviral CNS_Disorders CNS Disorders Pyrazole_Core->CNS_Disorders Cardiovascular Cardiovascular (e.g., PDE5 inhibition) Pyrazole_Core->Cardiovascular

Caption: Diverse biological activities stemming from the pyrazole scaffold.

Structure-Activity Relationship Insights

The specific substituents on the pyrazole ring of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid are expected to significantly influence its biological profile:

  • o-Tolyl Group: The presence and position of this lipophilic group can enhance binding to hydrophobic pockets within target proteins and influence the overall pharmacokinetic properties of the molecule.

  • Carboxylic Acid Moiety: This functional group is a key hydrogen bond donor and acceptor, and can also engage in ionic interactions. It often serves as a crucial anchoring point to the active sites of enzymes and receptors.

This combination of a hydrophobic region and a key binding group makes 5-o-Tolyl-1H-pyrazole-4-carboxylic acid a prime candidate for screening in assays targeting kinases, cyclooxygenases, and other enzyme families where such interactions are critical for inhibition.[2][14]

Conclusion

This guide has provided a detailed, practical framework for the synthesis and characterization of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid. The outlined synthetic route is efficient and reliable, and the comprehensive characterization protocol ensures the validation of the final product's identity and purity. The established importance of the pyrazole scaffold in medicinal chemistry strongly suggests that this compound is a valuable asset for any research program focused on the discovery and development of novel therapeutic agents. Its structural features warrant further investigation into its biological activities, potentially leading to the identification of new lead compounds in the ongoing quest for improved medicines.

References

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate . Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews . Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates . Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC . Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing . Available at: [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH . Available at: [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State . Available at: [Link]

  • Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con . Available at: [Link]

  • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4,6-trichlorophenyl) - SpectraBase . Available at: [Link]

  • CN102382009A - Preparation process of 2-tolylhydrazine hydrochloride - Google Patents.
  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate . Available at: [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of . Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC . Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - SCIRP . Available at: [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC . Available at: [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh . Available at: [Link]

  • Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) - Scientific.net . Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl . Available at: [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid - MDPI . Available at: [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal . Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid

Foreword: The Rationale for Structural Elucidation In the landscape of modern drug discovery and materials science, pyrazole carboxylic acids represent a class of privileged scaffolds. Their inherent biological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Structural Elucidation

In the landscape of modern drug discovery and materials science, pyrazole carboxylic acids represent a class of privileged scaffolds. Their inherent biological activities and versatile chemical nature make them foundational building blocks for novel therapeutics and functional materials.[1] The precise substitution pattern on the pyrazole core dictates its three-dimensional conformation, electronic properties, and, consequently, its interaction with biological targets. Therefore, the unambiguous confirmation of its chemical structure is not merely a procedural step but the bedrock upon which all subsequent research is built.

This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to elucidate and confirm the structure of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid . Moving beyond a simple recitation of data, we will explore the "why" behind the "how"—explaining the causal links between molecular structure and spectral output. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

The Molecular Blueprint: An Overview

Before delving into the spectroscopic analysis, let us consider the target molecule. 5-o-Tolyl-1H-pyrazole-4-carboxylic acid consists of a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This core is substituted at the C4 position with a carboxylic acid group and at the C5 position with an o-tolyl group. The "1H" designation indicates that one of the nitrogen atoms bears a hydrogen, leading to the possibility of annular tautomerism, a key consideration in our analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR to build a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. Based on data from closely related analogs, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and established principles of chemical shifts, we can predict the spectrum of our target compound with high confidence.[3]

Expected ¹H NMR Spectral Data (Predicted, in DMSO-d₆):

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCausality and Field Insights
-COOH ~13.0 - 13.5Broad SingletThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. Its signal is typically broad due to hydrogen bonding and chemical exchange with residual water in the solvent. This signal will disappear upon a D₂O shake, providing definitive confirmation.
Pyrazole N-H ~12.5 - 13.0Broad SingletThe proton on the pyrazole nitrogen is also acidic and participates in hydrogen bonding, resulting in a broad, downfield signal. Its exact position can be sensitive to concentration and temperature. Due to rapid tautomeric exchange between the two nitrogen atoms in solution, a single averaged signal is typically observed.[2]
Pyrazole C3-H ~8.0 - 8.3SingletThis is the sole proton directly attached to the pyrazole ring. Its downfield shift is due to the aromaticity of the heterocyclic ring. It appears as a sharp singlet as there are no adjacent protons to couple with.
Tolyl-H (Aromatic) ~7.2 - 7.5MultipletThe four protons on the o-tolyl ring will appear as a complex multiplet in the aromatic region. The ortho-substitution pattern breaks the symmetry, leading to distinct signals that may overlap.
Tolyl -CH₃ ~2.2 - 2.4SingletThe methyl protons of the tolyl group are shielded compared to the aromatic protons and will appear as a characteristic sharp singlet upfield.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the synthesized 5-o-Tolyl-1H-pyrazole-4-carboxylic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps in observing the acidic -COOH and N-H protons, which might be broadened or exchanged away in other solvents like CDCl₃.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • Acquisition:

    • Acquire a standard ¹H spectrum over a range of 0-16 ppm.

    • Use a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons which can affect quantitative accuracy in other experiments.

  • Confirmatory Test (D₂O Exchange): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the acidic -COOH and N-H protons will exchange with deuterium and significantly diminish or disappear, confirming their assignment.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

Expected ¹³C NMR Spectral Data (Predicted, in DMSO-d₆):

Carbon AssignmentExpected Chemical Shift (δ, ppm)Causality and Field Insights
-COOH ~165 - 170The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
Pyrazole C5 ~148 - 152This carbon is attached to the tolyl group and a nitrogen atom, leading to a downfield shift.
Pyrazole C3 ~140 - 144The chemical shift of this carbon is influenced by the adjacent nitrogen and the C-H bond.
Tolyl C (ipso, attached to Pyrazole) ~130 - 135The quaternary carbon of the tolyl ring directly bonded to the pyrazole.
Tolyl C (ipso, with -CH₃) ~136 - 140The quaternary carbon of the tolyl ring bearing the methyl group.
Tolyl CH (Aromatic) ~125 - 132The four CH carbons of the tolyl ring will appear in the aromatic region.
Pyrazole C4 ~110 - 115This carbon is attached to the carboxylic acid group and is generally more shielded than C3 and C5.
Tolyl -CH₃ ~18 - 22The methyl carbon appears in the upfield aliphatic region, as expected.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

    • A spectral width of 0-220 ppm is standard.

    • A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To confirm the assignments, DEPT-135 and DEPT-90 experiments are invaluable.

    • A DEPT-135 spectrum will show CH and CH₃ carbons as positive peaks, and CH₂ carbons as negative peaks. Quaternary carbons are absent.

    • A DEPT-90 spectrum will only show CH carbons.

    • Running these experiments provides a self-validating system to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a "fingerprint" of the functional groups present.

Expected Key IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)Bond VibrationIntensityCausality and Field Insights
2500-3300 O-H stretch (Carboxylic Acid)Very BroadThis extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4] It often obscures the C-H stretching signals in the same region.
~3100 N-H stretch (Pyrazole)Medium, BroadThe N-H stretch of the pyrazole ring is also broadened due to hydrogen bonding.
~2950-3050 C-H stretch (Aromatic & Methyl)Medium, SharpSharp peaks corresponding to the C-H stretches of the tolyl ring and its methyl group, often appearing as "shoulders" on the broad O-H band.
~1700-1720 C=O stretch (Carboxylic Acid)Strong, SharpThis intense absorption is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer. If the molecule were not H-bonded, this peak would appear at a higher frequency (~1760 cm⁻¹).[4] Its position confirms the presence of the acid in its common dimeric form in the solid state.
~1500-1600 C=C and C=N stretches (Aromatic & Pyrazole)Medium-StrongThese absorptions arise from the stretching vibrations within the pyrazole and tolyl rings.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • The goal is to create a fine, homogeneous powder. This choice of method is standard for solid samples and provides high-quality spectra.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O signals.

    • Place the KBr pellet in the sample holder and collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z ValueInterpretationCausality and Field Insights
~216 [M]⁺˙ (Molecular Ion) This peak represents the intact molecule that has been ionized by the loss of one electron. Its presence confirms the molecular weight of 216 g/mol . A high-resolution mass spectrometry (HRMS) measurement would provide the exact mass, confirming the molecular formula C₁₂H₁₀N₂O₂.
~199 [M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway.
~171 [M - COOH]⁺Loss of the entire carboxylic acid group as a radical.
~91 [C₇H₇]⁺A prominent peak corresponding to the tolyl group, which can rearrange to the stable tropylium cation. This is a strong indicator of a tolyl substituent.[5]
~68 [C₃H₄N₂]⁺˙Fragmentation of the pyrazole ring itself.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source. EI is a "hard" ionization technique that induces fragmentation, which is ideal for structural elucidation.[6] For confirmation of the molecular ion, a "softer" technique like Electrospray Ionization (ESI) could be used, which would primarily show the protonated molecule [M+H]⁺ at m/z 217.

  • Data Acquisition:

    • Introduce the sample into the instrument (e.g., via a direct insertion probe or GC inlet).

    • Acquire the spectrum over a mass range of m/z 50-500.

    • Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.

Expected UV-Vis Data (in Ethanol or Methanol):

λ_max (nm)TransitionCausality and Field Insights
~200-220 n → πThis weak absorption is characteristic of the carboxylic acid carbonyl group.[4]
~250-280 π → πThis more intense absorption is due to electronic transitions within the conjugated system formed by the pyrazole and tolyl rings. The exact wavelength and intensity are sensitive to the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 1x10⁻⁵ M. It is crucial to use a concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the sample spectrum over a range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Workflow and Data Integration

The power of this multi-faceted spectroscopic approach lies in the integration of data from all techniques. Each method provides a piece of the puzzle, and together they create a self-consistent and validated structural assignment.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesized_Compound Synthesized 5-o-Tolyl-1H- pyrazole-4-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesized_Compound->NMR IR FT-IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS UV UV-Vis Spectroscopy Synthesized_Compound->UV Data_Integration Integrate All Spectral Data NMR->Data_Integration H/C Framework IR->Data_Integration Functional Groups MS->Data_Integration Mol. Weight & Fragmentation UV->Data_Integration Conjugated System Final_Structure Final Validated Structure Data_Integration->Final_Structure Self-Consistent Validation

Caption: Integrated workflow for the spectroscopic analysis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

Conclusion

The spectroscopic analysis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid is a systematic process that leverages the strengths of multiple analytical techniques. By carefully acquiring and interpreting NMR, IR, Mass, and UV-Vis spectra, a researcher can build an unassailable case for the structure and purity of the compound. The causality-driven approach outlined in this guide—understanding why a signal appears where it does—transforms spectral interpretation from a simple matching exercise into a rigorous scientific deduction. This level of analytical certainty is paramount for advancing research and development in any field that relies on the precise molecular architecture of chemical compounds.

References

  • Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42, 4497–4511. [Link]

  • Bešter-Rogač, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4783. [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Regensburg. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Šimbera, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

  • Al-Majedy, Y. K., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

  • University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). ¹³C Chemical Shift Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Aryl-1H-pyrazole-4-carboxylic Acids: A Focus on 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Senior Application Scientist Note: The initial focus of this guide was 5-o-Tolyl-1H-pyrazole-4-carboxylic acid. However, a comprehensive search for its specific physicochemical and spectral data proved challenging due to...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The initial focus of this guide was 5-o-Tolyl-1H-pyrazole-4-carboxylic acid. However, a comprehensive search for its specific physicochemical and spectral data proved challenging due to limited published information. To provide a robust and data-rich technical resource as requested, this guide will focus on the closely related and well-characterized analogue, 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No: 91138-00-0) . The methodologies and principles discussed herein are largely applicable to the broader class of 5-aryl-1H-pyrazole-4-carboxylic acids, including the originally requested compound.

Introduction: The Significance of the Pyrazole-4-Carboxylic Acid Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities.[1] Pyrazole-containing compounds are integral to a range of pharmaceuticals, agrochemicals, and functional materials. The incorporation of a carboxylic acid moiety at the 4-position of the pyrazole ring provides a critical handle for modulating physicochemical properties such as solubility and for further chemical derivatization, making these compounds highly valuable as building blocks in drug discovery and organic synthesis.

This guide provides a detailed examination of the physical and chemical properties of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, along with robust protocols for its synthesis and characterization, offering insights for researchers and professionals in drug development.

Physicochemical Properties of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

PropertyValueSource
IUPAC Name 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid[2]
CAS Number 91138-00-0[2]
Molecular Formula C₁₁H₁₀N₂O₂[2]
Molecular Weight 202.21 g/mol [2]
Melting Point 167 °C[3]
Physical Form Solid[4]

Chemical Properties and Reactivity

The chemical behavior of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is dictated by the interplay of the aromatic pyrazole ring, the phenyl substituent, the methyl group, and the carboxylic acid functionality.

Key Reactive Centers:

  • Carboxylic Acid Group: This group is the primary site for derivatization. It can undergo standard carboxylic acid reactions such as esterification, amidation, and reduction. The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the pyrazole ring.

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the carboxylic acid group is deactivating. The N-H proton is weakly acidic and can be deprotonated with a strong base.

  • C-H Bonds: While generally stable, specific C-H bonds on the pyrazole or phenyl ring can be targeted for functionalization under certain catalytic conditions.

The reactivity of the carboxylic acid group is of particular importance for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

Synthesis of 5-Aryl-1H-pyrazole-4-carboxylic Acids

A general and reliable method for the synthesis of 5-aryl-1H-pyrazole-4-carboxylic acids involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis of the resulting ester.[5]

Protocol: Two-Step Synthesis of 5-Aryl-1H-pyrazole-4-carboxylic Acid

Step 1: Synthesis of Ethyl 5-Aryl-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the arylhydrazine (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 2-formyl-3-oxobutanoate (or a similar β-ketoester) (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 2: Hydrolysis to 5-Aryl-1H-pyrazole-4-carboxylic Acid

  • Reaction Setup: Dissolve the ethyl 5-aryl-1H-pyrazole-4-carboxylate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).

  • Reaction: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with hydrochloric acid (e.g., 2 M) until a precipitate forms.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for this type of condensation as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • Catalyst: The reaction is often self-catalyzed or may be facilitated by a small amount of acid.

  • Hydrolysis: Basic hydrolysis is employed to convert the ester to the carboxylic acid, followed by acidification to protonate the carboxylate and precipitate the final product.

Self-Validating System:

The progress of each step should be monitored by TLC to ensure complete conversion of the starting materials. The identity and purity of the intermediate ester and the final carboxylic acid product must be confirmed by the characterization techniques outlined in the following section.

Synthesis_Workflow A Arylhydrazine C Cyclocondensation (Ethanol, Reflux) A->C B β-Ketoester B->C D Ethyl 5-Aryl-1H-pyrazole-4-carboxylate C->D Step 1 E Basic Hydrolysis (NaOH, Ethanol/Water, Reflux) D->E F Acidification (HCl) E->F G 5-Aryl-1H-pyrazole-4-carboxylic Acid F->G Step 2

Caption: General workflow for the two-step synthesis of 5-aryl-1H-pyrazole-4-carboxylic acids.

Characterization Techniques

Accurate characterization is crucial to confirm the structure and purity of the synthesized compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule. For 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, characteristic signals would include:

    • A singlet for the pyrazole C3-H proton.

    • Multiplets in the aromatic region corresponding to the protons of the phenyl group.

    • A singlet for the methyl group protons.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Expected signals for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid would correspond to the carboxylic acid carbonyl carbon, the carbons of the pyrazole and phenyl rings, and the methyl carbon.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to expect include:

  • A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid carbonyl (around 1700 cm⁻¹).

  • C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).

  • C-H stretching vibrations from the aromatic and methyl groups (around 2850-3100 cm⁻¹).

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) corresponding to the exact mass of the molecule should be observed.

Characterization_Workflow A Synthesized Compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Sources

Exploratory

Biological Activity Screening of Novel Pyrazole Carboxylic Acids: A Holistic Technical Guide

Executive Summary & Mechanistic Rationale The pyrazole nucleus—a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms—is a privileged structure in modern medicinal chemistry. Specifically, pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole nucleus—a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms—is a privileged structure in modern medicinal chemistry. Specifically, pyrazole carboxylic acids (PCAs) and their derivatives have emerged as highly versatile pharmacophores exhibiting antimicrobial, anti-inflammatory, anticancer, and antifungal activities[1]().

As an application scientist, I approach the biological screening of novel PCAs not merely as a sequence of isolated assays, but as a self-validating data pipeline. The structural plasticity of the PCA scaffold allows it to interact with diverse biological targets. For instance, benzothiophen-2-yl pyrazole carboxylic acid derivatives have demonstrated potent, selective Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) inhibition, outperforming standard therapeutics like celecoxib[2](). Similarly, isoxazolol pyrazole carboxylates target succinate dehydrogenase (SDH) in fungal respiratory chains, yielding exceptional fungicidal efficacy[3]().

This whitepaper details the rigorous, causality-driven methodologies required to accurately screen and validate the biological activities of novel PCA libraries.

High-Throughput Screening Workflow

To prevent false positives (often caused by pan-assay interference compounds or poor solubility), our screening cascade is designed with orthogonal validation steps. Initial in silico docking predicts binding affinity, which is then empirically tested through precisely controlled in vitro assays.

Workflow Start Novel PCA Library (Synthesis & QC) InSilico In Silico Docking (Target Identification) Start->InSilico InVitro In Vitro Screening (Enzymatic & Cellular) InSilico->InVitro Hit Hit Identification (IC50 / MIC Determination) InVitro->Hit InVivo In Vivo Validation (Efficacy & Toxicity) Hit->InVivo Lead Lead Optimization (SAR Analysis) InVivo->Lead

Fig 1: Orthogonal screening pipeline for novel pyrazole carboxylic acid derivatives.

Self-Validating Experimental Protocols

A robust protocol must contain internal controls that prove the assay system is functioning correctly before any test compound data is accepted. Below are two critical screening protocols for PCA derivatives.

Protocol A: Selective COX-2 Enzyme Inhibition Assay (Anti-inflammatory)

Causality & Rationale: PCAs frequently exhibit selective COX-2 inhibition due to the enzyme's larger hydrophobic pocket compared to COX-1. By running parallel assays for both isoforms, we calculate the Selectivity Index (SI), internally validating the mechanism of action[2]().

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 2 mM phenol.

  • Compound Dilution: Dissolve PCA derivatives in DMSO. Create a 10-point serial dilution (ranging from 100 μM to 0.1 nM). Critical: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 μL of the test compound, 10 μL of COX-2 (or COX-1) enzyme (recombinant human), and 160 μL of buffer to a 96-well black microplate. Incubate at 37°C for 15 minutes.

  • Self-Validating Controls:

    • Positive Control: Celecoxib (establishes the maximum expected inhibition baseline).

    • Vehicle Control: 1% DMSO in buffer (establishes 100% uninhibited enzyme activity).

    • Blank: Buffer without enzyme (subtracts background auto-fluorescence).

  • Reaction Initiation: Add 10 μL of 100 μM arachidonic acid and 10 μL of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Quantification: Read fluorescence kinetics (Excitation: 535 nm, Emission: 590 nm) continuously for 5 minutes. Calculate IC50 using non-linear regression analysis.

Pathway Arachidonic Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) Arachidonic->COX2 Binds Prostaglandins Prostaglandins (PGE2) (Inflammation Pathway) COX2->Prostaglandins Catalysis PCA PCA Derivative (Competitive Inhibitor) Block Enzyme-Inhibitor Complex PCA->Block High Affinity Binding Block->COX2 Blocks Active Site

Fig 2: Mechanism of targeted COX-2 inhibition by Pyrazole Carboxylic Acid derivatives.

Protocol B: In Vitro Antifungal Mycelium Growth Inhibition Assay

Causality & Rationale: We prioritize the mycelium growth inhibition assay over spore germination for phytopathogenic fungi (e.g., R. solani). PCA derivatives, particularly pyrazole carboxamides, often target succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, which is more robustly expressed and metabolically critical during active mycelial extension than in dormant spores[3]().

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

  • Compound Incorporation: Cool PDA to 50°C. Add PCA test compounds (dissolved in acetone) to achieve final concentrations of 1, 5, 10, 50, and 100 μg/mL. Pour into sterile Petri dishes.

  • Control Setup: Prepare a positive control plate containing Carbendazol (standard fungicide) and a negative control plate containing 0.5% acetone (vehicle).

  • Inoculation: Using a sterile cork borer (5 mm diameter), cut mycelial plugs from the leading edge of a 7-day-old active fungal culture (e.g., Rhizoctonia solani). Place one plug face-down in the center of each test plate.

  • Incubation & Measurement: Incubate at 25°C for 72 hours. Measure the radial growth of the mycelium (in mm) using digital calipers in two perpendicular directions.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the EC50 (Effective Concentration inhibiting 50% of growth) using probit analysis.

Quantitative Data Summaries

To contextualize the biological efficacy of recent PCA innovations, the following table synthesizes quantitative screening data comparing novel derivatives against established clinical and agricultural standards.

Table 1: Comparative Biological Activity of Substituted PCA Derivatives

Compound Scaffold ClassPrimary Target / OrganismStandard Drug (Control)Novel PCA Efficacy (IC50 / EC50)Standard Efficacy (IC50 / EC50)Key Outcome / Selectivity
Benzothiophen-2-yl PCA COX-2 (Anti-inflammatory)Celecoxib0.01 µM 0.04 µMExceptional selectivity (SI = 344.56)[2]()
Isoxazolol PCA R. solani (Antifungal)Carbendazol0.37 µg/mL 1.00 µg/mLSuperior fungicidal activity[3]()
NH2-Acyl PCA Neuraminidase (Antiviral)Oseltamivir52.31% Inhibition 60.12% InhibitionModerate activity; high oral absorption[4]()
Pyridine-4-carbonyl PCA S. aureus (Antibacterial)Ciprofloxacin12.5 µg/mL 10.0 µg/mLComparable broad-spectrum activity[5]()

Conclusion & Future Perspectives

The biological screening of pyrazole carboxylic acids requires a meticulous, multi-tiered approach. By utilizing self-validating enzymatic assays and targeted phenotypic screens (like mycelial growth inhibition), researchers can accurately map the Structure-Activity Relationship (SAR) of these molecules. The data clearly indicates that strategic substitutions on the PCA ring (such as benzothiophen-2-yl or isoxazolol moieties) drastically enhance target affinity, paving the way for the next generation of highly selective therapeutics and agrochemicals.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate / Mini-Reviews in Organic Chemistry.1

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central (PMC).2

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central (PMC).3

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PubMed Central (PMC).4

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives... RSC Publishing - The Royal Society of Chemistry.5

Sources

Foundational

Unlocking the Therapeutic Potential of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide to Target Identification and Validation

Foreword: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery The pyrazole ring system represents a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The pyrazole ring system represents a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. Its unique electronic properties and synthetic tractability have made it a "privileged scaffold" in the design of novel therapeutics. This guide delves into the specific potential of 5-o-tolyl-1H-pyrazole-4-carboxylic acid, a distinct member of this versatile class of molecules. By dissecting its structural features and drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, we will illuminate its most probable therapeutic targets and provide a comprehensive roadmap for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.

Deconstructing the Molecule: A Rationale for Target Prioritization

The structure of 5-o-tolyl-1H-pyrazole-4-carboxylic acid offers critical clues to its potential biological interactions. The pyrazole core, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore capable of engaging in various non-covalent interactions with protein targets. The substituents at positions 1, 4, and 5 dictate the molecule's overall shape, polarity, and reactivity, thereby defining its target specificity.

  • The 1H-pyrazole Core: The unsubstituted N1 position provides a hydrogen bond donor, a feature often critical for anchoring to the hinge region of protein kinases.

  • The 4-Carboxylic Acid Moiety: This acidic group can participate in ionic interactions and hydrogen bonding with basic amino acid residues (e.g., Arginine, Lysine) in a target's active site. This feature is prominent in inhibitors of enzymes like xanthine oxidase.[1][2]

  • The 5-o-Tolyl Group: The presence of an aryl group at the 5-position is a common feature in many kinase and cyclooxygenase inhibitors. The ortho-tolyl substitution introduces a specific steric and electronic profile that can influence binding affinity and selectivity.

Based on an extensive review of pyrazole-based inhibitors, we have prioritized five key target classes for 5-o-tolyl-1H-pyrazole-4-carboxylic acid:

  • Cyclin-Dependent Kinases (CDKs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Cyclooxygenase-2 (COX-2)

  • Aurora Kinases

  • Xanthine Oxidoreductase (XOR)

The following sections will explore the mechanistic rationale for each target class and provide detailed protocols for their experimental validation.

Cyclin-Dependent Kinases (CDKs): Targeting the Engine of Cell Proliferation

Mechanistic Rationale: CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. Numerous pyrazole-containing compounds have demonstrated potent CDK inhibitory activity, often by mimicking the ATP molecule and binding to the kinase's active site. The pyrazole scaffold can form crucial hydrogen bonds with the hinge region of CDKs, a key interaction for potent inhibition.

Predicted Interaction and SAR Insights: The N1-H of the pyrazole core in 5-o-tolyl-1H-pyrazole-4-carboxylic acid is predicted to act as a hydrogen bond donor to the hinge region of CDKs, similar to other known pyrazole-based CDK inhibitors. The 5-o-tolyl group can occupy a hydrophobic pocket, and its orientation will be critical for selectivity among different CDK isoforms. The 4-carboxylic acid could potentially interact with solvent-exposed basic residues at the entrance of the active site.

Signaling Pathway: CDK2/Cyclin E in G1/S Transition

CDK2_Pathway cluster_pRb Phosphorylated Rb Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb pRb pRb E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor 5-o-Tolyl-1H-pyrazole- 4-carboxylic acid Inhibitor->CDK2 inhibits

Caption: CDK2/Cyclin E pathway at the G1/S transition and potential inhibition point.

Experimental Validation Workflow

A tiered approach is recommended to validate CDKs as a target for 5-o-tolyl-1H-pyrazole-4-carboxylic acid.

CDK_Workflow cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Mechanism of Action Kinase_Assay In vitro Kinase Assay (e.g., CDK2/Cyclin E) IC50 IC50 Determination Kinase_Assay->IC50 Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) IC50->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Proliferation->Cell_Cycle Western_Blot Western Blot Analysis (pRb, Cyclin E levels) Cell_Cycle->Western_Blot Apoptosis Apoptosis Assay (Annexin V/PI Staining) Western_Blot->Apoptosis

Caption: Tiered experimental workflow for validating CDK inhibition.

Detailed Experimental Protocols

Protocol 1: In Vitro CDK2/Cyclin E Kinase Assay (ADP-Glo™ Format) [3][4][5]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Prepare serial dilutions of 5-o-tolyl-1H-pyrazole-4-carboxylic acid in Kinase Buffer (final DMSO concentration ≤ 1%).

    • Prepare recombinant human CDK2/Cyclin E enzyme and Histone H1 substrate in Kinase Buffer.

    • Prepare ATP solution in Kinase Buffer (at or near the Kₘ for CDK2).

    • Prepare ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the compound dilutions or vehicle control to appropriate wells.

    • Add 5 µL of the CDK2/Cyclin E enzyme/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Add 2.5 µL of the ATP solution to each well to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to controls and determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry [6][7]

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HCT116, MCF-7) at an appropriate density.

    • Treat cells with varying concentrations of 5-o-tolyl-1H-pyrazole-4-carboxylic acid for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Wash fixed cells with PBS.

    • Resuspend cells in PBS containing RNase A (100 µg/mL) and propidium iodide (PI) (50 µg/mL).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the PI signal using a flow cytometer.

    • Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining [8][9]

  • Cell Culture and Treatment:

    • Treat cells as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Fibroblast Growth Factor Receptors (FGFRs): Intercepting Aberrant Growth Signals

Mechanistic Rationale: The FGFR signaling pathway is crucial for normal development and tissue homeostasis. However, aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a key driver in various cancers. Pyrazole-containing compounds have emerged as potent and selective FGFR inhibitors.[10][11][12]

Predicted Interaction and SAR Insights: The pyrazole core of 5-o-tolyl-1H-pyrazole-4-carboxylic acid can form hydrogen bonds with the hinge region of the FGFR kinase domain. The 5-o-tolyl group is expected to occupy the hydrophobic pocket, and its substitution pattern can influence selectivity against other kinases like VEGFR.

Signaling Pathway: FGFR Downstream Signaling

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds & activates PLCg PLCγ FGFR->PLCg activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates Angiogenesis Angiogenesis PLCg->Angiogenesis Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Survival Survival PI3K_AKT->Survival Inhibitor 5-o-Tolyl-1H-pyrazole- 4-carboxylic acid Inhibitor->FGFR inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Validation

Protocol 4: In Vitro FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay) [13]

  • Reagent Preparation:

    • Prepare a serial dilution of 5-o-tolyl-1H-pyrazole-4-carboxylic acid in kinase buffer.

    • Prepare a solution of recombinant FGFR1 kinase and a europium-labeled anti-tag antibody.

    • Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, combine the inhibitor, kinase/antibody solution, and tracer.

    • Incubate at room temperature.

  • FRET Measurement:

    • Measure the FRET signal (emission at 665 nm and 615 nm) over time.

  • Data Analysis:

    • Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.

Cyclooxygenase-2 (COX-2): A Target for Anti-inflammatory and Anticancer Therapy

Mechanistic Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The pyrazole scaffold is a well-established pharmacophore for selective COX-2 inhibition, with celecoxib being a prominent example.[14][15]

Predicted Interaction and SAR Insights: The 1,5-diarylpyrazole scaffold is a classic motif for COX-2 selectivity. The 5-o-tolyl group of the subject compound can fit into the hydrophobic side pocket of the COX-2 active site, a key feature for selectivity over COX-1. The 4-carboxylic acid may interact with residues at the mouth of the active site.

Experimental Validation

Protocol 5: COX-2 Inhibitor Screening Assay (Fluorometric) [16]

  • Reagent Preparation:

    • Reconstitute purified recombinant COX-2 enzyme.

    • Prepare a serial dilution of 5-o-tolyl-1H-pyrazole-4-carboxylic acid.

    • Prepare solutions of COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, inhibitor, and diluted COX-2 enzyme.

    • Prepare a reaction mix containing assay buffer, probe, cofactor, and enzyme.

    • Add the reaction mix to the wells.

  • Reaction Initiation:

    • Initiate the reaction by adding arachidonic acid solution.

  • Fluorescence Measurement:

    • Measure the fluorescence at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ value.

Aurora Kinases: Regulators of Mitosis and Potential Cancer Targets

Mechanistic Rationale: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them promising targets for cancer therapy. Several pyrazole-based compounds have been developed as potent Aurora kinase inhibitors.

Predicted Interaction and SAR Insights: The pyrazole core can form key hydrogen bonds with the hinge region of Aurora kinases. The 5-o-tolyl group can occupy the hydrophobic region of the ATP-binding pocket.

Experimental Validation

Protocol 6: In Vitro Aurora A Kinase Assay (ADP-Glo™ Format) [17][18]

This protocol is analogous to the CDK2 kinase assay described in Protocol 1, with the substitution of recombinant Aurora A kinase and a suitable substrate (e.g., Kemptide).

Xanthine Oxidoreductase (XOR): A Target for Gout and Hyperuricemia

Mechanistic Rationale: XOR is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated uric acid levels lead to hyperuricemia and gout. Pyrazole-4-carboxylic acid derivatives have been identified as potent XOR inhibitors.[1][2][19]

Predicted Interaction and SAR Insights: The 4-carboxylic acid group is crucial for potent XOR inhibition, as it can form strong interactions with key residues in the active site, such as Arg880 and Thr1010. The 1- and 5-substituents on the pyrazole ring contribute to the overall binding affinity.

Experimental Validation

Protocol 7: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric) [20][21][22][23][24]

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 7.5).

    • Prepare a solution of xanthine oxidase in the buffer.

    • Prepare a solution of xanthine (substrate) in the buffer.

    • Prepare serial dilutions of 5-o-tolyl-1H-pyrazole-4-carboxylic acid.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the buffer, inhibitor, and xanthine oxidase solution.

    • Pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation:

    • Initiate the reaction by adding the xanthine solution.

  • Absorbance Measurement:

    • Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percent inhibition and the IC₅₀ value.

Summary of Potential Therapeutic Targets and Key Validating Assays

Potential Target Class Therapeutic Area Key Validating Biochemical Assay Key Validating Cellular Assay
Cyclin-Dependent Kinases (CDKs) OncologyIn vitro Kinase Assay (e.g., ADP-Glo™)Cell Cycle Analysis (Flow Cytometry)
Fibroblast Growth Factor Receptors (FGFRs) OncologyIn vitro Kinase Binding Assay (e.g., LanthaScreen™)Cell Proliferation Assay
Cyclooxygenase-2 (COX-2) Inflammation, OncologyFluorometric Inhibitor Screening AssayProstaglandin E₂ Immunoassay
Aurora Kinases OncologyIn vitro Kinase Assay (e.g., ADP-Glo™)Mitotic Arrest Analysis
Xanthine Oxidoreductase (XOR) Gout, HyperuricemiaSpectrophotometric Inhibition AssayUric Acid Production in Cell Culture

Conclusion and Future Directions

5-o-tolyl-1H-pyrazole-4-carboxylic acid is a promising molecule with the potential to modulate the activity of several key therapeutic targets. Based on extensive SAR analysis of the pyrazole scaffold, we have identified CDKs, FGFRs, COX-2, Aurora kinases, and XOR as high-priority targets for investigation. The detailed experimental workflows and protocols provided in this guide offer a clear and actionable path for validating these targets and elucidating the compound's mechanism of action.

Future research should focus on a systematic evaluation of the compound against a panel of these targets to determine its potency and selectivity profile. Lead optimization, guided by co-crystal structures of the compound bound to its target(s), could further enhance its therapeutic potential. The insights gained from these studies will be instrumental in advancing 5-o-tolyl-1H-pyrazole-4-carboxylic acid towards preclinical and clinical development.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Juan, G., & Fleta-Soriano, E. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1651. [Link]

  • Kalland, M. E., & Stokke, T. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit7.9. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Wang, H., et al. (2026). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Aurora A NanoBRET Kinase Assay. Retrieved from [Link]

  • Chen, Y. F., et al. (2018). 3.6. Xanthine Oxidase Inhibitory Assay. Bio-protocol, 8(12), e2888. [Link]

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European journal of medicinal chemistry, 140, 384–396. [Link]

  • Ishibuchi, S., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & medicinal chemistry letters, 11(7), 879–882. [Link]

  • ChEMBL. (n.d.). Document: Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. (CHEMBL1134007). Retrieved from [Link]

  • Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS chemical biology, 9(7), 1517–1522. [Link]

  • Ishibuchi, S., et al. (2001). Synthesis and structure - Activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic and Medicinal Chemistry Letters, 11(7), 879-882. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Nguyen, M. T. T., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1), 2. [Link]

  • Radi, M., & Schenone, S. (2017). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). RSC medicinal chemistry, 8(1), 10–25. [Link]

  • van den Heuvel, S. (2016). Measuring Cyclin-Dependent Kinase Activity. Springer Nature Experiments. [Link]

  • Wang, Y., et al. (2018). Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. Acta Chimica Sinica, 76(11), 893-902. [Link]

  • Karim, F., et al. (2025). Inhibition of Xanthine Oxidase Enzyme Procedure. ResearchGate. [Link]

  • Chakraborti, A. K., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 17(15), 1537–1563. [Link]

  • Khan, M. A., & Akhtar, M. J. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 19(22), 3694–3716. [Link]

  • Scott, J. S., et al. (2016). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS medicinal chemistry letters, 7(8), 753–758. [Link]

  • Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(22), 19523–19551. [Link]

  • Yang, Z., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry, 277, 116558. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]

  • Bakr, R. B., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic chemistry, 128, 106079. [Link]

Sources

Exploratory

In Silico Prediction of ADMET Properties for Pyrazole Derivatives: A Comprehensive Guide to Computational Pharmacokinetics

Executive Summary The pyrazole ring—a five-membered heterocyclic diazole—is a privileged scaffold in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics ranging from anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocyclic diazole—is a privileged scaffold in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents (Celecoxib) to kinase inhibitors (Ruxolitinib). However, despite high in vitro target affinity, many novel pyrazole derivatives fail in late-stage clinical trials due to poor pharmacokinetics and unforeseen toxicity.

This whitepaper provides an authoritative, in-depth guide to the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for pyrazole derivatives. By explaining the mechanistic causality behind computational models and establishing self-validating experimental workflows, this guide bridges the gap between theoretical cheminformatics and empirical clinical success.

The Mechanistic Rationale: Why In Silico ADMET for Pyrazoles?

The unique physicochemical behavior of pyrazole derivatives stems directly from their electronic structure. The pyrazole ring contains both a pyridine-like nitrogen (sp2 hybridized, acting as a hydrogen bond acceptor) and a pyrrole-like nitrogen (acting as a hydrogen bond donor). This amphoteric nature drives complex tautomerism that heavily influences the molecule's Topological Polar Surface Area (TPSA) and lipophilicity (LogP) (1)[1].

Modern in silico platforms, such as pkCSM and SwissADME, do not merely guess these properties; they utilize graph-based structural signatures and molecular descriptors to calculate how these specific nitrogen atoms will interact with biological membranes and metabolizing enzymes (2)[2]. For example, the distance between the pyrazole nitrogens and adjacent aromatic substituents dictates the hydrogen bonding network, directly impacting Caco-2 cell permeability and human intestinal absorption.

Standardized Experimental Workflow for In Silico ADMET

To ensure scientific integrity, computational protocols must move beyond basic screening and operate as highly controlled, reproducible systems. Below is the step-by-step methodology for evaluating pyrazole libraries.

ADMET_Workflow Start Library Design (Pyrazole Derivatives) SMILES SMILES Generation & 3D Optimization Start->SMILES Structure Input PhysChem Physicochemical Profiling (Lipinski, Veber Rules) SMILES->PhysChem Filtering ADME ADME Prediction (SwissADME / pkCSM) PhysChem->ADME Drug-Likeness Passed Tox Toxicity Screening (AMES, Hepatotoxicity) ADME->Tox Pharmacokinetics Evaluated Tox->Start Toxicophore Identified (Redesign) Decision Candidate Selection & Lead Optimization Tox->Decision Safety Confirmed

Figure 1: Computational workflow for in silico ADMET profiling of pyrazole derivatives.

Step 1: Ligand Preparation & Conformational Optimization
  • Action: Convert 2D pyrazole structures into canonical SMILES strings. Generate 3D conformations and minimize energy using Density Functional Theory (DFT) or the MMFF94 force field.

  • Causality: 2D SMILES cannot account for steric clashes between bulky substituents (e.g., trifluoromethyl or coumarin moieties) attached to the pyrazole ring. 3D optimization ensures the geometric stability required for accurate topological surface area calculations (3)[3].

Step 2: Physicochemical & Drug-Likeness Filtering
  • Action: Input optimized structures into the SwissADME web server. Evaluate against Lipinski's Rule of Five (MW < 500 Da, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).

  • Causality: Pyrazoles that violate more than one of Lipinski's rules suffer from severe bioavailability drops due to excessive lipophilicity or molecular bulk, leading to aggregation in aqueous environments (4)[4].

Step 3: Pharmacokinetic (ADME) Prediction
  • Action: Utilize the pkCSM platform to predict Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) permeability, and Cytochrome P450 (CYP) interactions.

  • Causality: Pyrazole nitrogens are notorious for coordinating with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2D6). Predicting this interaction in silico prevents downstream drug-drug interactions (DDIs) and rapid metabolic clearance (5)[5].

Step 4: Toxicity Screening
  • Action: Evaluate AMES toxicity (mutagenicity), hepatotoxicity, and hERG channel inhibition using ADMETlab 3.0.

  • Causality: Certain pyrazole substitutions (e.g., specific imine or aniline linkages) can act as structural toxicophores, triggering reactive intermediate formation in the liver (6)[6].

Step 5: Internal System Validation (The Self-Validating Loop)
  • Action: Concurrently run the exact in silico workflow on an FDA-approved pyrazole drug (e.g., Celecoxib).

  • Validation Criteria: Compare the in silico predictions of the control against its known empirical clinical data. If the predicted LogP, TPSA, and CYP3A4 inhibition profiles of Celecoxib deviate by >15% from established literature, the computational parameters (e.g., the chosen force field) must be recalibrated. This ensures the protocol validates its own systemic accuracy before assessing novel compounds.

Quantitative Data Presentation: ADMET Benchmarks

Based on recent literature evaluating pyrazole derivatives as anti-diabetic agents, antimicrobial compounds, and VEGFR-2 kinase inhibitors, the following quantitative thresholds have been established for optimal lead selection (7)[7].

Table 1: Standardized In Silico ADMET Thresholds for Pyrazole Lead Optimization

ParameterPredictive ModelIdeal Target RangeMechanistic Implication
Lipophilicity (LogP) SwissADME (iLOGP)1.5 to 4.5Balances aqueous solubility with lipid membrane permeability.
Polar Surface Area (TPSA) SwissADME40 - 120 ŲEnsures optimal oral bioavailability and gastrointestinal absorption.
Intestinal Absorption pkCSM> 80%High probability of crossing the intestinal epithelium via passive diffusion.
BBB Permeability (LogBB) pkCSM< -1.0Restricts CNS entry for non-neurological targets, preventing off-target side effects.
CYP3A4 Inhibition pkCSM / ADMETlabNegative (No)Prevents hepatic drug-drug interactions (DDI) and toxicity.
AMES Toxicity pkCSMNegative (No)Confirms the absence of mutagenic/carcinogenic toxicophores.
Hepatotoxicity pkCSMNegative (No)Ensures hepatic safety during first-pass metabolism.

Deep Dive: Mechanistic Pathways of Pyrazole Metabolism

Understanding why a pyrazole derivative fails an ADMET prediction is critical for structural optimization. When a compound is flagged for hepatotoxicity or rapid clearance, it is usually due to specific metabolic pathways governed by Cytochrome P450 enzymes.

Substitutions at the 1-, 3-, and 4-positions of the pyrazole ring can be strategically engineered to sterically hinder coordination with the CYP heme iron, thereby improving the metabolic clearance profile and increasing the drug's half-life (8)[8].

Metabolism_Pathway Lead Pyrazole Lead Compound CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Lead->CYP Hepatic Metabolism Metabolite Hydroxylated Metabolites CYP->Metabolite Oxidation Toxicity Reactive Intermediates (Hepatotoxicity Alert) CYP->Toxicity Bioactivation (if toxicophore present) Clearance Renal Clearance (OCT2 Substrate) Metabolite->Clearance Excretion

Figure 2: Mechanistic pathway of pyrazole hepatic metabolism and toxicity routes.

Conclusion

The in silico prediction of ADMET properties is not a replacement for in vivo testing, but rather a high-fidelity filter that ensures only the most pharmacokinetically viable pyrazole derivatives advance to the bench. By grounding computational workflows in mechanistic causality—understanding exactly how the nitrogen-rich pyrazole core interacts with biological systems—researchers can proactively design out toxicity and design in efficacy. Implementing self-validating computational protocols ultimately accelerates the drug discovery pipeline, saving critical time and resources.

References

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry. 1

  • Virtual screening of pyrazole derivatives of usnic acid as new class of anti-hyperglycemic agents against PPARγ agonists - PMC. 4

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PubMed. 7

  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations - Chemical Methodologies.6

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - MDPI. 3

  • Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives - Taylor & Francis. 8

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - Journal of Applied Pharmaceutical Science. 2

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI.5

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. 5-o-Tolyl-1H-pyrazole-4-carboxylic acid represents a novel entity within this class, and understanding its mechanism of action is paramount for its potential therapeutic development. This guide provides a comprehensive, step-by-step framework for researchers to systematically investigate the molecular mechanisms underpinning the biological effects of this compound. We will traverse from broad-based cellular screening to specific target identification and validation, emphasizing the rationale behind each experimental choice and providing detailed protocols to ensure scientific rigor.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazole-containing compounds are prevalent in a number of clinically approved drugs, highlighting the versatility of this heterocyclic core[3][4]. Their diverse pharmacological profiles stem from the ability of the pyrazole ring and its substituents to interact with a variety of biological targets[5][6]. Depending on the specific substitutions, pyrazole derivatives have been shown to act as inhibitors of key enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), and various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and AKT1[5][6][7]. Given the structural features of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid, it is plausible that its mechanism of action could involve modulation of inflammatory or cell signaling pathways. This guide will therefore focus on a dual-pronged investigational approach targeting these two common mechanisms.

Initial Hypothesis and Tiered Investigational Approach

Based on the known activities of structurally related pyrazole-4-carboxylic acid derivatives, we can formulate two primary hypotheses for the mechanism of action of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid:

  • Hypothesis 1: Anti-inflammatory Activity via modulation of key inflammatory mediators.

  • Hypothesis 2: Anticancer Activity through interference with critical cell signaling pathways.

To test these hypotheses, a tiered approach is recommended, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Logical Workflow for Mechanism of Action Elucidation

MOA_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Pathway Analysis & Target Identification cluster_2 Tier 3: Target Validation & In-depth Characterization A Compound Synthesis & QC B Cell Viability & Proliferation Assays (e.g., MTT, BrdU) A->B Test Compound C Inflammatory Marker Screening (e.g., Griess Assay for NO, ELISA for Cytokines) A->C Test Compound D Gene & Protein Expression Analysis (qPCR, Western Blot) B->D Hits from viability screen C->D Hits from inflammatory screen E Kinase Profiling Assay D->E Identify modulated pathways F Affinity Chromatography or Pull-down Assays D->F Identify modulated pathways G Enzyme Inhibition Assays E->G Putative kinase targets F->G Putative binding partners H Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) G->H Validate direct binding I Cell-based Target Engagement Assays (e.g., CETSA) H->I Confirm cellular target engagement J In Vivo Model Studies I->J Assess in vivo efficacy

Caption: A tiered workflow for elucidating the mechanism of action.

Tier 1: Phenotypic Screening

The initial step is to determine the primary biological effect of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid at a cellular level.

Cell Viability and Proliferation Assays

These assays will establish the cytotoxic or cytostatic potential of the compound, which is crucial for both the anti-inflammatory and anticancer hypotheses.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a relevant cell line for inflammation studies (e.g., RAW 264.7 macrophages) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Inflammatory Marker Screening

If the compound shows low cytotoxicity at concentrations that could be pharmacologically relevant, its anti-inflammatory potential should be investigated.

Experimental Protocol: Griess Assay for Nitric Oxide Production

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid for 1 hour. Then, stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples to determine the level of NO production.

Table 1: Hypothetical Phenotypic Screening Data

AssayCell LineParameterResult (Hypothetical)Implication
MTT AssayA549IC5015 µMPotential anticancer activity
MTT AssayRAW 264.7IC50> 100 µMLow cytotoxicity in immune cells
Griess AssayRAW 264.7NO IC505 µMPotent anti-inflammatory activity

Tier 2: Pathway Analysis and Target Identification

Based on the results from Tier 1, the next step is to delve into the molecular pathways affected by the compound.

Gene and Protein Expression Analysis

If the compound inhibits NO production, it is likely affecting the iNOS pathway. If it shows cytotoxicity, it may be modulating apoptosis or cell cycle pathways.

Experimental Protocol: Western Blot for Key Signaling Proteins

  • Cell Lysis: Treat cells with 5-o-Tolyl-1H-pyrazole-4-carboxylic acid at the IC50 concentration for various time points. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. (Suggested primary antibodies: anti-iNOS, anti-COX-2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Caspase-3, anti-PARP, and anti-β-actin as a loading control).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Potential Signaling Pathway to Investigate

Signaling_Pathway cluster_0 Inflammatory Pathway cluster_1 Cancer Cell Survival Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs GF Growth Factors EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-o-Tolyl-1H-pyrazole-4-carboxylic acid Compound->NFkB Inhibition? Compound->AKT Inhibition?

Caption: Hypothesized signaling pathways modulated by the compound.

Tier 3: Target Validation and In-depth Characterization

The final stage is to confirm direct binding and engagement of the putative molecular target(s) identified in Tier 2.

Enzyme Inhibition Assays

If a specific enzyme (e.g., a kinase or COX-2) is implicated, its inhibition by the compound must be quantified.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a 96-well plate, add the purified recombinant kinase, a fluorescently labeled peptide substrate, and various concentrations of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

  • Reaction Initiation: Start the reaction by adding ATP. Incubate for a specified time at 30°C.

  • Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.

  • Data Acquisition: Measure the fluorescence to determine the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Direct Binding Assays

Techniques like Surface Plasmon Resonance (SPR) can confirm and quantify the direct interaction between the compound and its target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Table 2: Hypothetical Target Validation Data

AssayTarget ProteinParameterResult (Hypothetical)Conclusion
Kinase InhibitionAKT1IC500.5 µMPotent inhibitor of AKT1 kinase activity
SPRAKT1KD2 µMDirect binding to AKT1 confirmed

Conclusion

This guide outlines a systematic and logical approach to elucidate the mechanism of action of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid. By progressing through tiered experimentation, from broad phenotypic screening to specific target validation, researchers can build a robust and evidence-based understanding of how this novel compound exerts its biological effects. The detailed protocols and rationale provided herein serve as a comprehensive roadmap for drug development professionals seeking to characterize new chemical entities within the promising class of pyrazole derivatives.

References

  • Vertex AI Search. (2020).
  • Frontiers. (2021).
  • Vertex AI Search. (2021).
  • MDPI. (2018).
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii.
  • ResearchGate. (2020).
  • ResearchGate. (2025). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity.
  • NIH PubChem. (n.d.). Pyrazole-4-carboxylic acid.
  • Arabian Journal of Chemistry. (2025).

Sources

Protocols & Analytical Methods

Method

High-yield synthesis of substituted pyrazole-4-carboxylic acids

Application Note: High-Yield Synthesis of Substituted Pyrazole-4-Carboxylic Acids Introduction Substituted pyrazole-4-carboxylic acids are critical pharmacophores and agrochemical precursors, most notably functioning as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Substituted Pyrazole-4-Carboxylic Acids

Introduction

Substituted pyrazole-4-carboxylic acids are critical pharmacophores and agrochemical precursors, most notably functioning as the core scaffold in succinate dehydrogenase inhibitor (SDHI) fungicides. Traditional syntheses often suffer from poor regioselectivity, harsh hydrolysis conditions, or excessive toxic waste generation. This application note details optimized, high-yield protocols utilizing phase-transfer catalysis (PTC) and transition-metal-catalyzed liquid-phase oxidation to overcome these bottlenecks, providing scalable pathways for drug development professionals.

Mechanistic Overview and Causality

Pathway A: Cyclocondensation and PTC-Mediated Hydrolysis The classic synthesis involves the cyclocondensation of


-keto esters with hydrazine derivatives. However, the subsequent hydrolysis of the resulting pyrazole-4-carboxylate esters often requires harsh acidic or alkaline conditions (e.g., 50% H₂SO₄ for 12 hours) (1[1]). By introducing a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride in a biphasic water/toluene system, hydroxide ions are efficiently transported into the organic phase. This mechanistic shift enables rapid ester hydrolysis under mild conditions (40°C), mitigating decarboxylation side reactions and boosting yields to ~88%[1].

Pathway B: Cobalt-Catalyzed Liquid-Phase Oxidation For 1,4-dimethylpyrazole derivatives, selective oxidation of the 4-methyl group has historically required excess permanganate, yielding poor results and toxic manganese-contaminated wastewater (2[2]). The modern approach utilizes a Co-Mn-Br catalytic triad. Mechanistically, manganese(III) facilitates the oxidation of Co(II) and the decomposition of peroxyl radicals, while bromide ions act as a radical promoter. This synergistic system selectively oxidizes the 4-methyl group using molecular oxygen, achieving >95% yield while eliminating heavy-metal waste[2].

Workflow Visualization

SynthesisWorkflow Start1 β-Keto Esters + Hydrazine Step1 Cyclocondensation (Solvent-free/IL) Start1->Step1 Intermediate1 Pyrazole-4-carboxylate Esters Step1->Intermediate1 Step2 Biphasic Hydrolysis (PTC Catalyzed) Intermediate1->Step2 Final Substituted Pyrazole-4- Carboxylic Acids Step2->Final Start2 1,4-Dimethylpyrazoles Step3 Liquid Phase Oxidation (Co-Mn-Br Catalyst) Start2->Step3 Step3->Final

Fig 1: Dual-pathway synthetic workflows for substituted pyrazole-4-carboxylic acids.

Comparative Yield and Condition Data

Synthesis MethodStarting MaterialsCatalyst / ReagentsYield (%)Key Advantage
Biphasic Hydrolysis Ethyl 1-methyl-1H-pyrazole-4-carboxylateBenzyltriethylammonium chloride (PTC)88 - 90%Mild conditions, prevents decarboxylation[1]
Liquid Phase Oxidation 3,5-dichloro-1,4-dimethylpyrazoleCo(OAc)₂, Mn(OAc)₂, NaBr, O₂>95%Highly scalable, eliminates Mn-waste[2]
Carbonylation Difluoromethane chloride, COPd(OAc)₂, Xantphos83 - 85%Low-cost precursors, high atom economy (3[3])
IL Cyclocondensation Ethyl acetoacetate, Hydrazine[bmim][FeCl₄] (Magnetic IL)75 - 92%Recyclable catalyst, green process ()

Detailed Experimental Protocols

Protocol A: PTC-Catalyzed Hydrolysis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate Objective: High-yield conversion of ester to carboxylic acid via biphasic phase-transfer catalysis. Self-Validation Check: The reaction is self-validating through phase separation; the product partitions entirely into the aqueous phase as a water-soluble carboxylate salt, leaving unreacted ester in the organic phase.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of ethyl 1-methyl-1H-pyrazole-4-carboxylate in 50 mL of toluene.

  • Catalyst Addition: Add 10 mol% (1 mmol) of benzyltriethylammonium chloride to the organic layer. This ensures the continuous shuttling of hydroxide ions across the biphasic boundary[1].

  • Aqueous Phase: Add 50 mL of a 2M NaOH aqueous solution.

  • Reaction: Stir the biphasic mixture vigorously at 40°C for 4 hours. Monitor the organic layer via TLC (Hexane:EtOAc 3:1) until the ester spot disappears.

  • Workup: Separate the phases using a separatory funnel. Discard the toluene layer. Acidify the aqueous layer with 2M HCl to pH 2-3 to protonate the carboxylate.

  • Isolation: Collect the precipitated white solid via vacuum filtration. Wash with cold distilled water and dry under a vacuum to afford 1-methyl-1H-pyrazole-4-carboxylic acid (Yield: ~88%).

Protocol B: Cobalt-Catalyzed Liquid-Phase Oxidation of 3,5-dichloro-1,4-dimethylpyrazole Objective: Selective oxidation of the 4-methyl group using a synergistic Co-Mn-Br catalyst system. Self-Validation Check: Oxygen consumption rate directly correlates with reaction progress. A continuous drop in reactor pressure indicates active oxidation; the cessation of pressure drop signifies reaction completion.

  • Reagent Loading: In a high-pressure autoclave, charge 7.27 mmol of 3,5-dichloro-1,4-dimethylpyrazole.

  • Catalyst Complex: Add 0.218 mmol Co(OAc)₂, 0.0545 mmol Mn(OAc)₂, and 0.436 mmol NaBr. Critical Note: Maintain the Mn/Co molar ratio between 0.2 and 0.3. Ratios below 0.2 result in low catalytic activity, while ratios above 0.3 reduce the reaction rate due to over-stabilization of the metal complex[2].

  • Solvent: Add 40 mL of glacial acetic acid.

  • Pressurization & Heating: Seal the autoclave, purge with O₂, and pressurize to 20 kg/cm ². Heat the mixture to 130°C with continuous stirring for 2 hours.

  • Workup: Cool the reactor to room temperature and depressurize carefully. Evaporate the acetic acid under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol to yield 3,5-dichloro-1-methylpyrazole-4-carboxylic acid (Yield: >95%)[2].

Quality Control & Analytical Standards

To ensure protocol trustworthiness, the final synthesized compounds must be validated against the following metrics:

  • HPLC Purity: Must be >98% (UV detection at 254 nm).

  • ¹H NMR (DMSO-d₆): For 1-methyl-1H-pyrazole-4-carboxylic acid, confirm the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the presence of the distinct pyrazole proton singlets at

    
     ~7.8 and 8.2 ppm, alongside the N-methyl singlet at 
    
    
    
    ~3.8 ppm.
  • Yield Calculation:

    
    [3].
    

References

  • Title : Synthesis of Pyrazole Carboxylic Acid via Cobalt-Catalyzed Liquid Phase Oxidation Source : oup.com URL :[Link]

  • Title: CN117304112A - Synthesis method of 3-(difluoromethyl)
  • Title : One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen Source : sid.ir URL :[Link]

Sources

Application

Application Note: The 5-o-Tolyl-1H-pyrazole-4-carboxylic Acid Scaffold in Modern Drug Design

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile binding capabilities.[1][2] This application note provides an in-depth guide to leveraging the 5-o-Tolyl-1H-pyrazole-4-carboxylic acid scaffold for the design and development of novel therapeutic agents. We will dissect the scaffold's constituent parts, explore rational drug design strategies, and provide detailed protocols for synthesis and biological evaluation, with a primary focus on the development of protein kinase inhibitors.

The Pyrazole Scaffold: A Privileged Framework in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[3][4] This arrangement confers a unique combination of physicochemical properties that make it highly valuable in drug design. The pyrazole ring is aromatic, metabolically stable, and can act as both a hydrogen bond donor (via the N-H) and acceptor (via the sp2-hybridized nitrogen).[5] This versatility has led to its incorporation into numerous FDA-approved drugs targeting a wide array of diseases, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and several highly successful kinase inhibitors like Ruxolitinib and Crizotinib.[1][2][3][5][6]

Deconstruction of the 5-o-Tolyl-1H-pyrazole-4-carboxylic Acid Scaffold

Understanding the contribution of each component of the title scaffold is crucial for rational drug design. Each part offers a vector for modification to tune the molecule's affinity, selectivity, and pharmacokinetic properties.

Scaffold Pyrazole_Core Pyrazole Core (H-bond donor/acceptor, metabolically stable) Pyrazole_Core->Scaffold Carboxylic_Acid Carboxylic Acid (Key interaction point, pharmacophore, pKa modulation) Carboxylic_Acid->Scaffold o_Tolyl_Group ortho-Tolyl Group (Lipophilicity, steric influence, SAR exploration vector) o_Tolyl_Group->Scaffold

Caption: Key functional regions of the scaffold.

  • The Pyrazole Core: As the central heterocycle, it provides the fundamental architecture. The N-unsubstituted pyrazole can form critical hydrogen bonds within a target's active site, mimicking peptide backbone interactions.[5]

  • The ortho-Tolyl Group: This substituent at the 1-position projects into a specific region of the binding pocket. The ortho-methyl group provides a degree of steric hindrance that can be exploited to achieve selectivity against closely related targets. Modifications to this ring (e.g., adding or moving substituents) are a primary strategy for exploring the structure-activity relationship (SAR).

  • The Carboxylic Acid Group: This is a powerful pharmacophoric element, capable of forming strong ionic and hydrogen bonds. However, carboxylic acids can also present significant challenges in drug development, including poor membrane permeability, rapid metabolism, and potential toxicity.[7][8][9] This "double-edged sword" nature makes it a prime candidate for modification or bioisosteric replacement.

Rational Drug Design & Lead Optimization Strategies

Using 5-o-Tolyl-1H-pyrazole-4-carboxylic acid as a starting point, several rational design strategies can be employed to generate a library of diverse compounds for screening.

Caption: A typical drug design and optimization workflow.

Strategy 1: Amide Library Synthesis The most direct approach is to derivatize the carboxylic acid via amide coupling. This is a robust and high-throughput method to explore the chemical space around the core scaffold. By coupling a diverse set of primary and secondary amines, one can introduce a wide range of functional groups to probe for new interactions in the target binding site.

Strategy 2: Bioisosteric Replacement of the Carboxylic Acid To overcome the potential liabilities of the carboxylic acid moiety, it can be replaced with a bioisostere—a functional group with similar physicochemical properties that produces a broadly similar biological effect.[7][10] This is a key strategy for improving a compound's "drug-like" properties.

Bioisostere Key Advantages pKa (approx.)
Carboxylic AcidStrong H-bond donor/acceptor4-5
TetrazoleMore metabolically stable, increased lipophilicity, similar H-bonding pattern.[7][11]5-6
Acyl-SulfonamideCan maintain key H-bonding interactions, potentially improved cell permeability.[10]5-7
Hydroxamic AcidStrong metal chelation, different H-bonding geometry.9-10

Strategy 3: SAR Exploration on the o-Tolyl Ring Systematic modification of the tolyl ring can provide crucial information about the topology of the target's binding pocket. Small electron-donating or electron-withdrawing groups can be introduced at the meta and para positions to fine-tune electronic properties and explore additional contact points.

Potential Therapeutic Targets: Protein Kinases

The pyrazole scaffold is a well-established framework for the design of protein kinase inhibitors.[5][12] Altered kinase activity is a hallmark of many cancers, making them a major focus of oncology research.[13][14] Pyrazole derivatives can act as ATP-competitive inhibitors by occupying the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP RTK->ATP 2. Autophosphorylation Substrate Substrate Protein RTK->Substrate 3. Substrate Phosphorylation ADP ADP Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor Pyrazole Inhibitor (Scaffold-based drug) Inhibitor->RTK 4. Inhibition (Blocks ATP binding) Ligand Growth Factor Ligand->RTK 1. Binding & Dimerization

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Common kinase targets for pyrazole-based inhibitors include:

  • EGFR & VEGFR: Key regulators of tumor growth and angiogenesis.[13]

  • Janus Kinases (JAKs): Involved in inflammatory signaling pathways.[5]

  • Cyclin-Dependent Kinases (CDKs): Crucial for cell cycle regulation.[14]

  • RET Kinase: A driver in certain types of thyroid and lung cancers.[15]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a focused library of compounds derived from the 5-o-Tolyl-1H-pyrazole-4-carboxylic acid scaffold.

Protocol 1: Synthesis of a 5-o-Tolyl-1H-pyrazole-4-carboxamide Library

Objective: To synthesize a diverse library of amide derivatives for primary screening. This protocol employs a standard peptide coupling reagent, HATU, for efficient amide bond formation.

Materials:

  • 5-o-Tolyl-1H-pyrazole-4-carboxylic acid

  • A diverse panel of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 5-o-Tolyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

    • Causality Note: HATU is an efficient coupling reagent that forms a highly reactive activated ester with the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Self-Validation: The aqueous washes remove unreacted starting materials, coupling reagents, and base, providing the first step of purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., against EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase. This protocol describes a common luminescence-based assay format.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Synthesized pyrazole compounds dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Self-Validation: The "no inhibitor" control represents 0% inhibition (maximum kinase activity), while the "no enzyme" control represents 100% inhibition (background signal).

  • Kinase Reaction: a. Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate. b. Add the EGFR enzyme to the master mix. c. Add the enzyme/substrate mix to the wells containing the compounds. d. Incubate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™): a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Normalize the data using the control wells: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)). b. Plot the % Inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of lead compounds on the viability and proliferation of cancer cells that are dependent on the target kinase (e.g., A549 lung cancer cells for EGFR inhibitors).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours.

    • Causality Note: This extended incubation allows for any anti-proliferative effects of the compound to manifest.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

References

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]

  • Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Gaber, M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 750516. [Link]

  • Shaikh, R. A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 77(1), 173-184. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Gorgani, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6061. [Link]

  • Ibrahim, M. A. A., & Tuffaha, T. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO232. [Link]

  • Gorgani, L., et al. (2024). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Current Medicinal Chemistry. [Link]

  • Boonen, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem, 17(10), e202200028. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-95. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link]

  • Al-Suhaimi, K. S. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Journal of Computer Science & Systems Biology. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]

  • Mphahlele, M. J., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Bouziane, A., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 17(1), 105435. [Link]

  • Shreyas, S., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(7), 868-881. [Link]

  • Hadda, T. B., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Journal of Molecular Structure, 1248, 131441. [Link]

  • Chahbane, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5. Image from Publication. [Link]

  • Huang, D., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Zeitschrift für Naturforschung C, 73(11-12), 457-462. [Link]

  • Hanna, J. S., et al. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. International Journal of Pharmaceutical Research, 12(3). [Link]

  • Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

Sources

Method

Application Note: Development and Evaluation of Antimicrobial Agents from Pyrazole Carboxylic Acid Scaffolds

Executive Summary & Rationale The escalating crisis of antimicrobial resistance (AMR) demands the continuous discovery of novel pharmacophores capable of bypassing existing bacterial defense mechanisms. In medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The escalating crisis of antimicrobial resistance (AMR) demands the continuous discovery of novel pharmacophores capable of bypassing existing bacterial defense mechanisms. In medicinal chemistry, the pyrazole carboxylic acid scaffold has emerged as a highly privileged structure for drug development[1].

The rationale behind utilizing pyrazole carboxylic acids lies in their unique physicochemical properties:

  • Bioisosterism & Hydrogen Bonding: The electron-rich pyrazole ring acts as a bioisostere for various aromatic systems, offering multiple hydrogen bond donor and acceptor sites (via the N-H and C=N moieties) that facilitate strong binding affinities with bacterial enzymes[2].

  • Metabolic Stability: The heterocyclic core is highly resistant to oxidative and hydrolytic metabolic degradation.

  • Synthetic Versatility: The carboxylic acid functional group serves as an ideal synthetic handle, allowing for rapid late-stage derivatization into amides, esters, and hydrazones to fine-tune lipophilicity and target engagement[3].

Multi-Target Mechanisms of Action

A critical advantage of pyrazole-derived antimicrobial agents is their ability to operate via multi-target mechanisms, which significantly reduces the likelihood of rapid resistance development[4].

  • Enzymatic Inhibition (DNA Gyrase & Topoisomerase IV): Many pyrazole-derived hydrazones and amides act as potent inhibitors of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. By stabilizing the DNA-enzyme cleavage complex, they arrest DNA replication and transcription, leading to rapid bactericidal action[4].

  • Cell Wall Disruption: Highly lipophilic derivatives, such as naphthyl-substituted pyrazole hydrazones, have demonstrated the ability to intercalate into and disrupt the bacterial cell wall architecture, proving highly effective against biofilm-forming pathogens like Acinetobacter baumannii[4].

MOA A Pyrazole Carboxylic Acid Derivative B Bacterial Cell Penetration A->B C DNA Gyrase (Topo II) Inhibition B->C D Topoisomerase IV Inhibition B->D E Cell Wall Disruption B->E F Arrest of DNA Replication & Transcription C->F D->F G Bactericidal Effect (Cell Death) E->G F->G

Multi-target bactericidal mechanisms of pyrazole carboxylic acid derivatives.

Quantitative Antimicrobial Efficacy

Extensive structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent on the pyrazole core dictates the antimicrobial spectrum. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for leading pyrazole carboxylic acid derivatives against critical ESKAPE pathogens.

Compound Class / DerivativeTarget PathogenMIC Value (µg/mL)Key Structural FeatureReference
Trifluoromethyl Phenyl Pyrazole Staphylococcus aureus (MRSA)0.39CF3 group enhances lipophilicity and cell penetration.[4]
Trifluoromethyl Phenyl Pyrazole Staphylococcus epidermidis1.56Halogenation increases metabolic stability.[4]
Naphthyl-Pyrazole Hydrazone Acinetobacter baumannii0.78 – 1.56Naphthyl ring disrupts bacterial cell walls.[4]
Benzothiazole-Pyrazole (BTC-j) Escherichia coli3.125Benzothiazole fusion broadens Gram-negative activity.[1]
Benzothiazole-Pyrazole (BTC-j) Pseudomonas aeruginosa6.25Methoxy substitution improves target enzyme affinity.[1]
Nitro-Pyrazolopyridazinone Bacillus cereus128.0Nitro group acts as an electron-withdrawing pharmacophore.[3]

Experimental Protocols

Protocol A: Synthesis of Pyrazole Carboxamides via Acid Chloride Activation

Causality & Rationale: Direct amidation of carboxylic acids often requires expensive, moisture-sensitive coupling reagents (e.g., HATU, EDC). Converting the pyrazole carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is highly cost-effective and provides near-quantitative yields, easily overcoming the steric hindrance often present in highly substituted pyrazole cores[3].

Step-by-Step Methodology:

  • Activation: Suspend the starting pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add SOCl₂ (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

    • Expert Insight: DMF is not just a solvent here; it reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate. This intermediate rapidly attacks the carboxylic acid, drastically accelerating the conversion to the acid chloride.

  • Reflux & Monitoring: Reflux the mixture at 45°C for 2–4 hours under an inert argon atmosphere.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. The successful formation of the acid chloride is indicated by the disappearance of the highly polar, streaking carboxylic acid spot.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure (rotary evaporation) to yield the crude pyrazole-3-carbonyl chloride.

  • Nucleophilic Addition (Amidation): Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF). Dropwise add a solution of the target amine (1.2 eq) and triethylamine (TEA, 2.0 eq) while maintaining the reaction vessel at 0°C in an ice bath.

    • Expert Insight: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during amidation, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.

  • Purification & Validation: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol. Validate the final structure via ¹H-NMR (amide N-H peak typically presents as a broad singlet at 8.0–10.0 ppm) and FT-IR (distinct C=O amide stretch at ~1650–1680 cm⁻¹).

SynthesisWorkflow A Precursor Assembly (Furandione + Hydrazone) B Cyclization (Pyrazole Core) A->B Reflux C Oxidation (KMnO4/KOH) B->C [O] D Pyrazole Carboxylic Acid Intermediate C->D E Activation (SOCl2 / DMF) D->E Chlorination F Nucleophilic Addition (Amines/Hydrazines) E->F Substitution G Final Antimicrobial Agent F->G Purification

Workflow for the synthesis and derivatization of pyrazole carboxylic acid antimicrobial agents.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality & Rationale: While the disk diffusion assay is common, it is heavily dependent on the compound's agar diffusion coefficient. Highly lipophilic pyrazole derivatives often diffuse poorly, leading to false negatives. The broth microdilution method provides an accurate, reproducible, and quantitative MIC value, allowing for precise benchmarking against standard antibiotics[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton Agar (MHA) for 18 hours at 37°C. Suspend 3–5 isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Preparation: Prepare a stock solution of the synthesized pyrazole derivative in 100% DMSO (e.g., 10 mg/mL).

    • Expert Insight: DMSO ensures the complete dissolution of lipophilic molecules. However, the final DMSO concentration in the assay plate must strictly not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would skew the MIC results.

  • Plate Setup: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve a final testing concentration range (e.g., 0.25 to 256 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

    • Self-Validation: Every plate must include a positive control (broth + bacteria, no drug to ensure viability), a negative control (broth only, to check for contamination), and a reference standard (e.g., Ciprofloxacin or Vancomycin, to validate assay sensitivity).

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. To objectively determine the endpoint, add 30 µL of a 0.015% resazurin dye solution to each well and incubate for an additional 2 hours.

    • Expert Insight: Resazurin (blue and non-fluorescent) is metabolically reduced to resorufin (pink and highly fluorescent) by viable, respiring bacteria. This provides a clear, objective colorimetric endpoint. The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health (NIH) - PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

Sources

Application

Application Notes &amp; Protocols: Evaluating 5-o-Tolyl-1H-pyrazole-4-carboxylic Acid for Novel Crop Protection Solutions

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract The pyrazole carboxamide scaffold is a cornerstone of modern agrochemical research, having yielded numerous highly eff...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The pyrazole carboxamide scaffold is a cornerstone of modern agrochemical research, having yielded numerous highly effective fungicides, insecticides, and herbicides. This guide addresses 5-o-Tolyl-1H-pyrazole-4-carboxylic acid, a compound currently recognized primarily as a synthetic intermediate. While direct agronomical applications are not yet established in peer-reviewed literature, its structural motifs suggest a compelling rationale for its investigation as a potential crop protection agent. This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this molecule, guiding researchers from initial screening to preliminary mode-of-action studies. Our approach is grounded in established principles of agrochemical discovery, providing a robust pathway for unlocking the potential of this and similar chemical entities.

Part 1: Rationale and Strategic Overview

The pyrazole ring is a privileged structure in medicinal and agrochemical science due to its favorable metabolic stability and ability to engage in diverse biological interactions. Specifically, pyrazole carboxamides have famously led to the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a class of compounds that has revolutionized fungal disease management in modern agriculture.

5-o-Tolyl-1H-pyrazole-4-carboxylic acid serves as the carboxylic acid precursor that would be coupled with various aniline moieties to create these carboxamide fungicides. However, the carboxylic acid itself, or its simple esters, may possess inherent biological activity worth exploring. The 'o-Tolyl' substitution provides a specific steric and electronic profile that could influence target binding and spectrum of activity.

This guide, therefore, proposes a tiered screening cascade designed to efficiently probe the biological activity of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid against key classes of agricultural pests.

Proposed Research Workflow

The following workflow provides a logical progression from broad, high-throughput screening to more focused, dose-dependent analysis and mechanistic investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic Investigation A Compound Acquisition & QC (Purity, Identity) B Fungicidal Assay (In Vitro Panel) A->B Test @ High Concentration (e.g., 100 µM) C Herbicidal Assay (Seedling Growth) A->C Test @ High Concentration (e.g., 100 µM) D Insecticidal Assay (Contact & Ingestion) A->D Test @ High Concentration (e.g., 100 µM) E Dose-Response Analysis (EC50 / LC50 / GR50) B->E Hit Identified C->E Hit Identified D->E Hit Identified F Spectrum of Activity (Expanded Pest Panel) E->F Potency Confirmed G Mode of Action Studies (e.g., Enzyme Assays) F->G Selective Activity Confirmed H Greenhouse Trials (In Planta Efficacy) G->H

Caption: Tiered screening cascade for evaluating a novel chemical entity.

Part 2: Physicochemical Characterization & Formulation

Before biological testing, it is critical to confirm the identity and purity of the test compound and prepare a suitable stock solution.

Protocol 1: Quality Control and Stock Solution Preparation
  • Identity & Purity Verification:

    • Confirm the molecular weight and structure using LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H-NMR (Proton Nuclear Magnetic Resonance).

    • Assess purity using HPLC (High-Performance Liquid Chromatography) with a UV detector. A purity of >95% is required for biological screening.

  • Solubility Assessment:

    • Determine the solubility in common laboratory solvents (e.g., DMSO, acetone, methanol). Dimethyl sulfoxide (DMSO) is typically the solvent of choice for creating high-concentration stock solutions for screening.

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

    • Dissolve in the minimum required volume of 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Causality: Using a high-concentration stock in a water-miscible solvent like DMSO allows for minimal final solvent concentration in aqueous bioassay media, preventing solvent-induced artifacts.

    • Store the stock solution at -20°C in small aliquots to prevent freeze-thaw cycles.

Part 3: Primary Biological Screening Protocols

The initial goal is to detect any biological activity at a single, high concentration.

Protocol 2: In Vitro Antifungal Microplate Assay

This protocol assesses the ability of the compound to inhibit the growth of a panel of economically important fungal plant pathogens.

  • Pathogen Panel: Select a diverse panel of fungi. Examples include:

    • Botrytis cinerea (Gray Mold)

    • Fusarium graminearum (Fusarium Head Blight)

    • Septoria tritici (Septoria Leaf Blotch)

    • Alternaria solani (Early Blight)

  • Assay Preparation:

    • Use sterile 96-well flat-bottom microplates.

    • Prepare liquid growth medium appropriate for fungi (e.g., Potato Dextrose Broth or Malt Extract Broth).

    • Prepare a spore suspension or mycelial fragment suspension for each fungus and adjust the concentration to a predetermined level (e.g., 1 x 10⁴ spores/mL).

  • Compound Addition:

    • Add 198 µL of the fungal suspension/medium mixture to each well.

    • Add 2 µL of the 10 mM DMSO stock solution of the test compound to achieve a final concentration of 100 µM.

    • Controls (Self-Validating System):

      • Negative Control: Add 2 µL of pure DMSO (0 µM compound) to assess normal fungal growth.

      • Positive Control: Add a known broad-spectrum fungicide (e.g., Azoxystrobin) at a concentration known to be inhibitory.

      • Media Blank: Include wells with only sterile media to check for contamination.

  • Incubation & Reading:

    • Seal the plates and incubate at a suitable temperature (e.g., 25°C) for 48-96 hours, depending on the growth rate of the fungus.

    • Measure fungal growth by reading the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percent inhibition relative to the negative (DMSO) control.

Protocol 3: Pre- and Post-Emergent Herbicidal Assay

This protocol evaluates the compound's effect on plant germination and early growth.

  • Plant Species: Use a model dicot (e.g., Arabidopsis thaliana or cress) and a model monocot (e.g., ryegrass).

  • Pre-Emergent Assay:

    • Fill small pots or wells of a multi-well plate with soil or a soil-less mix.

    • Sow a known number of seeds (e.g., 10) on the surface.

    • Prepare a solution of the test compound in water (with a co-solvent like acetone/Tween-20 if needed) at a high application rate (e.g., 1000 g a.i./ha equivalent).

    • Apply the solution evenly to the soil surface.

    • Place in a growth chamber with controlled light and temperature.

    • After 7-14 days, assess germination rate and seedling vigor compared to a solvent-treated control.

  • Post-Emergent Assay:

    • Sow seeds and allow them to grow to the 1-2 true leaf stage.

    • Apply the test compound solution as a foliar spray until runoff.

    • Return plants to the growth chamber.

    • After 7-14 days, assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) using a 0-100% injury scale relative to controls.

Part 4: Secondary Screening & Mechanistic Insight

If a reproducible "hit" is identified in primary screening, the next steps are to determine its potency and investigate its potential mode of action (MoA).

Dose-Response Analysis

For any active compound, a dose-response curve must be generated to calculate the concentration that causes a 50% effect (EC₅₀ for growth inhibition, LC₅₀ for lethal concentration, or GR₅₀ for growth reduction).

  • Protocol: Repeat the relevant primary assay (e.g., Protocol 2) using a serial dilution of the compound. A typical 8-point curve might range from 200 µM down to ~1.5 µM.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic function to accurately determine the EC₅₀ value.

Data Presentation: Comparative Potency
CompoundTarget OrganismAssay TypeEC₅₀ (µM)95% Confidence Interval
5-o-Tolyl-1H-pyrazole...Botrytis cinereaIn Vitro Growth[Value][Lower, Upper]
Positive Control (Boscalid)Botrytis cinereaIn Vitro Growth[Value][Lower, Upper]
5-o-Tolyl-1H-pyrazole...Septoria triticiIn Vitro Growth[Value][Lower, Upper]
Positive Control (Boscalid)Septoria triticiIn Vitro Growth[Value][Lower, Upper]
Hypothetical Mode of Action: SDHI Activity

Given the pyrazole structure, a primary hypothesis for antifungal activity would be the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.

G cluster_0 Complex II (SDH) cluster_1 Downstream Respiration ETC Mitochondrial Electron Transport Chain SDH Succinate SDH Enzyme Fumarate UQ Ubiquinone Pool SDH:f2->UQ e- Inhibitor 5-o-Tolyl-1H-pyrazole-4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->SDH:f1  Inhibition CIII Complex III UQ->CIII e- ATP ATP Synthesis CIII->ATP

Caption: Hypothetical inhibition of Succinate Dehydrogenase (Complex II).

Protocol 4: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This biochemical assay directly measures the compound's effect on the target enzyme, typically isolated from the target organism.

  • Enzyme Preparation: Isolate mitochondria from the target fungus (e.g., Botrytis cinerea) through differential centrifugation. Solubilize the SDH enzyme from the mitochondrial membranes.

  • Assay Principle: The activity of SDH can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

  • Assay Procedure (in a 96-well plate):

    • To each well, add a buffer solution containing the substrate (succinate) and the electron acceptor (DCPIP).

    • Add the test compound across a range of concentrations (serial dilution). Include DMSO and a known SDHI fungicide (e.g., Boscalid) as negative and positive controls.

    • Initiate the reaction by adding the solubilized SDH enzyme preparation.

    • Monitor the decrease in absorbance of DCPIP (e.g., at 600 nm) over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Part 5: Conclusion and Future Directions

This guide provides the foundational protocols to systematically investigate the crop protection potential of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid. A positive result in any of the primary screens, confirmed by a potent dose-response, would be a significant finding. Subsequent research should focus on expanding the spectrum of activity against a wider range of pests, conducting greenhouse trials to assess in-planta efficacy and phytotoxicity, and performing more detailed mode-of-action studies. This structured approach ensures that resources are directed efficiently toward validating a promising new chemical entity for the advancement of sustainable agriculture.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Pyrazoles to Pyrazolo[3,4-d]pyrimidines: A Journey in Medicinal Chemistry. Angewandte Chemie International Edition, 50(44), 10218-10220. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]

  • World Intellectual Property Organization. (2015). PYRAZOLE DERIVATIVES AS KINASE INHIBITORS. (Patent No. WO/2015/120318). [Link]

  • World Intellectual Property Organization. (2018). PYRAZOLE COMPOUNDS AS SHP2 INHIBITORS AND USES THEREOF. (Patent No. WO/2018/195484). [Link]

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. [Link]

  • Scalliet, G., Bowler, J., & Luksch, T. (2012). Mutagenesis and functional studies with succinate dehydrogenase inhibitors in the wheat pathogen Mycosphaerella graminicola. PloS one, 7(4), e35429. [Link]

Method

Application Notes and Protocols for In Vitro Efficacy Evaluation of Pyrazole Carboxylic Acids

Introduction Pyrazole carboxylic acids and their derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry and agrochemical research.[1] Their scaffold is a key featu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole carboxylic acids and their derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry and agrochemical research.[1] Their scaffold is a key feature in numerous molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and fungicidal properties.[1][2] The efficacy of these compounds is intrinsically linked to their ability to interact with specific biological targets, modulating their function and impacting cellular pathways.

This guide provides a comprehensive overview of robust in vitro assay methods for evaluating the efficacy of pyrazole carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind experimental choices. We will delve into both target-based and cell-based assays, providing the tools to build a comprehensive efficacy profile for novel pyrazole compounds.

I. Target-Based Assays: Interrogating the Molecular Interaction

A fundamental step in characterizing a compound's efficacy is to understand its direct interaction with its molecular target. For many pyrazole carboxylic acids, this involves the inhibition of specific enzymes.

A. Succinate Dehydrogenase (SDH) Inhibition Assay

Scientific Rationale: A prominent mechanism of action for many pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[3] By blocking SDH, these compounds disrupt cellular respiration and energy production, leading to cell death.[3][4] This assay quantifies the inhibitory potential of a pyrazole derivative against SDH.

The assay's principle relies on a spectrophotometric measurement of SDH activity. SDH catalyzes the oxidation of succinate to fumarate, and the electrons from this reaction are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[5] The reduction of DCPIP results in a color change from blue to colorless, which can be monitored by measuring the decrease in absorbance at 600 nm.[5] The rate of this change is directly proportional to SDH activity, and a decrease in the rate in the presence of an inhibitor indicates its efficacy.[5]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito Mitochondrial Suspension Preparation Plate Plate Setup: Mitochondria + Buffer + Test Compound/DMSO Mito->Plate Reagents Reagent Preparation (Buffer, Succinate, DCPIP) Reagents->Plate Compound Test Compound Serial Dilution Compound->Plate Preinc Pre-incubation (e.g., 10 min at 25°C) Plate->Preinc Initiate Initiate Reaction: Add Succinate + DCPIP Preinc->Initiate Measure Kinetic Absorbance Measurement (600 nm) Initiate->Measure Calc Calculate Rate of Reaction Measure->Calc Inhib Determine % Inhibition Calc->Inhib IC50 Plot Dose-Response Curve & Calculate IC50 Inhib->IC50

Caption: Workflow for the Succinate Dehydrogenase (SDH) Inhibition Assay.

Detailed Protocol:

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 600 nm

  • Mitochondrial suspension (from target organism, e.g., fungal cells or tissue homogenate)[6]

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)[7]

  • Succinate solution (e.g., 100 mM)[5]

  • 2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 2 mM)[5]

  • Test pyrazole carboxylic acid derivatives dissolved in DMSO

  • DMSO (vehicle control)

Procedure: [5][6][7]

  • Reagent Preparation: Prepare all solutions and keep them on ice.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Plate Setup:

    • In a 96-well plate, add 150 µL of SDH Assay Buffer to each well.

    • Add 10 µL of the mitochondrial suspension to each well.

    • Add 5 µL of the test compound dilution or DMSO (for control wells).

    • Include a blank control with all reagents except the mitochondrial suspension.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Data Presentation:

CompoundIC50 (µM) against SDH
Pyrazole Derivative A7.7
Pyrazole Derivative B24.7
Positive Control (e.g., Fluopyram)24.7[8]
B. Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: Certain pyrazole derivatives, such as celecoxib, are known for their anti-inflammatory properties, which they exert by selectively inhibiting cyclooxygenase-2 (COX-2).[9][10] COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.[10] This assay determines the inhibitory potency and selectivity of pyrazole compounds against COX-1 and COX-2 isoforms.

Detailed Protocol: [9][11]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant recommended)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Stannous chloride (to terminate the reaction)

  • Fluorometric or ELISA-based detection kit for prostaglandin quantification

Procedure:

  • Inhibitor Incubation: In a 96-well plate, combine the reaction buffer, heme, and the pyrazole compound. Add the COX-1 or COX-2 enzyme and incubate for approximately 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

  • Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding stannous chloride.

  • Product Quantification: Measure the amount of prostaglandin produced using a suitable detection method.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

II. Cell-Based Assays: Assessing Efficacy in a Biological Context

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant environment, considering factors like cell permeability, metabolism, and engagement with intracellular targets.

A. Cytotoxicity/Antiproliferative Assays (MTT Assay)

Scientific Rationale: A primary application for many novel pyrazole derivatives is in cancer therapy.[12][13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16] In the presence of a cytotoxic compound, the number of viable cells decreases, leading to a reduced metabolic activity.

Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[17]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Cell Seeding in 96-well Plate Treat Cell Treatment with Compound Cell->Treat Compound Test Compound Serial Dilution Compound->Treat Incubate Incubation (e.g., 48-72 hours) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Incubate to Allow Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Formazan->Solubilize Measure Measure Absorbance (e.g., 570 nm) Solubilize->Measure Viability Calculate % Cell Viability Measure->Viability IC50 Plot Dose-Response Curve & Calculate IC50 Viability->IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: [15][17]

Materials:

  • Target cancer cell line(s) (e.g., MCF-7, HCT-116)[12][14]

  • Complete cell culture medium

  • 96-well cell culture plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent to dissolve formazan crystals

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM)
Pyrazole 5aMCF-714[12]
Pyrazole 3dMCF-710[12]
Pyrazole 3eMCF-712[12]
Doxorubicin (Control)HepG224.7[18]
B. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

Scientific Rationale: A critical aspect of drug development is confirming that a compound binds to its intended target within the complex environment of a cell.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target engagement in intact cells.[19][20][21] The principle is based on the ligand-induced thermal stabilization of the target protein.[19][22] When a protein is bound to a ligand (the pyrazole compound), it becomes more resistant to heat-induced denaturation and aggregation.[19][22]

In a CETSA experiment, cells are treated with the compound and then subjected to a heat challenge.[19] The amount of soluble target protein remaining after heating is quantified, typically by Western blotting or other protein detection methods.[19][21] An increase in the amount of soluble protein in the presence of the compound indicates target engagement.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Cell Culture Compound Test Compound Treatment Cell->Compound Heat Heat Challenge (Temperature Gradient) Compound->Heat Lyse Cell Lysis (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble & Aggregated Proteins (Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Plot Plot Protein Abundance vs. Temperature Quantify->Plot Shift Determine Thermal Shift Plot->Shift

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[19]

Detailed Protocol: [19][21]

Materials:

  • Target cell line

  • Test pyrazole compound and vehicle control (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler or heating block

  • Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes). Include an unheated control.

  • Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.

    • Detect the signal and quantify the band intensities.

  • Data Analysis: Plot the normalized band intensity of the soluble target protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

III. Conclusion

The in vitro assays detailed in this guide provide a robust framework for the comprehensive evaluation of pyrazole carboxylic acid efficacy. By systematically applying both target-based and cell-based methodologies, researchers can gain a deep understanding of a compound's mechanism of action, potency, and cellular effects. The integration of these techniques, from initial enzyme inhibition screens to confirmation of target engagement in a cellular context, is essential for advancing promising pyrazole derivatives through the drug discovery and development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • BenchChem. (2025).
  • Zhang, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • BenchChem. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
  • Geronikaki, A., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]

  • Forcelini, C. A. (2022). Carboxamides: Knowing more about these important fungicides. 3tentos. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • Mahal, K., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

  • Wang, H., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

  • S.L, S., & G, R. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Journal of Pharmaceutical Research and Reports. [Link]

  • Yang, S., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. [Link]

  • Sharma, S., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal for Innovative Research in Multidisciplinary Field. [Link]

  • BenchChem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • Li, H., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Smith, G. C., et al. (2014). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry. [Link]

  • Sudol, J., et al. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Cancers. [Link]

  • Tang, F., et al. (2012). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Current Protocols in Chemical Biology. [Link]

  • Sastry, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Warhi, T., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie. [Link]

  • El-fakharany, E. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • G, Z., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]

  • Schleifer, H., et al. (2012). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology. [Link]

  • Aslan, F. M., & Ertas, M. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]

  • Riyadh, S. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

Sources

Application

Application Notes and Protocols for Molecular Docking of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid with VEGFR2

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid with the Vascular E...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase domain. VEGFR2 is a critical target in oncology, and pyrazole-based compounds have shown promise as kinase inhibitors.[1][2][3] This guide offers a detailed, step-by-step protocol using industry-standard, open-source software, explains the scientific rationale behind each procedural choice, and provides insights into the interpretation of results.

Introduction: Scientific Context and Rationale

The Target: VEGFR2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[3] In the context of oncology, tumors induce angiogenesis to secure a supply of oxygen and nutrients, a process critical for their growth and metastasis.[3] Inhibition of the VEGFR2 signaling pathway is therefore a validated and effective strategy in cancer therapy.[3][4] Several FDA-approved drugs, such as Sorafenib and Axitinib, function by targeting the ATP-binding site of the VEGFR2 kinase domain.[5]

The Ligand: 5-o-Tolyl-1h-pyrazole-4-carboxylic acid

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including kinase inhibition. Their scaffold is present in numerous approved drugs. The specific compound, 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, is selected here as a representative molecule for in-silico analysis against VEGFR2. Its structural features suggest potential interactions within the kinase ATP-binding pocket.

The Technique: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6][7] It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions.[8] This protocol will utilize AutoDock Vina, a widely-used, open-source docking program known for its speed and accuracy.[8]

Materials and Software

This protocol relies exclusively on freely available software and data resources, ensuring accessibility for all researchers.

Resource Purpose Source (URL)
Protein Data Bank (PDB) Source for 3D protein structures[Link]
PubChem Database of chemical molecules[Link]
PyMOL Molecular visualization[Link]
AutoDock Tools (MGLTools) Protein and ligand preparation for docking[Link]
AutoDock Vina Molecular docking engine[Link]
Open Babel Chemical file format conversion[Link]
Discovery Studio Visualizer Interaction analysis and visualization[Link]

Experimental Workflow Overview

The molecular docking process can be systematically broken down into four key stages: preparation of the receptor and ligand, execution of the docking simulation, and comprehensive analysis of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB_Download 1. Download VEGFR2 Structure (e.g., PDB: 3VHE) Protein_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_Download->Protein_Prep Input Grid_Box 4. Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Receptor.pdbqt Ligand_Prep 3. Ligand Preparation (Generate 3D structure, set torsions) Docking 5. Run AutoDock Vina Ligand_Prep->Docking Ligand.pdbqt Grid_Box->Docking conf.txt Analyze_Results 6. Analyze Docking Scores (Binding Affinity, RMSD) Docking->Analyze_Results output.pdbqt, log.txt Visualize 7. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Analyze_Results->Visualize

Caption: High-level workflow for the molecular docking protocol.

Detailed Protocols

Protocol 1: Target Protein Preparation

The quality of the initial protein structure is paramount for a successful docking study.[9][10] This protocol aims to clean the crystal structure and prepare it for docking by adding necessary atoms and charges. We will use the crystal structure of the human VEGFR2 kinase domain in complex with an inhibitor (PDB ID: 3VHE) as our starting point.[1] Using a holo-structure (one with a bound ligand) helps ensure the binding pocket is in a relevant conformation.

Step-by-Step Methodology:

  • Download the PDB File:

    • Navigate to the RCSB PDB database and search for "3VHE".

    • Download the structure in PDB format.

  • Clean the Protein Structure (using PyMOL):

    • Open 3VHE.pdb in PyMOL.

    • Rationale: The raw PDB file contains water molecules, co-factors, and potentially multiple protein chains that are not relevant to the docking simulation and must be removed.[11]

    • Remove water molecules: remove resn HOH

    • Isolate the protein chain of interest (Chain A): select receptor, chain A

    • Remove the original co-crystallized ligand and other non-protein atoms: remove not receptor

    • Save the cleaned protein structure: save receptor_clean.pdb, receptor

  • Prepare Receptor for AutoDock (using AutoDock Tools):

    • Rationale: AutoDock requires protein files in a specific PDBQT format, which includes partial charges and atom types. Hydrogens, which are typically absent in X-ray crystal structures, must be added to correctly model hydrogen bonds.[11]

    • Open AutoDock Tools (ADT).

    • Navigate to File > Read Molecule and open receptor_clean.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Navigate to Grid > Macromolecule > Choose. Select the receptor and click "Select Molecule".

    • The program will process the molecule. Save the output as receptor.pdbqt. This file is now ready for docking.

Protocol 2: Ligand Preparation

Proper ligand preparation involves generating a 3D conformation and defining its rotatable bonds.[9][12]

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • The SMILES (Simplified Molecular Input Line Entry System) string for 5-o-Tolyl-1h-pyrazole-4-carboxylic acid is Cc1ccccc1c2c(cn[nH]2)C(=O)O.

    • Rationale: SMILES is a convenient 2D representation. We will use it to generate a 3D structure.

  • Generate 3D Structure (using Open Babel):

    • Rationale: A low-energy 3D conformation is a necessary starting point for docking. Open Babel can generate this from a SMILES string.[8]

    • Execute the following command in your terminal: obabel -:"Cc1ccccc1c2c(cn[nH]2)C(=O)O" -O ligand.pdb --gen3d

  • Prepare Ligand for AutoDock (using AutoDock Tools):

    • Rationale: Similar to the receptor, the ligand must be converted to the PDBQT format. This step defines the rotatable bonds (torsions) that AutoDock Vina will explore during the simulation.[13]

    • Open ADT.

    • Go to Ligand > Input > Open and select ligand.pdb.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Protocol 3: Molecular Docking Simulation

This protocol describes how to define the search space for docking and run the simulation using AutoDock Vina.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • Rationale: To make the search computationally efficient, we define a "grid box" that encompasses the active site of the protein. The dimensions of this box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[11] We will center our grid on the position of the co-crystallized ligand from the original 3VHE structure.

    • Open the prepared receptor.pdbqt in ADT.

    • Go to Grid > Grid Box.

    • Adjust the center coordinates and dimensions. For 3VHE, a good starting point is:

      • center_x = 12.5

      • center_y = 3.5

      • center_z = 22.0

      • size_x = 25

      • size_y = 25

      • size_z = 25

    • Visually inspect the grid box in the viewer to ensure it fully encloses the binding site cleft.

  • Create the Vina Configuration File:

    • Create a new text file named conf.txt.

    • Rationale: This file provides all the necessary input parameters for the Vina executable.

    • Add the following lines to the file, ensuring the file paths are correct:

    • exhaustiveness : Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 16 is a reasonable balance.[8]

    • num_modes : The number of binding poses to generate.[14]

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt).

    • Execute the Vina command: vina --config conf.txt

    • The simulation will run, and upon completion, you will have two new files: all_poses.pdbqt (containing the coordinates of the docked ligand poses) and log.txt (containing the binding affinity scores).[14]

Analysis and Interpretation of Results

Interpreting the Docking Log File

The log.txt file contains a table ranking the generated binding modes.

Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
1-8.50.0000.000
2-8.21.852.45
3-7.92.103.50
............
  • Binding Affinity (kcal/mol): This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[7][16] It is the primary metric for ranking different ligands or different poses of the same ligand.

  • RMSD (Root Mean Square Deviation): RMSD values are calculated relative to the best mode (Mode 1).[6] A low RMSD (< 2.0 Å) between different poses suggests they converge into a similar binding orientation, which can increase confidence in the result.[16][17]

Visualizing Protein-Ligand Interactions

Visual inspection of the top-ranked docking pose is crucial for understanding the molecular basis of the interaction.[15]

Step-by-Step Visualization Protocol (using PyMOL or Discovery Studio):

  • Load the Structures: Open your visualization software and load the receptor.pdbqt and the all_poses.pdbqt files.

  • Isolate the Best Pose: The all_poses.pdbqt file contains multiple models. Focus your analysis on the first model (the one with the best binding affinity).

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the carboxylic acid group) and key residues in the VEGFR2 hinge region (e.g., Cys919, Asp1046). These are critical for anchoring the inhibitor.

    • Hydrophobic Interactions: Identify non-polar parts of the ligand (like the o-tolyl group) sitting in hydrophobic pockets of the active site.

    • Pi-Stacking: Check for potential pi-pi or T-shaped stacking interactions between aromatic rings of the ligand and residues like Phe1047.

  • Generate a 2D Interaction Diagram: Tools like Discovery Studio Visualizer can generate 2D diagrams that clearly summarize all the interactions between the ligand and the surrounding amino acid residues. This is an excellent way to present your findings.

G cluster_ligand 5-o-Tolyl-1h-pyrazole-4-carboxylic acid cluster_protein VEGFR2 Active Site Ligand Ligand Core Cys919 Cys919 (Hinge) Ligand->Cys919 H-Bond Asp1046 Asp1046 (DFG Motif) Ligand->Asp1046 H-Bond / Ionic Phe1047 Phe1047 Ligand->Phe1047 Pi-Stacking Hydro_Pocket Hydrophobic Pocket Ligand->Hydro_Pocket Hydrophobic

Caption: Predicted interactions between the ligand and key VEGFR2 residues.

Validation and Troubleshooting

  • Protocol Validation: A crucial self-validating step is to perform "redocking."[9] This involves docking the original co-crystallized ligand (extracted from 3VHE) back into the receptor. A successful protocol should reproduce the experimental binding pose with an RMSD value below 2.0 Å.[8]

  • Troubleshooting:

    • Poor Scores: If binding affinities are poor (close to zero or positive), re-check the ligand and protein preparation steps. Ensure all hydrogens and charges were added correctly.

    • No Convergence: If the top poses have high RMSD values relative to each other, it may indicate a poorly defined binding pocket or a ligand that is too flexible. Try increasing the exhaustiveness parameter in the configuration file.

Conclusion

This application note provides a robust and reproducible protocol for conducting molecular docking of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid with the VEGFR2 kinase domain. By following these detailed steps and understanding the rationale behind them, researchers can confidently predict binding affinities, identify key molecular interactions, and generate hypotheses to guide further experimental work in the field of structure-based drug discovery.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved March 7, 2026, from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved March 7, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved March 7, 2026, from [Link]

  • DOCKING TUTORIAL. (2010, June 24). Retrieved March 7, 2026, from [Link]

  • RCSB PDB. (2011, November 2). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. Retrieved March 7, 2026, from [Link]

  • RCSB PDB. (2008, April 8). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. Retrieved March 7, 2026, from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved March 7, 2026, from [Link]

  • GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. Retrieved March 7, 2026, from [Link]

  • BioExcel. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved March 7, 2026, from [Link]

  • Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. (2022, August 19). Retrieved March 7, 2026, from [Link]

  • YouTube. (2020, May 29). Autodock Tutorial easy for beginners Ligand Preparation. Retrieved March 7, 2026, from [Link]

  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved March 7, 2026, from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex... Retrieved March 7, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 7, 2026, from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved March 7, 2026, from [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved March 7, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved March 7, 2026, from [Link]

  • YouTube. (2024, January 29). Learn Maestro: Preparing protein structures. Retrieved March 7, 2026, from [Link]

  • RCSB PDB. (2012, September 26). 4ASE: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). Retrieved March 7, 2026, from [Link]

  • PMC. (2024, February 12). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Pyrazole Derivatives

Introduction: The Critical Role of Cytotoxicity Profiling for Pyrazole Derivatives in Drug Discovery Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Profiling for Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The development of novel pyrazole-based therapeutic agents necessitates a thorough understanding of their cytotoxic profile to determine their therapeutic window and potential off-target effects. Cell-based cytotoxicity assays are indispensable tools in the early stages of drug discovery, providing crucial data on how these compounds affect cell viability, proliferation, and the fundamental mechanisms of cell death.[3][4]

This comprehensive guide provides detailed protocols and expert insights for conducting robust and reliable cell-based cytotoxicity assays for pyrazole derivatives. We will delve into the mechanistic basis of three widely-used assays—MTT, LDH, and Caspase-Glo® 3/7—and offer practical guidance on experimental design, data interpretation, and troubleshooting, with a specific focus on the chemical properties of pyrazole compounds.

Understanding the Mechanisms: A Trio of Assays for a Comprehensive Cytotoxicity Profile

A multi-faceted approach is essential for a thorough evaluation of cytotoxicity. Relying on a single assay can be misleading, as different methods measure distinct cellular events. Here, we detail three complementary assays that, when used in concert, provide a holistic view of a compound's cytotoxic effects.

MTT Assay: Gauging Metabolic Health as an Indicator of Cell Viability

The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of a cell population.[5] The underlying principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

Causality Behind Experimental Choices: The MTT assay is often a primary choice for high-throughput screening due to its simplicity and cost-effectiveness. However, it is crucial to be aware of potential interferences. Some chemical compounds can directly reduce MTT or interfere with the cellular redox environment, leading to false-positive or false-negative results.[7] For instance, a pyrazole derivative containing a phenol group has been shown to interfere with the MTT assay, possibly by perturbing the redox balance of NADH or by directly reacting with the MTT reagent.[6] Therefore, a control experiment without cells, containing only the pyrazole compound and the MTT reagent, is essential to rule out direct chemical reduction.

LDH Assay: Assessing Membrane Integrity to Detect Cell Lysis

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.

Causality Behind Experimental Choices: The LDH assay provides a direct measure of cell death involving membrane damage, which complements the metabolic information from the MTT assay. It is particularly useful for identifying compounds that induce necrosis. A key consideration for this assay is the baseline LDH level in the culture medium, which can be influenced by the serum supplement. Therefore, appropriate controls, including a background control (medium only) and a maximum LDH release control (cells lysed with a detergent), are critical for accurate data normalization.

Caspase-Glo® 3/7 Assay: Detecting Apoptosis through Effector Caspase Activation

The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for measuring the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[8][9] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) and a thermostable luciferase.[10] When apoptosis is induced, active caspase-3 and -7 cleave the substrate, releasing aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal.[10] The intensity of the luminescence is directly proportional to the amount of active caspase-3 and -7.

Causality Behind Experimental Choices: This assay is highly specific for apoptosis and is significantly more sensitive than colorimetric or fluorometric methods. Its "add-mix-measure" format makes it amenable to high-throughput screening.[10] Given that many pyrazole derivatives exert their anticancer effects by inducing apoptosis, the Caspase-Glo® 3/7 assay is an excellent choice for mechanistic studies.[1][11] It is important to note that some pyrazole derivatives can be fluorescent, which could interfere with fluorescence-based apoptosis assays.[12] The luminescence-based format of the Caspase-Glo® assay circumvents this potential issue.

Data Presentation: Comparative Cytotoxicity of Selected Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazole derivatives against various human cancer cell lines, as determined by the MTT assay. A lower IC50 value indicates greater cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
CelecoxibMCF-7Breast Cancer25.2 - 37.2[5]
SorafenibHepG2Liver Cancer4.5[5]
CrizotinibPANC-1Pancreatic Cancer~5[5]
AT7519HCT-116Colon Cancer0.04 - 0.94[5]
Pyrazole-benzothiazole hybridA549Lung Cancer3.17 - 6.77[3]
Pyrazolo[3,4-d]pyrimidine derivativeA549Lung Cancer8.21[1]
Pyrazole carbaldehyde derivativeMCF-7Breast Cancer0.25[1]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1Pancreatic Cancer61.7
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7Breast Cancer81.48

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the effect of pyrazole derivatives on cell viability by measuring metabolic activity.

Materials:

  • 96-well flat-bottom sterile culture plates

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrazole derivatives stock solutions (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with pyrazole derivatives at various concentrations B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I LDH_Workflow A Seed cells and treat with pyrazole derivatives as in MTT protocol B Incubate for desired time A->B C Set up controls: Spontaneous, Maximum, and Vehicle B->C D Transfer supernatant to a new 96-well plate C->D E Add LDH reaction mixture to each well D->E F Incubate for 30 min at room temperature, protected from light E->F G Add Stop Solution F->G H Measure absorbance at 490 nm G->H

LDH Assay Experimental Workflow.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Control Setup:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with untreated cells, to which 10 µL of lysis buffer is added 45 minutes before the next step.

    • Vehicle control: Wells with cells treated with the vehicle (DMSO).

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis: Subtract the background absorbance (from the no-cell blank) from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)

Protocol 3: Caspase-Glo® 3/7 Assay

Objective: To measure apoptosis by quantifying the activity of caspase-3 and -7.

Materials:

  • 96-well white-walled, clear-bottom sterile culture plates

  • Selected cancer cell line

  • Complete culture medium

  • Pyrazole derivatives stock solutions (in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_0 Apoptotic Stimulus (e.g., Pyrazole Derivative) cluster_1 Apoptotic Pathway Stimulus Pyrazole Derivative Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, -7) Initiator_Caspases->Effector_Caspases activate Substrate Pro-luminescent Substrate (DEVD) Effector_Caspases->Substrate cleave Luminescence Luminescent Signal Substrate->Luminescence releases aminoluciferin for

Simplified Apoptotic Pathway and Caspase-Glo® 3/7 Assay Principle.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with pyrazole derivatives as described in the MTT protocol (steps 1-4).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (from the no-cell blank) from all readings. The luminescence signal is proportional to the caspase-3/7 activity.

Conclusion: A Rigorous Approach to Cytotoxicity Profiling

The selection of appropriate cell-based assays is paramount for the accurate assessment of the cytotoxic potential of novel pyrazole derivatives. By employing a combination of assays that probe different cellular processes—metabolic activity, membrane integrity, and apoptosis—researchers can gain a comprehensive understanding of a compound's mechanism of action. Adherence to detailed protocols, inclusion of proper controls, and an awareness of potential compound-specific interferences are essential for generating reliable and reproducible data, thereby accelerating the journey of promising pyrazole derivatives from the laboratory to the clinic.

References

  • Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Ismaili, L., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PMC. [Link]

  • Kumar, A., & Sharma, S. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • Various Authors. (n.d.). IC50 values for antiproliferative activity of all tested compounds in different cell lines. Figshare. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. [Link]

  • Nkosi, D., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Dubal, G., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Ramajayam, R., & G, K. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]

  • Various Authors. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Rivera-Torres, J., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PMC. [Link]

  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Hassan, A. S., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]

  • Pinto, M., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

  • El-Sayed, M. A. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]

  • Khan, I., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PMC. [Link]

  • Dubal, G., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. ResearchGate. [Link]

  • Dzedulionytė, K., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Islam, M. R., et al. (2009). Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • Kafi, M. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bio-Rad. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in heterocycle construction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in heterocycle construction. While the classic Knorr pyrazole synthesis (the condensation of a 1,3-dicarbonyl with a hydrazine) remains a cornerstone of medicinal chemistry, it is notoriously prone to regioselectivity issues, sluggish kinetics with sterically hindered substrates, and unexpected side reactions.

This guide is designed to move beyond generic procedures. Here, we dissect the underlying causality of these synthetic challenges and provide self-validating, field-proven protocols to ensure robust, scalable, and highly pure pyrazole generation.

Workflow: Troubleshooting Pyrazole Synthesis

Workflow A Start: Pyrazole Synthesis B Assess Primary Bottleneck A->B C Poor Regioselectivity (Mixture of Isomers) B->C D Low Yield / Sluggish Kinetics (Steric Hindrance) B->D E Switch to Fluorinated Solvents (HFIP / TFE) C->E Electronic/Steric Bias F Modulate pH / Protonation State C->F Substituted Hydrazines G Apply Lewis Acid or Microwave Irradiation D->G Bulky Substrates H Explore [3+2] Cycloaddition (e.g., Sydnones) D->H Highly Functionalized I Optimized Pyrazole Product E->I F->I G->I H->I

Decision tree for troubleshooting and optimizing pyrazole synthesis workflows. (Max Width: 760px)

Frequently Asked Questions & Troubleshooting Guides

Q1: I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, but I keep getting an inseparable 50:50 mixture of regioisomers. How can I drive the reaction to a single product? The Causality: In a standard Knorr synthesis using protic solvents like ethanol, the intrinsic electronic and steric differences between the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl are often insufficient to heavily bias the initial nucleophilic attack. This results in the formation of both 1,3,5-trisubstituted and 1,3,4-trisubstituted pyrazoles 1. The Solution: Switch your solvent to a fluorinated alcohol, specifically 1,1,1,3,3,5,5,5-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). Fluorinated solvents are exceptional hydrogen-bond donors but very poor nucleophiles. They selectively hydrogen-bond to the more sterically accessible carbonyl, drastically amplifying its electrophilicity. This directs the hydrazine's initial attack exclusively to one site, overriding the baseline 50:50 distribution and frequently yielding >99:1 regioselectivity 1.

Q2: My reaction involves a sterically hindered hydrazine (e.g., tert-butylhydrazine) and the yield is exceptionally low, with significant starting material remaining. What is going wrong? The Causality: The bulky tert-butyl group creates severe steric hindrance during the rate-limiting step: the formation of the initial hydrazone intermediate. If the reaction is run at room temperature or in standard solvents, the activation energy barrier is simply too high to overcome, leading to stalled kinetics and potential decomposition pathways 2. The Solution: You must alter the thermodynamic environment. First, transition to an aprotic polar solvent like DMF or DMSO to increase the effective nucleophilicity of the hydrazine 3. Second, apply microwave irradiation (e.g., 120 °C for 15-30 minutes) rather than conventional heating. This provides the rapid, uniform thermal energy required to force the hydrazone condensation and subsequent cyclization before side reactions occur.

Q3: Knorr synthesis is failing completely for my highly functionalized, acid-sensitive substrates. Are there alternative pathways to access polysubstituted pyrazoles? The Causality: Standard condensation methods require the generation of a reactive hydrazone and subsequent dehydration, which often necessitates acidic conditions or elevated temperatures that sensitive functional groups cannot tolerate. The Solution: Utilize a base-mediated [3+2] cycloaddition. A highly effective, modern approach involves reacting 2-alkynyl-1,3-dithianes with sydnones. This method exploits the umpolung (polarity reversal) properties of the dithiane group, allowing for the regioselective construction of the pyrazole core under mild, basic conditions without relying on aggressive dehydration steps 4.

Quantitative Data: Solvent Impact on Regioselectivity

The choice of solvent is the single most critical parameter for controlling regiochemistry in the Knorr synthesis. The table below demonstrates how transitioning from standard ethanol to fluorinated alcohols dramatically shifts the isomeric ratio in favor of a single product.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Phenyl-3-aryl-5-(trifluoromethyl)pyrazoles 1

EntryR¹ in 1,3-DicarbonylSolventIsomer Ratio (A:B)Yield Improvement
1PhenylEthanol (EtOH)50:50Baseline
2Phenyl2,2,2-Trifluoroethanol (TFE)95:5+ 45% (Isomer A)
3Phenyl1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP)>99:1 + 49% (Isomer A)
44-MethoxyphenylEthanol (EtOH)55:45Baseline
54-Methoxyphenyl2,2,2-Trifluoroethanol (TFE)96:4+ 41% (Isomer A)
64-Methoxyphenyl1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP)>99:1 + 44% (Isomer A)

Note: Regioisomer A designates the N-phenyl group adjacent to the trifluoromethyl group.

Self-Validating Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis using Fluorinated Solvents

This protocol utilizes HFIP to force absolute regiocontrol via transition-state hydrogen bonding.

Step 1: Reaction Setup

  • In a rigorously dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, e.g., 1.0 mmol) in HFIP to create a 0.2 M solution (5.0 mL).

  • Allow the solution to stir for 5 minutes at room temperature to ensure complete solvation and hydrogen-bond complexation.

  • Add the substituted hydrazine (1.1 equiv, 1.1 mmol) dropwise over 2 minutes. Caution: HFIP is volatile and toxic; perform inside a fume hood.

Step 2: Self-Validating Monitoring

  • Stir the reaction mixture at room temperature for 12–24 hours.

  • Validation Checkpoint: Perform TLC analysis (Eluent: Hexane/Ethyl Acetate 3:1).

    • Success Indicator: The complete disappearance of the UV-active 1,3-dicarbonyl spot and the emergence of a single new spot (the desired regioisomer).

    • Failure Indicator: If two closely eluting spots appear, regioselectivity has been compromised. This is typically caused by moisture contamination in the HFIP, which outcompetes the solvent for hydrogen bonding.

Step 3: Workup and Isolation

  • Upon confirmed completion, remove the HFIP under reduced pressure using a rotary evaporator. (HFIP can be trapped and distilled for recycling).

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate.

Step 4: Analytical Validation

  • Confirm regiochemistry via 2D NMR (NOESY or HMBC). A strong NOE correlation between the N-substituent protons and the adjacent C5-proton/substituent will definitively validate the architecture of the isolated regioisomer.

Protocol 2: Base-Mediated[3+2] Cycloaddition for Sensitive Substrates

An alternative umpolung strategy for substrates that degrade under standard Knorr conditions.4

Step 1: Reaction Setup

  • In a sealed tube, combine the 2-alkynyl-1,3-dithiane (1.0 equiv) and the appropriate sydnone (1.2 equiv).

  • Suspend the reactants in a mild basic solvent system (e.g., Toluene with a catalytic amount of DBU or an appropriate mild base depending on substrate sensitivity).

Step 2: Cycloaddition & Self-Validating Monitoring

  • Heat the reaction mixture gently (typically 80–100 °C) for 8–12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate sydnone-dithiane adduct should cleanly transition to the aromatized pyrazole mass

    
    . The irreversible extrusion of 
    
    
    
    gas acts as a thermodynamic sink, driving the reaction forward. Bubbling cessation is a physical indicator of reaction completion.

Step 3: Purification

  • Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via silica gel chromatography to yield the highly functionalized pyrazole.
    
References
  • Royal Society of Chemistry (RSC). "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow". RSC Publishing.[Link]

  • American Chemical Society (ACS). "Regioselective Pyrazole Synthesis via Base-Mediated[3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones". The Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: 5-o-Tolyl-1h-pyrazole-4-carboxylic acid Synthesis

Welcome to the technical support center for the synthesis of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues and rationally design experiments for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental reaction for synthesizing 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, and what is the underlying mechanism?

A1: The most reliable and widely adopted method for constructing this pyrazole core is a variation of the Knorr Pyrazole Synthesis .[1][2][3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[4][5]

For the specific target molecule, 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, the key reactants are:

  • o-Tolylhydrazine: This provides the N1- and N2-atoms of the pyrazole ring and the o-tolyl substituent.

  • A three-carbon building block with carbonyl groups (or equivalents) at the 1 and 3 positions , and a carboxylic acid precursor at the 2-position. A common and effective choice is ethyl 2-(ethoxymethylene)-3-oxobutanoate or similar β-ketoesters which are then hydrolyzed.

Mechanism Overview: The reaction proceeds through two main stages:

  • Condensation & Hydrazone Formation: The more reactive nitrogen of the hydrazine attacks one of the carbonyl groups, forming a hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom then attacks the remaining carbonyl group, leading to a heterocyclic intermediate which subsequently dehydrates (loses a molecule of water) to form the stable, aromatic pyrazole ring.[1][5] Acid catalysis is often employed to facilitate the dehydration step.[2][4]

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product A o-Tolylhydrazine C Condensation (Formation of Hydrazone Intermediate) A->C B 1,3-Dicarbonyl Equivalent (e.g., Ethoxymethylene Acetoacetic Ester) B->C D Intramolecular Cyclization & Dehydration (Aromatization) C->D Acid Catalyst (e.g., AcOH) E Saponification (Hydrolysis) of Ester Group D->E F 5-o-Tolyl-1h-pyrazole-4-carboxylic acid E->F

Caption: General workflow for Knorr pyrazole synthesis.

Q2: My reaction yield is poor (<50%). Where should I start my investigation?

A2: Consistently low yields often trace back to two primary areas: the quality of starting materials and suboptimal reaction conditions. Before re-optimizing the entire procedure, rigorously assess your inputs.

1. Starting Material Integrity: The purity of your reactants is paramount. Impurities can introduce competing side reactions or inhibit the primary reaction pathway.

  • o-Tolylhydrazine: Hydrazines are susceptible to oxidation and degradation over time.[6] Using old or improperly stored o-tolylhydrazine is a common cause of failure. It should ideally be a crystalline solid. If it is discolored (e.g., brown or oily), it is likely impure.

  • 1,3-Dicarbonyl Precursor: The β-ketoester or its equivalent must be pure. These compounds can undergo self-condensation or hydrolysis, especially if stored improperly.[6]

Parameter o-Tolylhydrazine 1,3-Dicarbonyl Precursor
Appearance Off-white to pale yellow solidColorless to pale yellow liquid/solid
Purity Check TLC (single spot), Melting Point¹H NMR, GC-MS
Action for Impurity Recrystallize from ethanol/water or purify via its hydrochloride salt.Purify by vacuum distillation or recrystallization.
Storage Store under an inert atmosphere (Nitrogen/Argon) in a cool, dark place.Store refrigerated and sealed from moisture.

2. Reaction Stoichiometry: Ensure the molar ratio of your reactants is correct. While a 1:1 stoichiometry is theoretically required, a slight excess (1.05-1.1 equivalents) of the hydrazine is sometimes used to ensure the complete consumption of the more expensive dicarbonyl component.[6]

G cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Start Low Yield Diagnosis Purity Assess Reactant Purity (TLC, NMR, MP) Start->Purity Step 1 Temp Check Temperature Control Start->Temp Step 2 pH Control pH During Extraction Start->pH Step 3 Stoichiometry Verify Stoichiometry (Molar Ratios) Purity->Stoichiometry Solvent Evaluate Solvent Choice Temp->Solvent Catalyst Optimize Catalyst (Type & Loading) Solvent->Catalyst Crystallization Optimize Recrystallization Solvent System pH->Crystallization

Caption: Troubleshooting logic tree for low yield diagnosis.

Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I prevent them?

A3: The formation of byproducts is a common challenge, especially during scale-up.[7] The most probable side reactions in this synthesis are the formation of a stable hydrazone intermediate that fails to cyclize, or incomplete hydrolysis of the ester group.

Mitigation Strategies:

  • Incomplete Cyclization (Stable Hydrazone Intermediate):

    • Cause: The second cyclization step can be slow or stall if conditions are not optimal. The hydrazone intermediate is often kinetically favored but needs an additional push to form the thermodynamically stable pyrazole.

    • Solution: Ensure adequate catalysis and temperature. Adding a catalytic amount of a protic acid like glacial acetic acid or p-toluenesulfonic acid can significantly accelerate the dehydration step.[1][2] Increasing the reaction temperature or switching to a higher-boiling solvent (e.g., from ethanol to n-propanol or toluene) can provide the necessary activation energy for cyclization.[1][7]

  • Incomplete Hydrolysis:

    • Cause: If your synthesis first produces the ethyl or methyl ester of the target acid, the final saponification (hydrolysis) step may be incomplete.

    • Solution: Ensure a sufficient excess of base (e.g., NaOH or KOH, typically 2-3 equivalents) is used for the hydrolysis. Extend the reaction time or increase the temperature (reflux) to drive the reaction to completion. Monitor the disappearance of the ester spot on TLC.

  • Oxidation:

    • Cause: Hydrazine derivatives can be sensitive to air oxidation, especially at elevated temperatures.[7]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is a simple but highly effective way to prevent oxidative side products, which often present as dark, tarry materials.[7]

Q4: How do I choose the optimal solvent, temperature, and catalyst to maximize my yield?

A4: Optimizing these three parameters is critical for driving the reaction to completion while minimizing side products. A systematic approach, such as a Design of Experiments (DoE), is recommended for large-scale production, but for lab-scale synthesis, the following guidelines are effective.

ParameterOptionsRationale & Expert Insights
Solvent Ethanol, n-Propanol, Acetic Acid, Toluene, DMFEthanol is a common starting point due to its ability to dissolve reactants and its moderate boiling point.[4] Acetic acid can serve as both a solvent and a catalyst, often leading to clean reactions and high yields.[1] For sluggish reactions, higher-boiling solvents like n-propanol or toluene can be beneficial.[1] Aprotic dipolar solvents like DMF can sometimes improve yields, especially with less reactive substrates.[4][6]
Temperature Room Temp to Reflux (e.g., 80-110 °C)The condensation is often exothermic; uncontrolled temperature spikes can lead to impurities.[7] A common strategy is to mix reactants at a lower temperature (0-25 °C) and then heat to reflux to complete the cyclization and dehydration steps.[7][8] The optimal temperature depends on the solvent and substrate reactivity. Monitor by TLC to avoid prolonged heating which can cause degradation.
Catalyst Glacial Acetic Acid, HCl, p-TsOH, H₂SO₄An acid catalyst is almost always required to promote the rate-determining dehydration step.[9] Glacial acetic acid is often the preferred choice as it is effective and less harsh than strong mineral acids.[1] For very unreactive substrates, a stronger acid like HCl or p-TsOH can be used, but care must be taken to avoid charring or other side reactions. Typically, 3-5 drops (for lab scale) or 5-10 mol% is sufficient.
Q5: What is the most effective procedure for work-up and purification to isolate high-purity 5-o-Tolyl-1h-pyrazole-4-carboxylic acid?

A5: The carboxylic acid functionality of your target molecule is the key to a highly effective purification strategy based on its pH-dependent solubility. Avoid direct column chromatography of the crude product if possible, as it is often inefficient for acidic compounds and not scalable.

Optimized Purification Protocol:

This protocol leverages acid-base chemistry to separate your product from neutral or basic impurities.

  • Solvent Removal: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and remove the organic solvent under reduced pressure (rotary evaporation).

  • Basification: Dissolve the crude residue in a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Your acidic product will deprotonate to form a water-soluble carboxylate salt, while non-acidic impurities will remain insoluble or less soluble.

  • Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel and wash it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or ether). This step removes neutral and basic organic impurities. Discard the organic layer. Repeat the wash 1-2 times.

  • Acidification and Precipitation: Cool the clean aqueous layer in an ice bath. Slowly add a strong acid (e.g., 2-4 M HCl) dropwise with stirring. As the pH becomes acidic (target pH 2-3), your product will protonate and precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent (like hexanes) to help with drying.

  • Drying & Recrystallization: Dry the solid under vacuum. For final purification, recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a pure, crystalline product.

Experimental Protocols

Protocol 1: General Synthesis of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid

This is a representative procedure and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl precursor (e.g., ethyl 2-formyl-3-oxobutanoate, 1.0 equivalent) in glacial acetic acid (5-10 mL per gram of dicarbonyl).

  • Hydrazine Addition: Add o-tolylhydrazine (1.05 equivalents) to the solution. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.

  • Hydrolysis (if starting from an ester):

    • Cool the reaction mixture and carefully pour it into a beaker of ice water.

    • Basify the mixture with a concentrated NaOH solution until the pH is >12.

    • Heat the basic mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Work-up and Isolation: Cool the reaction mixture. If the product is in its ester form, proceed with solvent removal. If hydrolysis was performed, proceed directly to the purification protocol below.

Protocol 2: Purification by pH-Mediated Extraction & Recrystallization
  • Initial Work-up: After the reaction, remove the solvent (e.g., acetic acid) via rotary evaporation.

  • Dissolution: Add 2M NaOH (aq) to the crude residue and stir until all solids dissolve.

  • Wash: Transfer the solution to a separatory funnel and wash twice with 50 mL portions of ethyl acetate to remove non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 4M HCl. A white or off-white solid should precipitate.

  • Filtration: Collect the solid by vacuum filtration, washing the cake with cold water.

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Filter the pure crystals, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022, November 14). Technical Disclosure Commons. Retrieved from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022, April 4). IJCRT.org. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. Retrieved from [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved from [Link]

Sources

Troubleshooting

Identifying and minimizing by-products in pyrazole synthesis

A Guide to Identifying and Minimizing By-products Welcome, researchers, scientists, and drug development professionals. This guide, designed by a Senior Application Scientist, provides in-depth technical support for the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Minimizing By-products

Welcome, researchers, scientists, and drug development professionals. This guide, designed by a Senior Application Scientist, provides in-depth technical support for the common challenges encountered during pyrazole synthesis. Our focus is to empower you with the knowledge to identify, understand, and minimize the formation of unwanted by-products, leading to cleaner reactions and higher yields of your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the broader questions you may have before embarking on or while optimizing your pyrazole synthesis.

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, which initially form pyrazolines that are subsequently oxidized to pyrazoles, as well as various multicomponent synthesis strategies.[1][2]

Q2: What are the typical by-products encountered in pyrazole synthesis?

A2: A common issue, particularly with unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomeric pyrazole products, which can be challenging to separate.[1] Incomplete cyclization or aromatization can lead to pyrazoline intermediates as by-products.[1] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red reaction mixtures.[1] In some cases, di-addition of hydrazine to the dicarbonyl compound can also occur.[1][3]

Q3: How can I identify the by-products in my reaction mixture?

A3: By-products are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can quickly indicate the presence of multiple components. For structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the by-products.[1]

Q4: What are the key factors influencing regioselectivity in pyrazole synthesis?

A4: Several factors govern the regioselectivity of pyrazole synthesis, especially in the Knorr synthesis. These include:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack.[4]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the reactants influence the reactivity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.[4]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly impact which nitrogen of a substituted hydrazine attacks first.[4][5]

  • Solvent: The choice of solvent can dramatically affect regioselectivity. For instance, aprotic dipolar solvents may give better results than polar protic solvents in some cases.[4][6]

  • Temperature: Reaction temperature can be a critical factor in controlling the kinetic versus thermodynamic product distribution.[4]

Q5: Can microwave-assisted synthesis improve my pyrazole synthesis?

A5: Yes, microwave-assisted synthesis has been shown to be a valuable tool in pyrazole synthesis. It can significantly reduce reaction times, improve yields, and in some cases, enhance regioselectivity.[7][8] The rapid heating provided by microwave irradiation can promote efficient cyclization and minimize the formation of certain by-products.[8]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your pyrazole synthesis experiments.

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the desired product.

    • Multiple spots are observed on TLC, even after initial purification attempts.

    • The isolated solid has a broadened melting point range.

  • Probable Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound.

    • Use of a substituted hydrazine where the two nitrogen atoms have similar nucleophilicity.

  • Solutions:

    • Modify Reaction Conditions:

      • pH Control: Under acidic conditions, the reaction can be directed towards one regioisomer, while basic conditions may favor the other.[4] A careful screen of the reaction pH is recommended.

      • Solvent Screening: The polarity and nature of the solvent can influence the transition states leading to the different regioisomers. Experiment with a range of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) and non-polar (e.g., toluene).[4][6]

      • Temperature Optimization: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.

    • Chromatographic Separation: If regioisomers are formed, they can often be separated by column chromatography. Careful selection of the stationary and mobile phases is crucial.

    • Derivatization: In some instances, the mixture of isomers can be derivatized to introduce a functional group that allows for easier separation, followed by the removal of the directing group.[1]

    • Alternative Synthetic Routes: Consider synthetic strategies known for high regioselectivity, such as those employing N-alkylated tosylhydrazones and terminal alkynes.[9]

Issue 2: Presence of Unreacted Starting Materials
  • Symptoms:

    • TLC and NMR analysis show the presence of the 1,3-dicarbonyl compound and/or hydrazine in the crude product.[1]

  • Probable Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.[1]

    • Sub-optimal stoichiometry of reactants.[1]

    • Deactivation of the catalyst, if one is used.[1]

  • Solutions:

    • Optimize Reaction Conditions:

      • Increase the reaction time or temperature and monitor the reaction progress by TLC.[1]

      • Ensure the stoichiometry is correct; sometimes a slight excess of one reagent can drive the reaction to completion.[1]

    • Purification:

      • Unreacted 1,3-dicarbonyl: Can often be removed by column chromatography.[1]

      • Unreacted Hydrazine: Can be removed by an acidic wash during the workup, as it will form a water-soluble salt.[1]

Issue 3: Colored Impurities in the Product
  • Symptoms:

    • The reaction mixture or isolated product is yellow, red, or brown.

  • Probable Causes:

    • Side reactions involving the hydrazine starting material.[1]

    • Oxidation of reaction intermediates or the final product.[1]

  • Solutions:

    • Purification by Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[1]

    • Recrystallization: This is often an effective method for removing colored impurities.

    • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[10]

Issue 4: Incomplete Cyclization/Aromatization (Pyrazoline By-products)
  • Symptoms:

    • NMR and MS data suggest the presence of a partially saturated five-membered ring.

  • Probable Causes:

    • The reaction conditions are not sufficient to promote the final dehydration/oxidation step to the aromatic pyrazole.

  • Solutions:

    • Oxidizing Agent: If the synthesis is expected to yield a pyrazoline intermediate, an oxidation step is required. This can be achieved by simply heating in DMSO under an oxygen atmosphere or by using an oxidizing agent like bromine.[11]

    • Harsher Reaction Conditions: Increasing the reaction temperature or adding a dehydrating agent may facilitate the aromatization step.

Data Summary

Issue Common Cause Recommended Action Expected Outcome
Regioisomer Formation Use of unsymmetrical starting materialspH, solvent, and temperature optimizationIncreased ratio of the desired regioisomer
Unreacted Starting Materials Incomplete reactionIncrease reaction time/temperature, adjust stoichiometryDrive reaction to completion, higher yield
Colored Impurities Hydrazine side reactions, oxidationCharcoal treatment, recrystallization, inert atmosphereColorless or lightly colored product
Pyrazoline By-products Incomplete aromatizationAddition of an oxidizing agent, harsher conditionsFormation of the fully aromatic pyrazole

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[12]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration and washed with a cold solvent.[10]

  • If the product is soluble, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.[10]

Protocol 2: Acidic Wash for Removal of Excess Hydrazine
  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[1]

  • Shake the funnel vigorously and allow the layers to separate.[1]

  • Drain the lower aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[1]

Protocol 3: Identification of By-products by GC-MS
  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, methanol).[1]

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.[1]

  • Run a suitable temperature program to separate the components of the mixture on the GC column.[1]

  • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component.[1]

  • Compare the obtained mass spectra with a database or with the expected fragmentation patterns of the starting materials, product, and potential by-products (e.g., regioisomers, pyrazolines).[1]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate key concepts in pyrazole synthesis and troubleshooting.

G cluster_0 Knorr Pyrazole Synthesis cluster_1 By-product Formation Dicarbonyl 1,3-Dicarbonyl Intermediate Hydrazone/ Carbinolamine Intermediate Dicarbonyl->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole -2H₂O Regioisomer1 Regioisomer A Regioisomer2 Regioisomer B Pyrazoline Pyrazoline Intermediate->Pyrazoline -H₂O Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_Dicarbonyl->Regioisomer1 Unsymmetrical_Dicarbonyl->Regioisomer2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Regioisomer1 Substituted_Hydrazine->Regioisomer2 Incomplete_Aromatization Incomplete Aromatization Pyrazoline->Incomplete_Aromatization

Caption: Knorr pyrazole synthesis and common by-product pathways.

G Start Problem: Low Yield/ Impure Product Analyze Analyze Crude Mixture (TLC, NMR, GC-MS) Start->Analyze Identify Identify By-products Analyze->Identify Regioisomers Regioisomers Present? Identify->Regioisomers Yes Unreacted_SM Unreacted Starting Materials? Identify->Unreacted_SM Yes Other_Imp Other Impurities? Identify->Other_Imp Yes Optimize_Regio Optimize Regioselectivity: - pH - Solvent - Temperature Regioisomers->Optimize_Regio Optimize_Conv Optimize Conversion: - Time - Temperature - Stoichiometry Unreacted_SM->Optimize_Conv Purify Purification Strategy: - Chromatography - Recrystallization - Acid Wash Other_Imp->Purify End Pure Product Optimize_Regio->End Optimize_Conv->End Purify->End

Caption: Troubleshooting workflow for pyrazole synthesis.

References

  • Synthesis of Pyrazole Derivatives A Review. (2026, January 15). International Journal for Modern Trends in Science and Technology.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • A Short Review on Synthesis of Pyrazole Deriv
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(21), 6436. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10043-10067. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2018).
  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • troubleshooting low conversion r
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Method of preparation of the pyrazoles.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark.
  • Process for the purification of pyrazoles.
  • Troubleshooting low conversion in Paal-Knorr reactions. Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem.
  • Method for purifying pyrazoles.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses Procedure.
  • Knorr Pyrazole Synthesis of Edaravone. Rsc.org.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2445-2451.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Knorr pyrazole synthesis.
  • (PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. (2022, December 6).
  • Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p.
  • Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Der Pharma Chemica.
  • Styrylpyrazoles: Properties, Synthesis and Transform
  • Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology.
  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2017, March 22).

Sources

Optimization

Troubleshooting regioisomer formation in substituted pyrazole synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. Topic: Troubleshooting Regioisomer Formation in Substituted Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Assigned Specialist: Senior Application Scientist, Heter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center.

Topic: Troubleshooting Regioisomer Formation in Substituted Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Regioselectivity Paradox

In drug discovery, the pyrazole ring is a "privileged scaffold" found in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) . However, synthesizing N-substituted pyrazoles often leads to a frustrating "regioisomer trap."

When you condense a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

), you create two competing nucleophiles (

vs.

on the hydrazine) and two competing electrophiles (Carbonyl A vs. Carbonyl B). This results in a mixture of 1,3- and 1,5-substituted isomers .[1]

This guide provides a systematic workflow to diagnose, troubleshoot, and force regiocontrol in your synthesis.

Module 1: Diagnostic & Verification (Analytical)

User Question: "I have a crude solid. How do I definitively prove which isomer I have without growing a crystal?"

Technical Response: Do not rely solely on 1H-NMR integration or melting point. The isomers are constitutionally similar, but their spatial environments differ significantly.

Protocol: The NOE/HMBC Verification Suite

To distinguish the 1,3-isomer (Isomer A) from the 1,5-isomer (Isomer B), you must determine the spatial proximity of the N-substituent (


) to the C-substituents (

or

).
TechniqueObservationConclusion
1D 1H-NMR Chemical Shift of

Inconclusive alone. However, N-Methyl groups in 1,5-isomers are often deshielded (downfield) compared to 1,3-isomers due to steric compression or anisotropy of the adjacent aryl group.
1D 13C-NMR C3 vs. C5 ShiftDiagnostic. In N-aryl pyrazoles, C5 (adjacent to N) typically resonates upfield (lower ppm, ~139-142 ppm) compared to C3 (~149-152 ppm) due to the "pyrazole effect" and shielding.
2D NOESY Cross-peak between

and

Definitive. If you see a NOE correlation between the N-substituent protons and the substituent on C5, you have the 1,5-isomer .
2D HMBC

to Ring Carbon
Definitive. Look for a 3-bond coupling (

) from the N-substituent protons to the adjacent ring carbon (C5).

Expert Tip: If your N-substituent is a phenyl ring, the protons of the phenyl ring in the 1,5-isomer will often show broad signals or restricted rotation effects in NMR due to steric clash with the C5-substituent.

Module 2: The "Knorr" Condensation (1,3-Dicarbonyls)

User Question: "I am using a standard 1,3-diketone and getting a 60:40 mixture. How do I push this to >95:5?"

Technical Response: The Knorr synthesis is governed by the interplay of sterics (bulk) and electronics (hardness/softness).[2]

Mechanism & Troubleshooting Logic

The reaction proceeds via two steps:

  • Nucleophilic Attack: The hydrazine attacks a carbonyl to form a hydrazone intermediate.

  • Cyclization: Intramolecular dehydration closes the ring.

The Rule of Thumb: The most nucleophilic nitrogen (usually the terminal


) attacks the most electrophilic carbonyl.
  • Electronic Control: If

    
     is 
    
    
    
    (highly electrophilic), the terminal
    
    
    attacks there first, leading to the 1,3-isomer (where
    
    
    ends up at position 3).
  • Steric Control: If

    
     is t-Butyl (bulky), the hydrazine avoids it, attacking 
    
    
    
    instead.
The "Solvent Switch" Protocol

If standard ethanol reflux fails, switch to Fluorinated Alcohols .[2] This is the single most effective non-structural modification.

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP ) or 2,2,2-Trifluoroethanol (TFE ).[2][3]

  • Why it works: HFIP is a strong hydrogen-bond donor. It activates the carbonyls selectively and stabilizes specific transition states, often inverting or significantly amplifying regioselectivity compared to EtOH.

Experimental Data: Solvent Effect on Regioselectivity (Reaction of Methylhydrazine + Unsymmetrical Diketone)

SolventDielectric ConstantRegioisomer Ratio (1,3 : 1,5)
Ethanol (EtOH) 24.555 : 45 (Mixture)
THF 7.560 : 40
TFE (Trifluoroethanol) 27.085 : 15
HFIP (Hexafluoroisopropanol) 16.798 : 2 (Highly Selective)

Action Item: Dissolve your diketone (1.0 equiv) and hydrazine (1.1 equiv) in HFIP (0.5 M). Stir at room temperature for 1–2 hours. The high cost of HFIP is offset by eliminating column chromatography.

Module 3: Advanced Substrates (Enaminones)

User Question: "My diketone is too symmetrical electronically. What is the best alternative starting material?"

Technical Response: Abandon the diketone. Synthesize the Enaminone (


) or Alkynone  (

).

Why Enaminones are Superior: Enaminones have distinct "hard" (carbonyl) and "soft" (Michael acceptor) centers.

  • Pathway: The hydrazine's terminal

    
     (harder nucleophile) attacks the carbonyl? No. 
    
  • Correction: Under neutral/acidic conditions, the terminal

    
     attacks the 
    
    
    
    -carbon (Michael addition) followed by cyclization. This reliably yields the 1,5-disubstituted pyrazole when using aryl hydrazines.
Visualizing the Pathway

PyrazolePathways Start Substituted Hydrazine (R-NH-NH2) Substrate1 1,3-Diketone (Ambiguous Electrophile) Start->Substrate1 Standard Substrate2 Enaminone (Polarized Electrophile) Start->Substrate2 Optimized PathA Attack at Carbonyl A Substrate1->PathA PathB Attack at Carbonyl B Substrate1->PathB PathC Michael Addition (Beta-Carbon) Substrate2->PathC High Control Prod1 Mixture of Isomers (Requires Chromatography) PathA->Prod1 PathB->Prod1 Prod2 1,5-Regioisomer (Dominant Product) PathC->Prod2

Figure 1: Mechanistic bifurcation showing why Enaminones (Green path) offer superior control over standard Diketones (Red path).

Module 4: Troubleshooting FAQ

Q: I need the 1,3-isomer, but the enaminone gives me the 1,5-isomer. What do I do? A: You must invert the synthesis.

  • Method A: Use a regioselective catalyst like a Lewis Acid (

    
    ) in water, which can sometimes reverse the preference.
    
  • Method B (Better): Use alkynones in basic media. In basic conditions, the hydrazine

    
     becomes deprotonated (
    
    
    
    ), making the internal nitrogen more nucleophilic, altering the attack profile.

Q: My reaction stalls in HFIP. A: HFIP is slightly acidic (


). If your hydrazine is acid-sensitive or protonated, it becomes non-nucleophilic. Add a mild base (Sodium Acetate) to buffer the system or switch to TFE.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (120°C, 10 min) often favors the thermodynamic product . If the 1,3- and 1,5-isomers can interconvert (rare, but possible via ring-opening/closing mechanisms in extreme acid), thermodynamic control will favor the sterically less crowded isomer (usually 1,3).

References

  • Fustero, S., et al. (2008).[3] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Link

  • Elguero, J., et al. (1993).[4] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[4] Link

  • Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry. Link

  • Kumar, A., et al. (2025).[5] "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents." Sustainability & Circularity NOW. Link

  • Maddaluno, J., et al. (2025). "Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model." Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Decolorization of Pyrazole Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting the purification and decolorization of pyrazole compounds. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting the purification and decolorization of pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unwanted coloration in their synthesized pyrazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Discoloration, typically presenting as a yellow, red, or brown hue in a product that is expected to be white or colorless, is a common challenge in organic synthesis. It often signals the presence of impurities that can compromise the results of subsequent biological assays, characterization, and downstream applications. This guide provides a structured approach to diagnosing the cause of coloration and selecting the most effective purification strategy.

Part 1: Diagnostic & Troubleshooting FAQs

This section addresses the critical first questions to ask when faced with a colored pyrazole product.

Q1: My isolated pyrazole is yellow/brown, but the literature reports it as a white solid. What are the most likely causes?

This is the most frequent issue encountered post-synthesis. The coloration is rarely inherent to the pyrazole core itself but is almost always due to impurities. The primary culprits are:

  • Oxidation: The pyrazole ring or its substituents can be susceptible to air oxidation, especially if the reaction is run at elevated temperatures or exposed to air for prolonged periods during workup.[1][2] This can form highly conjugated, colored byproducts.[3]

  • Starting Material Decomposition: Hydrazine derivatives, particularly substituted ones like phenylhydrazine, are notorious for decomposing into colored side products.[1] These can be carried through the synthesis and contaminate the final product.

  • Incomplete Aromatization: The synthesis of pyrazoles often proceeds through a pyrazoline intermediate.[4][5] If the final oxidation or aromatization step is incomplete, the residual pyrazoline can impart color.[1]

  • Residual Solvents or Reagents: High-boiling point solvents (e.g., DMF, DMSO) or colored reagents can be difficult to remove and may cause discoloration.

  • Photodegradation: Some pyrazolone derivatives are known to be sensitive to light, which can induce degradation pathways leading to colored byproducts.[3]

Q2: How can I quickly perform a preliminary diagnosis of the colored impurity?

Before committing to a large-scale purification, a quick analysis can save significant time and material.

Thin-Layer Chromatography (TLC) is your most valuable initial diagnostic tool.[1]

  • Procedure: Dissolve a small sample of your crude, colored product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate alongside any available starting materials. Develop the plate in an appropriate eluent system (a good starting point is a hexane/ethyl acetate mixture).[6]

  • Interpretation:

    • Colored Baseline Material: If color remains at the spotting line (Rf = 0), it indicates highly polar, likely polymeric or degraded material.

    • A Separate, Colored Spot: If you see a distinct colored spot separate from your main product spot, the impurity can likely be removed by column chromatography.

    • Color Co-elutes with Product: If your main product spot is itself colored, the impurity has a similar polarity to your product. This is a more challenging scenario requiring high-resolution chromatography, recrystallization, or a chemical treatment method.

Q3: My reaction mixture turned dark during the synthesis. How can I prevent this in future batches?

Proactive measures during the synthesis can significantly reduce purification challenges.

  • Inert Atmosphere: If you suspect oxidation, run the reaction under an inert atmosphere of nitrogen or argon.[3] This is especially critical when using reagents sensitive to air or at elevated temperatures.

  • Control Reaction Temperature and Time: Overheating or unnecessarily long reaction times can promote the formation of degradation byproducts. Monitor the reaction by TLC and stop it once the starting material is consumed.[1]

  • Reagent Purity: Use freshly distilled or high-purity starting materials, especially hydrazines.

Part 2: Decolorization Methodologies: A Practical Guide

Once you have a preliminary diagnosis, you can select the most appropriate purification strategy. The following sections provide detailed protocols and the mechanistic basis for each choice.

Decision-Making Workflow for Decolorization

This workflow guides the selection of the appropriate purification method based on initial observations.

Decolorization_Workflow start Crude Colored Pyrazole tlc Perform TLC Analysis start->tlc is_solid Is the product a solid? tlc->is_solid color_origin Where is the color on TLC? is_solid->color_origin Yes column Method 2: Column Chromatography is_solid->column No (Oil) charcoal Method 1: Activated Carbon + Recrystallization color_origin->charcoal Co-elutes with product (Trace amount) color_origin->column Separate, distinct spot acid_base Method 3: Acid-Base Extraction color_origin->acid_base At baseline (polar) recrystallize Method 4: Direct Recrystallization color_origin->recrystallize Co-elutes with product (Significant amount)

Caption: Decision workflow for selecting a decolorization method.

Method 1: Activated Carbon (Charcoal) Treatment

Expertise & Experience: This is the go-to method for removing small quantities of highly conjugated, colored impurities that often have flat, aromatic structures. These types of molecules adsorb strongly to the high surface area of activated carbon.[7][8]

Causality: Activated carbon is a porous material with an extremely large internal surface area, allowing it to adsorb large organic compounds like pigments and decomposition products.[9] Wood-based activated carbon is particularly effective for these larger molecules due to its predominantly macroporous structure.[9]

Experimental Protocol: Decolorization during Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve your crude pyrazole product in the minimum amount of a suitable hot recrystallization solvent.[10]

  • Charcoal Addition: Remove the flask from the heat source to avoid bumping. Add a very small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution. A common mistake is adding too much, which can lead to significant product loss.[11]

  • Heating & Adsorption: Gently swirl the flask and heat it again at or near boiling for 5-10 minutes to allow for complete adsorption of the colored impurities.[11]

  • Hot Filtration: This is a critical step. Pre-heat a gravity filtration setup (funnel and receiving flask) to prevent premature crystallization of your product.[11] Filter the hot solution through a fluted filter paper to remove the activated carbon. The filtrate should be colorless.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified pyrazole.[10]

  • Isolation: Collect the pure crystals by vacuum filtration.[10]

Trustworthiness: The success of this protocol is self-validating. A visually colorless filtrate after hot filtration confirms that the colored impurities have been successfully removed by the charcoal.

Method 2: Column Chromatography

Expertise & Experience: Column chromatography is the most powerful and versatile purification technique, capable of separating mixtures of compounds with varying polarities. It is the method of choice when dealing with significant quantities of impurities or when separating close-eluting isomers.[1][12]

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an organic eluent).[13] Polar compounds adsorb more strongly to the polar silica gel and thus elute later, while non-polar compounds travel through the column more quickly.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. Aim for a solvent mixture (e.g., ethyl acetate/hexane) that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[6]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.[11]

  • Sample Loading: For best results, use the "dry loading" method. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[13]

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[6]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain your pure, colorless product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.[13]

Trustworthiness: The purity of each collected fraction is validated by TLC analysis. Combining only the fractions that show a single, clean spot for your product ensures a high-purity final compound.

Method 3: Acid-Base Extraction

Expertise & Experience: This classical chemical technique is highly effective for separating basic compounds like pyrazoles from neutral or acidic impurities. It is particularly useful when the impurities are non-basic colored byproducts arising from starting material decomposition.[1]

Causality: Pyrazoles are weakly basic due to the lone pair of electrons on the pyridine-type nitrogen atom. They can be protonated by an acid (e.g., HCl) to form a water-soluble salt.[1][6] Neutral organic impurities will remain in the organic phase, allowing for a clean separation.

Experimental Protocol: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude, colored pyrazole in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[1]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently, and then allow the layers to separate.[1]

  • Separation: The protonated pyrazole salt is now in the lower aqueous layer. Drain this aqueous layer into a clean flask. Wash the organic layer one more time with the acid solution and combine the aqueous extracts. The colored impurities should remain in the organic layer, which can be discarded.[1]

  • Neutralization & Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution becomes basic (check with pH paper).[1]

  • Isolation: The neutral pyrazole product will either precipitate out (and can be collected by filtration) or can be extracted back into a fresh portion of organic solvent, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield the purified product.[1]

Trustworthiness: This method's efficacy is confirmed by observing the transfer of color. The initial organic layer should contain the color, while the final organic layer after back-extraction should be colorless.

Part 3: Data-Driven Method Comparison

The choice of method often involves a trade-off between yield, purity, time, and scale. The following table summarizes the key characteristics of each technique to aid in your decision-making.

Purification MethodTypical Purity AchievedTypical Yield (%)Key Impurities RemovedBest For
Activated Carbon + Recrystallization 90-98%60-80%Trace, highly conjugated colored impuritiesRemoving faint coloration from a solid product.
Column Chromatography >98%[1]50-70%[1]Regioisomers, unreacted starting materials, most byproducts[1]Complex mixtures, oily products, or when highest purity is required.
Acid-Base Extraction 95-99%[1]65-85%[1]Neutral or acidic colored impurities, hydrazine-related byproducts[1]Basic pyrazoles contaminated with non-basic colored impurities.
Direct Recrystallization 85-95%[1]70-90%[1]Minor impurities with different solubility profilesCrude solids that are already relatively pure but have minor color.

Part 4: Advanced FAQs & Final Considerations

Q4: I tried column chromatography, but my compound seems to be sticking to the silica gel and I'm getting a low yield. What can I do?

This suggests your pyrazole derivative may be particularly basic or is degrading on the acidic surface of the silica gel.[11]

  • Solution: Deactivate the silica gel. Before packing the column, prepare your silica slurry in the eluent system and add a small amount of a base like triethylamine (typically 0.1-1% v/v).[11][14] This will neutralize the acidic sites on the silica, preventing your basic compound from irreversibly adsorbing.

Q5: I successfully purified my pyrazole and it was a white solid, but it turned yellow again after a few days on the bench. Why?

This indicates that your compound is unstable under ambient conditions.

  • Diagnosis: The most likely cause is slow air oxidation or photodegradation.[3]

  • Solution: Store your purified compound under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and at a reduced temperature (e.g., 4°C or -20°C) to minimize the rate of degradation.[3]

References
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • HBCSE. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • University of California, Irvine. (n.d.).
  • Carbotecnia. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Lu, C. C., & Peters, J. C. (2012). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 134(44), 18344–18355.
  • Zhixing. (2025).
  • Cheney, L. V. (1956). U.S. Patent No. 2,744,938. U.S.
  • Lin, S. H., & Li, C. L. (2012). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Bioorganic & Medicinal Chemistry, 20(23), 7041-7048.
  • Kenchappa, R., Bodke, Y. D., Chandrashekar, A. M., Sindhe, A. S., & Peethambar, S. K. (2019). Synthesis of coumarin derivatives containing pyrazole and indenone rings as potent antioxidant and antihyperglycemic agents. Arabian Journal of Chemistry, 10, S3895-S3906.
  • El-Gazzar, A. B. A., et al. (2018).
  • El-Gazzar, A. B. A., et al. (2018).
  • Talluri, N. K. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • IJCPA. (2014).

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid

An in-depth guide to overcoming the common hurdles encountered when scaling the synthesis of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, a crucial scaffold in modern drug discovery. This technical support center is designed...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming the common hurdles encountered when scaling the synthesis of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, a crucial scaffold in modern drug discovery. This technical support center is designed for chemists and process scientists, offering field-proven insights and solutions to streamline your scale-up efforts.

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, with the pyrazole moiety being a privileged structure in numerous pharmaceuticals.[1] The target molecule, 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, is typically synthesized via the Knorr pyrazole synthesis or a related cyclocondensation reaction.[2][3] This involves the reaction of a hydrazine derivative (o-tolylhydrazine) with a 1,3-dicarbonyl compound or its equivalent.[4]

While this reaction is robust on a lab scale, transitioning to pilot or manufacturing scales introduces significant challenges related to reaction control, product purity, and isolation.[5] This guide provides a comprehensive troubleshooting framework and detailed protocols to navigate these complexities effectively.

Core Synthetic Protocol: Two-Step Synthesis via Ester Intermediate

A common and scalable route involves the synthesis of an ethyl ester intermediate, followed by hydrolysis. This approach often provides a cleaner product and more manageable isolation steps.

Step 1: Synthesis of Ethyl 5-(o-tolyl)-1H-pyrazole-4-carboxylate

The foundational step is the cyclocondensation reaction between o-tolylhydrazine and diethyl 2-(ethoxymethylene)malonate.[6]

Experimental Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a controlled dosing pump.

  • Reagent Charge: Charge the reactor with diethyl 2-(ethoxymethylene)malonate and a suitable solvent such as ethanol or isopropanol.

  • Inerting: Purge the reactor with nitrogen gas.

  • Initial Cooling: Cool the reactor contents to 0-5 °C.

  • Hydrazine Addition: Slowly add a solution of o-tolylhydrazine in the same solvent to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to manage the reaction exotherm on a larger scale.[5]

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.[1]

  • Product Isolation: Cool the reaction mixture to 0-5 °C and hold for at least 1 hour to maximize product precipitation.

  • Filtration: Collect the solid product by filtration, washing the cake with a small amount of cold solvent.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Step 2: Hydrolysis to 5-o-Tolyl-1H-pyrazole-4-carboxylic acid
  • Setup: Use a similar reactor setup as in Step 1.

  • Reagent Charge: Charge the reactor with the ethyl ester intermediate from Step 1, ethanol, and an aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, monitoring by HPLC for the disappearance of the ester.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3. This will precipitate the carboxylic acid product.

  • Isolation & Purification: Cool the slurry to 0-5 °C, filter the solid product, and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[1]

Visualizing the Process

General Synthetic Workflow

G cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A Charge Reactor: - Diethyl 2-(ethoxymethylene)malonate - Ethanol B Cool to 0-5 °C A->B C Slowly Add o-tolylhydrazine B->C D Stir at RT (4-6h) Monitor by HPLC/TLC C->D E Cool to 0-5 °C to Precipitate D->E F Filter & Wash with Cold Ethanol E->F G Dry Under Vacuum F->G H Charge Reactor: - Pyrazole Ester - Ethanol, aq. NaOH G->H Ethyl Ester Intermediate I Heat to Reflux (2-4h) Monitor by HPLC H->I J Cool & Acidify with HCl to pH 2-3 I->J K Cool to 0-5 °C J->K L Filter & Wash with Cold Water K->L M Recrystallize & Dry L->M N N M->N Final Product: 5-o-Tolyl-1h-pyrazole-4-carboxylic acid

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Q1: We are experiencing a significant drop in yield when moving from a 100g lab scale to a 5kg pilot scale. What are the most likely causes?

This is a classic scale-up challenge. The primary culprits are thermal and mass transfer limitations that are not apparent on a smaller scale.

  • Poor Temperature Control: The cyclocondensation reaction is often exothermic.[5] As you scale up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation far less efficient.[5] Uncontrolled temperature spikes can lead to the formation of impurities and product degradation.

    • Solution: Use a jacketed reactor with an efficient cooling system. Critically, monitor the internal reaction temperature, not just the jacket temperature. Implement a slow, controlled addition profile for the hydrazine to manage the rate of heat generation.[5]

  • Inadequate Mixing: In large reactors, achieving homogeneity is difficult. Inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which promotes side reactions.[5]

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) for the viscosity of your reaction medium. Characterize the impact of stirring speed on yield and impurity profile during development.

  • Sub-optimal Solvent Volume: A solvent volume that works on a small scale might be insufficient for a larger batch, leading to a thick, unmanageable slurry that hinders mixing and heat transfer.

    • Solution: Increase the solvent ratio (L/kg of starting material) to maintain a mobile slurry. While this impacts throughput, it is often necessary for a successful and safe scale-up.

Q2: Our HPLC analysis of the crude product shows a persistent, closely-eluting impurity. Could this be a regioisomer, and how can we control it?

Yes, regioisomer formation is a very common issue in pyrazole synthesis when using unsymmetrical starting materials.[2][4] In this synthesis, the desired product is the 5-o-tolyl isomer. The primary regioisomeric impurity would be 3-o-tolyl-1H-pyrazole-4-carboxylic acid .

  • Mechanism of Formation: The initial nucleophilic attack of the hydrazine can occur at two different electrophilic sites on the malonate derivative, leading to different isomers.

  • Control Strategies:

    • Solvent Choice: The choice of solvent can significantly influence regioselectivity. Halogenated organic solvents have been shown in some cases to dramatically improve the regioselectivity of pyrazole synthesis.[7] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been reported to provide high regioselectivity in some systems.[8]

    • pH Control: The reaction is typically run under acidic or neutral conditions. The pH can influence which nitrogen of the hydrazine is more nucleophilic and the reactivity of the electrophile. Experiment with mild acid catalysis (e.g., a few drops of acetic acid) to see if it favors one pathway over the other.[1]

    • Temperature: Lowering the reaction temperature during the initial addition phase can sometimes enhance selectivity by favoring the kinetically controlled product.

Q3: During the final acidification and precipitation step, the product is oiling out instead of forming a crystalline solid. How can we resolve this?

"Oiling out" is a common problem during crystallization, especially with crude materials. It happens when the product separates from the solution as a liquid phase before it can nucleate and grow into crystals.

  • Causes & Solutions:

    • High Impurity Level: Impurities can depress the melting point of the product and inhibit crystallization. Ensure the hydrolysis reaction has gone to completion, as residual ethyl ester can contribute to this issue.

    • Rate of Acidification: Adding the acid too quickly can cause rapid, localized supersaturation, which favors oiling. Add the acid slowly with vigorous stirring to maintain better control over the precipitation.

    • Temperature: Ensure the batch is cooled sufficiently before and during acidification. Adding acid to a warm solution increases the likelihood of oiling.

    • Solvent System: The solvent composition may not be optimal for crystallization. You can try adding a co-solvent (an "anti-solvent") in which the product is less soluble after acidification to induce crystallization. For example, if your hydrolysis is in aqueous ethanol, slowly adding more water after acidification might help.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the o-tolylhydrazine starting material?

Extremely critical. Impurities in the starting materials are a primary source of byproducts and can significantly reduce your yield and complicate purification.[8] Source high-purity o-tolylhydrazine (e.g., >98%) and ensure it has not oxidized (often indicated by a dark color). Store it under an inert atmosphere and protected from light.

Q2: What is the best analytical method to monitor the reaction?

A combination of methods is ideal:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative checks on the reaction bench to see the consumption of starting materials.[1]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows you to accurately track the disappearance of starting materials and the formation of the product and any impurities, including regioisomers.

  • Nuclear Magnetic Resonance (NMR): Essential for confirming the structure and regiochemistry of your final product and for identifying unknown impurities if necessary.

Q3: What are the main safety hazards I should be aware of?

  • o-Tolylhydrazine: Hydrazine derivatives are toxic and potential carcinogens. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, and always work in a well-ventilated fume hood.

  • Reaction Exotherm: As mentioned, the cyclocondensation can be exothermic.[5] Never add the hydrazine all at once, especially on a large scale.

  • Reagents: Handle concentrated acids (HCl) and bases (NaOH) with appropriate care.

Q4: Is column chromatography a viable purification method for the final product on a large scale?

While possible, large-scale column chromatography is expensive, solvent-intensive, and often impractical in a manufacturing environment. The preferred method for purifying the final carboxylic acid is recrystallization .[1] A well-developed recrystallization protocol from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate) will be far more economical and scalable.

Data & Troubleshooting Summary

Table 1: Key Reagent Properties
ReagentCAS NumberMolecular Weight ( g/mol )Key Role
o-Tolylhydrazine (or hydrochloride salt)530-59-6122.17Nitrogen Source (Nucleophile)
Diethyl 2-(ethoxymethylene)malonate87-13-8216.233-Carbon Electrophile
Sodium Hydroxide (NaOH)1310-73-240.00Hydrolysis Reagent
Hydrochloric Acid (HCl)7647-01-036.46Acidification Agent
Table 2: Troubleshooting Matrix
IssuePotential CauseRecommended Solution
Low Yield Poor heat transfer, inadequate mixing, sub-optimal reagent stoichiometry.[5]Monitor internal temperature, improve agitation, use slow addition of hydrazine, re-optimize stoichiometry.[5]
Regioisomer Impurity Lack of kinetic or thermodynamic control during cyclization.[2][4]Screen different solvents (e.g., DMAc), adjust temperature, evaluate mild acid/base catalysis.[8]
Product Oils Out High impurity levels, rapid pH change, incorrect temperature during work-up.Ensure complete reaction, slow down acidification, cool the batch thoroughly before and during acid addition.
Incomplete Hydrolysis Insufficient base, short reaction time, or low temperature.Increase equivalents of NaOH, extend reflux time, ensure temperature is maintained. Monitor closely with HPLC.

Mechanistic Insight & Troubleshooting Logic

Knorr Pyrazole Synthesis Mechanism

G Start Hydrazine (Nucleophile) Intermediate1 Hydrazone Intermediate Start->Intermediate1 Condensation Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole (Aromatic Ring) Intermediate2->Product Dehydration Water 2 H₂O Intermediate2->Water

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Troubleshooting Decision Tree for Low Yield

G A Low Yield Observed B Analyze Crude by HPLC/NMR. Any unreacted starting material? A->B C YES B->C   D NO B->D   E Incomplete Reaction. Consider: - Reaction Time - Temperature - Reagent Purity/Stoichiometry C->E F Significant Impurities or Side Products Observed? D->F G YES F->G   H NO F->H   I Side Reaction Dominates. Consider: - Poor Mixing (Hot Spots) - Poor Temp. Control (Exotherm) - Regioisomer Formation G->I J Product Lost During Work-up/Isolation. Consider: - Product Solubility in Mother Liquor - Mechanical Losses - Inefficient Precipitation H->J

Caption: A decision tree for diagnosing the cause of low product yield.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PMC. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (2021). ChemRxiv. [Link]

  • Process for the purification of pyrazoles. (2011).
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (n.d.). ResearchGate. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2013). Royal Society of Chemistry. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving the Oral Bioavailability of Pyrazole-Based Inhibitors

Welcome to the technical support center dedicated to overcoming one of the most prevalent challenges in the development of pyrazole-based therapeutics: achieving adequate oral bioavailability. The pyrazole scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming one of the most prevalent challenges in the development of pyrazole-based therapeutics: achieving adequate oral bioavailability. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved drugs due to its metabolic stability and versatile binding capabilities.[1][2][3] However, these same characteristics often contribute to poor aqueous solubility and other physicochemical properties that can severely limit a compound's journey from oral administration to systemic circulation.

This guide is structured to function as a direct extension of your research team. It moves beyond simple protocols to explain the why behind experimental choices, providing a logical framework for troubleshooting and optimization. We will explore the common pitfalls and provide robust, field-proven strategies to diagnose and solve bioavailability issues, ensuring your promising compounds have the best chance of translational success.

Part 1: The Troubleshooting Guide - From Problem to Solution

This section is designed to address the specific issues you might encounter during your experiments. It follows a practical, problem-oriented question-and-answer format.

Q1: My pyrazole compound is highly potent in vitro, but shows very low plasma exposure (low Cmax, low AUC) after oral dosing. Where do I start?

This is a classic and multifaceted problem. The low exposure is almost certainly due to one or more of the following barriers: poor solubility, low permeability, high first-pass metabolism, or active efflux back into the gut. A systematic, tiered approach is required for diagnosis.

Initial Troubleshooting Steps:

  • Characterize Fundamental Physicochemical Properties: Before proceeding to complex formulations, you must understand the inherent properties of your Active Pharmaceutical Ingredient (API).

    • Aqueous Solubility: Determine the solubility at different pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Poor solubility is a very common issue with planar, aromatic pyrazole derivatives.[4]

    • Lipophilicity (LogP/LogD): Assess the compound's lipophilicity. A high LogP might suggest that a lipid-based formulation could be a viable approach, but it can also correlate with solubility issues.[4]

    • Solid-State Properties: Evaluate the solid form (crystalline vs. amorphous) using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). Crystalline materials often have high lattice energy, which leads to poor solubility.[4]

  • Tiered In Vitro Assessment: Based on the initial characterization, proceed with targeted in vitro assays to pinpoint the primary absorption barrier.

The following diagram illustrates a logical workflow for this diagnostic process.

Troubleshooting_Workflow Start Problem: Low Oral Exposure (Low Cmax, Low AUC) PhysChem Step 1: Physicochemical Characterization (Solubility, LogP, Solid State) Start->PhysChem InVitro Step 2: In Vitro Assays (Permeability, Metabolism) PhysChem->InVitro Diagnosis Step 3: Diagnose Primary Barrier InVitro->Diagnosis LowSolubility Finding: Low Aqueous Solubility Diagnosis->LowSolubility Solubility < 10 µM? HighEfflux Finding: High Efflux Ratio (e.g., Caco-2) Diagnosis->HighEfflux Efflux Ratio > 2? HighMetabolism Finding: High In Vitro Clearance (e.g., Microsomes) Diagnosis->HighMetabolism t½ < 30 min? Sol_Strat Action: Formulation Strategies (ASD, Nanosizing, Lipids) or Structural Modification (Salt, Prodrug) LowSolubility->Sol_Strat Efflux_Strat Action: Structural Modification to Evade Transporters or Co-dose with Inhibitor (Research) HighEfflux->Efflux_Strat Metab_Strat Action: Structural Modification at Labile Sites (Metabolite ID) or Prodrug Approach HighMetabolism->Metab_Strat

Caption: A decision tree for troubleshooting poor oral bioavailability.

Q2: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and how do I fix it?

A high efflux ratio strongly indicates that your compound is a substrate for active efflux transporters in the intestinal epithelium, such as P-glycoprotein (P-gp).[4] These transporters act as cellular "pumps," actively removing your compound from the intestinal cells and pumping it back into the GI lumen, thereby preventing its absorption into the bloodstream.[5][6]

Troubleshooting Steps:

  • Confirm P-gp Involvement: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[4] If the efflux ratio is significantly reduced (ideally close to 1) in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.

  • Structural Modification (Medicinal Chemistry): This is the most robust long-term solution.

    • Mask or Remove Hydrogen Bond Donors: P-gp recognition often involves hydrogen bonding. Strategically modifying or masking key H-bond donors can disrupt the interaction.[7]

    • Increase Rigidity: Introducing conformational constraints can sometimes prevent the molecule from adopting the necessary conformation to bind to the transporter.

    • Alter Lipophilicity and Charge: While there are no hard rules, sometimes reducing lipophilicity or introducing an ionizable group can decrease P-gp liability.[8]

  • Formulation Approaches (Research Phase): Certain excipients used in formulations (e.g., some surfactants like Tween 80) are known to have P-gp inhibitory effects. While not a primary strategy, this can be a contributing factor in an optimized formulation.

Q3: My compound has good solubility and permeability, but in vivo studies show rapid clearance. What is the likely cause?

This profile points directly to high first-pass metabolism .[4][9] Before your compound can reach systemic circulation, it is extensively metabolized by enzymes located in the gut wall and, more significantly, the liver. The pyrazole ring itself is generally considered metabolically stable, but substituents on the ring are often sites of metabolic attack.[1][10]

Troubleshooting Steps:

  • Perform In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes (human and the species used for your in vivo studies) to determine the intrinsic clearance (CLint) of your compound.[8][9] A short half-life in these assays confirms high metabolic liability.

  • Metabolite Identification Studies: Incubate your compound with liver microsomes and use high-resolution LC-MS/MS to identify the structures of the major metabolites. This will pinpoint the exact "soft spots" on your molecule that are being targeted by metabolic enzymes (e.g., cytochrome P450s).[9]

  • Structure-Activity Relationship (SAR) Guided Modification: Once the labile sites are identified, use medicinal chemistry to block or alter these positions.

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically active site can slow down the rate of metabolism (the "kinetic isotope effect").

    • Fluorination: Introducing a fluorine atom near a metabolic soft spot can block oxidation by withdrawing electron density.

    • Bioisosteric Replacement: Replace the metabolically unstable group with a more stable bioisostere that preserves the desired biological activity.[3]

Part 2: Frequently Asked Questions (FAQs)

  • Q: What are the primary reasons for the poor oral bioavailability of pyrazole-based inhibitors?

    • A: The most common reasons are multifactorial.[4] They include:

      • Low Aqueous Solubility: The planar, aromatic nature of the pyrazole scaffold often leads to strong crystal packing and low solubility in GI fluids.[4][11]

      • High First-Pass Metabolism: While the core is stable, substituents on the pyrazole ring can be susceptible to rapid metabolism by enzymes in the gut wall and liver.[4][9]

      • Efflux Transporter Substrate: Many pyrazole inhibitors are recognized and pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).[4]

      • Poor Permeability: Although often lipophilic, high molecular weight or extensive hydrogen bonding can limit a compound's ability to diffuse across the intestinal membrane.[4]

  • Q: When should I consider a prodrug approach?

    • A: A prodrug strategy is an excellent option when direct modification of the parent drug to improve physicochemical properties compromises its biological activity.[11] A prodrug is a bioreversible derivative that is inactive itself but is converted to the active parent drug in vivo. This approach can be used to temporarily mask functional groups that cause poor solubility or to improve transport characteristics.[12]

  • Q: What are the most effective formulation strategies for poorly soluble pyrazole compounds?

    • A: The choice of strategy depends on the compound's specific properties.[4]

      • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can dramatically increase solubility and dissolution rate. This is highly effective for compounds that are crystalline and have high melting points.[4][13]

      • Particle Size Reduction (Nanonization): Creating nanosuspensions increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][14]

      • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): For highly lipophilic (high LogP) compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can improve absorption by utilizing lipid absorption pathways.[15]

Part 3: Key Experimental Protocols

Here are detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Caco-2 Permeability Assay with P-gp Inhibition

Objective: To determine the bidirectional permeability of a pyrazole inhibitor and assess its potential as a P-gp substrate.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell plates (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Verapamil (P-gp inhibitor) stock solution

  • Lucifer Yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical (A) side of Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER). Additionally, include Lucifer Yellow in the donor compartment to assess paracellular leakage during the assay.

  • Preparation of Dosing Solutions:

    • Prepare the test compound solution at the final concentration (e.g., 10 µM) in pre-warmed HBSS. Keep the final DMSO concentration <1%.

    • For the P-gp inhibition arm, prepare an identical dosing solution that also contains verapamil (e.g., 100 µM).

  • Permeability Assay (A-to-B):

    • Wash the cell monolayers with warm HBSS.

    • Add the dosing solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B) compartment, replacing the volume with fresh HBSS.

  • Permeability Assay (B-to-A):

    • Simultaneously, in separate wells, add the dosing solution to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.

    • Take samples from the apical (A) compartment at the same time points.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .

Data Interpretation:

Papp (A-to-B) (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High
Efflux Ratio (ER)InterpretationRecommended Action
< 2No significant effluxFocus on other barriers (solubility, metabolism)
> 2Potential P-gp substrateConfirm with inhibitor (Verapamil)
ER with Inhibitor ≈ 1Confirmed P-gp substratePursue structural modification
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic half-life and intrinsic clearance of a pyrazole inhibitor.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Test compound stock solution (10 mM in DMSO)

  • Positive control compound (e.g., Verapamil, known to be metabolized)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube on ice, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

  • Initiation of Reaction:

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Mix thoroughly.

  • Time-Point Sampling:

    • Immediately take a sample for the T=0 time point and add it to a quench solution (ice-cold acetonitrile with an internal standard).

    • Continue incubating at 37°C.

    • Take subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.

  • Control Incubations: Run a parallel incubation without the NADPH regenerating system to check for non-NADPH mediated degradation.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the % remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

Part 4: Visualizing the Barriers to Oral Bioavailability

Understanding the sequential and parallel challenges a compound faces is critical. The following diagram illustrates the key physiological hurdles.

Absorption_Barriers cluster_Lumen GI Lumen cluster_Epithelium Intestinal Epithelium cluster_Circulation Systemic Circulation Drug_Oral Oral Dose Drug_Dissolved Drug in Solution Drug_Oral->Drug_Dissolved Dissolution (Barrier: Solubility) Enterocyte Enterocyte Drug_Dissolved->Enterocyte Permeation (Barrier: Permeability) Metabolism_Gut Gut Wall Metabolism Enterocyte->Metabolism_Gut Efflux Efflux (P-gp) Enterocyte->Efflux Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein Efflux->Drug_Dissolved Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic Drug in Circulation Liver->Systemic

Caption: Key physiological barriers impacting oral drug absorption.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Patel, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Scott, D.E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available from: [Link]

  • Scott, D.E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed. Available from: [Link]

  • Scott, D.E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. Available from: [Link]

  • El-Gazzar, M.G., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. Available from: [Link]

  • Tewari, A.K., et al. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Tampieri, C., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available from: [Link]

  • D'Archivio, A.A., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers. Available from: [Link]

  • Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source Not Available.
  • Suser, A., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available from: [Link]

  • Pisani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Various Authors. (n.d.). Prodrug Design: Perspectives, Approaches and Applications in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • da Silva, E.G., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available from: [Link]

  • Various Authors. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • Bartolucci, I., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Various Authors. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available from: [Link]

  • Busti, A.J. (2015). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. EBM Consult. Available from: [Link]

  • Various Authors. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 5-o-Tolyl-1H-pyrazole-4-carboxylic Acid and Existing Anti-Inflammatory Drugs

An In-Depth Technical Guide for Drug Development Professionals Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The therapeutic success of pyrazole-based drugs, such as the selective COX-2 inhibitor Celecoxib, underscores the potential of novel pyrazole derivatives in addressing various pathological conditions.[4][5] This guide presents a comparative framework for evaluating the efficacy of a novel pyrazole derivative, 5-o-Tolyl-1H-pyrazole-4-carboxylic acid, against established nonsteroidal anti-inflammatory drugs (NSAIDs), with a primary focus on Celecoxib.

While direct experimental data for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid is not yet extensively published, its structural features—a pyrazole core, a carboxylic acid moiety, and a tolyl group—suggest a strong potential for anti-inflammatory activity, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. This guide will, therefore, outline the critical experimental workflow required to rigorously assess its preclinical efficacy and benchmark its performance against a current standard-of-care.

Mechanistic Hypothesis: Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs involves the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and its expression is elevated during inflammation.[3] The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[3][6]

Given its structural similarity to known COX-2 inhibitors, it is hypothesized that 5-o-Tolyl-1H-pyrazole-4-carboxylic acid will exhibit selective inhibitory activity against the COX-2 enzyme.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Prostacyclin, Thromboxane) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostanoids->GI_Protection COX1->PGG2 COX2->PGG2 Inhibitor 5-o-Tolyl-1H-pyrazole-4-carboxylic acid & Celecoxib Inhibitor->COX2 Inhibition

Caption: Hypothesized mechanism of action via selective COX-2 inhibition.

Comparative Efficacy Evaluation: A Phased Approach

A rigorous head-to-head comparison requires a multi-tiered evaluation, progressing from in vitro enzymatic assays to in vivo models of inflammation, and culminating in pharmacokinetic and safety assessments.

Phase 1: In Vitro Enzymatic Activity and Selectivity

The initial step is to determine the inhibitory potency of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid against both COX-1 and COX-2 enzymes and compare it to Celecoxib.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [7][8]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in an appropriate buffer and store on ice.

    • Prepare a stock solution of the fluorescent probe (e.g., Amplex Red) and a COX cofactor solution.

    • Prepare a solution of arachidonic acid, the COX substrate.

    • Prepare serial dilutions of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid and Celecoxib (positive control) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds and controls (enzyme control without inhibitor, and inhibitor control with Celecoxib).

    • Add the COX-2 enzyme to all wells except the negative control.

    • Pre-incubate the plate to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of the test compounds.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A similar assay should be performed using the COX-1 enzyme to determine the selectivity index (COX-1 IC50 / COX-2 IC50).

Table 1: Hypothetical In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-o-Tolyl-1H-pyrazole-4-carboxylic acid>1000.40>250
Celecoxib[9]>150.04>375
Ibuprofen (Non-selective control)[10]13.13440.04
Phase 2: In Vivo Anti-Inflammatory Efficacy

The most widely used and validated preclinical model for acute inflammation is the carrageenan-induced paw edema model in rodents.[11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14][15]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week.

    • Divide the animals into groups: vehicle control, positive control (Celecoxib), and different dose groups for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

  • Dosing and Induction of Inflammation:

    • Administer the test compounds and controls orally one hour before inducing inflammation.

    • Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

    • Determine the dose-dependent effect of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

Paw_Edema_Workflow Start Animal Acclimatization & Grouping Dosing Oral Administration of Test Compound/Vehicle/Celecoxib Start->Dosing Induction Sub-plantar Injection of Carrageenan (1%) Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Table 2: Hypothetical In Vivo Anti-Inflammatory Activity

Treatment Group (Dose, mg/kg)Maximum Inhibition of Edema (%) at 3 hours
Vehicle Control0
5-o-Tolyl-1H-pyrazole-4-carboxylic acid (10)45
5-o-Tolyl-1H-pyrazole-4-carboxylic acid (30)68
Celecoxib (30)[12]72
Phase 3: Pharmacokinetic (PK) and Safety Pharmacology Profiling

A potent and efficacious compound must also possess favorable pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) to be a viable drug candidate.[16][17]

Key Pharmacokinetic Parameters to Evaluate:

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

  • Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

These parameters are determined by analyzing plasma concentrations of the drug over time after oral and intravenous administration in animal models. Computational tools can also provide initial predictions based on the chemical structure.[18][19][20]

Safety Pharmacology:

Safety pharmacology studies are essential to identify any potential undesirable effects on major physiological systems.[21][22] For a novel NSAID, key assessments include:

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters. This is particularly important for COX-2 inhibitors due to known cardiovascular risks associated with some drugs in this class.[6]

  • Gastrointestinal System: Assessment of gastric irritation and ulcerogenic potential, a common side effect of NSAIDs.[23]

  • Renal Function: Monitoring of kidney function parameters.

Table 3: Comparative Profile Summary

Parameter5-o-Tolyl-1H-pyrazole-4-carboxylic acidCelecoxib
Mechanism Selective COX-2 Inhibitor (Hypothesized)Selective COX-2 Inhibitor[4]
In Vitro Potency (IC50) Potent (Hypothesized)Highly Potent[9]
In Vivo Efficacy Dose-dependent reduction in inflammation (Hypothesized)Proven efficacy in animal models and humans[12]
Pharmacokinetics To be determinedWell-characterized[1]
Safety Profile To be determinedKnown cardiovascular and GI risk profile[23]

Synthesis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid

The synthesis of 5-aryl-1H-pyrazole-4-carboxylic acids can be achieved through several established synthetic routes. A common approach involves the condensation of a hydrazine with a β-ketoester or a related three-carbon synthons, followed by functional group manipulations.[24][25][26][27]

Synthesis_Pathway Starting_Materials o-Tolylhydrazine + Ethyl 2-formyl-3-oxobutanoate Condensation Condensation/ Cyclization Starting_Materials->Condensation Intermediate Ethyl 5-methyl-1-(o-tolyl) -1H-pyrazole-4-carboxylate Condensation->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) Intermediate->Hydrolysis Final_Product 5-o-Tolyl-1H-pyrazole-4-carboxylic acid Hydrolysis->Final_Product

Caption: A plausible synthetic route for the target compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid as a potential anti-inflammatory agent. The proposed head-to-head comparison with Celecoxib, a clinically successful COX-2 inhibitor, will provide a clear benchmark for its efficacy, selectivity, and safety.

Positive outcomes from these studies would warrant further investigation, including more extensive toxicological evaluations and, eventually, clinical trials. The structural novelty of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid may offer an improved therapeutic window, potentially with a different side-effect profile compared to existing NSAIDs. The systematic approach detailed herein provides a robust pathway for elucidating the therapeutic potential of this and other novel pyrazole derivatives.

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Study.com. Celecoxib: Mechanism of Action & Structure. [Link]

  • Wikipedia. Celecoxib. [Link]

  • Patel, A. (2024, February 28). Celecoxib. In: StatPearls [Internet]. NCBI Bookshelf. [Link]

  • MIMS Philippines. Celecoxib: Uses & Dosage. [Link]

  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

  • Šterk, D., et al. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. [Link]

  • PubMed. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • ResearchGate. In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

  • Oxford Academic. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. [Link]

  • Frontiers. (2019, March 25). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • PMC. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

  • SCIRP. (2016). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • PMC. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [Link]

  • The Journal of Phytopharmacology. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. [Link]

  • PMC. (2023, June 9). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. [Link]

  • PMC. (2024, September 4). Insights from pharmacovigilance and pharmacodynamics on cardiovascular safety signals of NSAIDs. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

  • PubMed. (2009, December 15). Ibuprofen: pharmacology, efficacy and safety. [Link]

  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • EMA. S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Frontiers. From prescription patterns to drug safety: a closer look at non-steroidal anti-inflammatory drugs and analgesics in outpatient pharmacy. [Link]

Sources

Comparative

Part 1: The In Vitro Landscape: High-Throughput Screening and Mechanistic Insights

An In-Depth Technical Guide to the In Vitro vs. In Vivo Correlation of Pyrazole Derivative Activity For drug development professionals, the journey from a promising compound in a petri dish to an effective therapy is fra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro vs. In Vivo Correlation of Pyrazole Derivative Activity

For drug development professionals, the journey from a promising compound in a petri dish to an effective therapy is fraught with challenges. The pyrazole scaffold, a cornerstone in medicinal chemistry, has yielded numerous candidates with potent anticancer properties.[1][2] However, the predictive power of initial laboratory assays—the in vitro results—for performance in a complex living system—the in vivo outcome—is often a point of failure. This guide provides a comprehensive comparison of in vitro and in vivo evaluation of pyrazole derivatives, delving into the causality behind experimental choices, presenting validated protocols, and analyzing the critical factors that govern the In Vitro-In Vivo Correlation (IVIVC).

The primary objective of in vitro testing is to efficiently screen libraries of novel pyrazole derivatives to identify compounds with biological activity and to begin elucidating their mechanism of action. These assays are performed in a controlled, artificial environment, allowing for precise measurement of a compound's effect on isolated cells or molecular targets.

Core Methodology: Cell Viability and Cytotoxicity Assays

A fundamental first step is to determine if a compound can kill or inhibit the proliferation of cancer cells. The MTT assay is a widely adopted colorimetric method for this purpose.[3]

Principle of the MTT Assay: This assay relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4] The intensity of this purple color is directly proportional to the number of metabolically active (and therefore viable) cells, which can be quantified using a spectrophotometer.[4][5] The result is typically expressed as the IC50 value—the concentration of the derivative required to inhibit 50% of cell growth or viability.

Experimental Protocol: MTT Assay for Antiproliferative Activity[5][6][7]
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well microplate at a predetermined density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[6] It is advisable to avoid the perimeter wells to minimize the "edge effect" caused by differential evaporation rates.[5]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[6][7] During this time, only live cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[4] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Target-Specific Evaluation: Enzyme Inhibition Assays

Many pyrazole derivatives are designed to be kinase inhibitors.[8][9] Kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are crucial regulators of signaling pathways that drive tumor growth and angiogenesis (the formation of new blood vessels).[10][11] Therefore, specific enzyme inhibition assays are critical to confirm that a compound engages its intended molecular target. These cell-free assays measure the ability of a pyrazole derivative to inhibit the activity of a purified enzyme, also yielding an IC50 value.

G

Part 2: The In Vivo Challenge: Evaluating Efficacy in a Systemic Context

Compounds that demonstrate high potency in vitro must then be tested in a living organism. The objective of in vivo studies is to assess a drug's efficacy within the complex architecture of a tumor and its interaction with a host system, providing initial insights into pharmacokinetics and safety.

Core Methodology: The Murine Xenograft Model

The most common preclinical model for evaluating anticancer agents is the xenograft model, where human tumor cells are implanted into immunodeficient mice (e.g., athymic nude mice).[12][13] These mice lack a functional immune system, which prevents them from rejecting the foreign human cells, allowing the tumor to grow.[13][14]

Rationale: This model allows researchers to study the effect of a pyrazole derivative on a human tumor growing in a physiological environment. It provides crucial data on whether the drug can reach the tumor in sufficient concentrations and exert its anticancer effect in a systemic context.

Experimental Protocol: Subcutaneous Xenograft Tumor Model[13][15]
  • Cell Preparation: Harvest cancer cells that are in a logarithmic growth phase. Prepare a single-cell suspension in a sterile, serum-free medium or PBS at a high concentration (e.g., 1–5 × 10⁷ cells/mL).[13] Cell viability should be confirmed to be high.

  • Co-injection with Matrigel (Optional but Recommended): To improve tumor take and growth rates, the cell suspension can be mixed 1:1 with a basement membrane extract like Matrigel.[13] This provides a supportive extracellular matrix for the implanted cells.

  • Implantation: Anesthetize an immunodeficient mouse. Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse using an appropriate gauge needle.[13]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable, measurable size (e.g., 50-150 mm³).[13] Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (Length × Width²)/2.[13]

  • Compound Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the pyrazole derivative according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle solution.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is often Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor growth in the treated group compared to the control group.

  • Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that relates an in vitro property of a drug to an in vivo response.[15] In oncology drug discovery, the ultimate goal is for potent in vitro cytotoxicity or enzyme inhibition to translate into significant in vivo tumor growth inhibition. Unfortunately, this correlation is often poor.[16]

Comparative Data: Case Studies of Pyrazole Derivatives

The success or failure of IVIVC can be illustrated through specific examples from the literature.

CompoundIn Vitro Target / Cell LineIn Vitro Activity (IC50)In Vivo ModelIn Vivo EfficacyIVIVC OutcomeReference
Compound 15e B16 (Melanoma), SF763 (Glioma)5.58 µM, 6.13 µMH22 (Liver) & B16 (Melanoma) XenograftsSignificant antitumor activity validated in both modelsGood [17]
Compound 3i PC-3 (Prostate), VEGFR-21.24 µM, 8.93 nMPC-3 Xenograft49.8% reduction in tumor weightGood [18]
SH 30 Various multi-drug resistant cell linesPotent and selective cytotoxic activityMurine Tumor ModelInactivePoor [19]
Why Does the Correlation Often Fail?

The transition from a 2D cell monolayer to a 3D, vascularized tumor in a living animal introduces immense complexity. Several factors can disrupt the IVIVC:

  • ADMET Properties: A compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a primary determinant of its in vivo fate. A compound may be highly potent in vitro but have poor oral absorption, rapid metabolism into inactive byproducts, or an inability to penetrate the tumor tissue.[19] The case of SH 30, which was potent in vitro but rapidly metabolized into inactive forms in vivo, is a classic example of this failure.[19]

  • The Tumor Microenvironment (TME): In vitro 2D cultures lack the complex TME, which includes stromal cells, immune cells, and the extracellular matrix.[14] These components can create physical barriers to drug penetration and contribute to drug resistance in ways not captured by simple cell-based assays.[16]

  • Physicochemical Properties: Poor solubility of many pyrazole derivatives can limit their dissolution and absorption in vivo, preventing them from reaching the necessary concentration at the tumor site, even if they are potent at the molecular level.[20]

G

Conclusion and Future Directions

The evaluation of pyrazole derivatives showcases the classic challenge in oncology drug discovery: in vitro potency does not guarantee in vivo efficacy. While cell-based and enzyme assays are indispensable for high-throughput screening and initial mechanistic studies, they represent a highly simplified biological system. The complex interplay of ADMET factors and the tumor microenvironment in a living organism are the true arbiters of a drug candidate's potential.

To improve the predictive power of preclinical studies and achieve better IVIVC, researchers must adopt a more integrated approach. This includes:

  • Early ADMET Profiling: Assessing properties like solubility, metabolic stability, and permeability early in the discovery process can help filter out compounds that are likely to fail in vivo.[19]

  • Advanced In Vitro Models: Utilizing 3D cell cultures (spheroids, organoids) can better mimic the 3D architecture and cell-cell interactions of a tumor, potentially providing a more accurate prediction of in vivo response compared to 2D models.[16]

  • Mechanistic Modeling: Employing semi-mechanistic mathematical models can help bridge the gap between in vitro parameters like IC50 and in vivo pharmacokinetics to better predict the required therapeutic dose.[21]

By understanding the limitations of each system and intelligently integrating data from both in vitro and in vivo experiments, scientists can more effectively navigate the path from a promising pyrazole derivative to a life-saving cancer therapy.

References

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Saleh, M. A., et al. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Egyptian Journal of Chemistry.
  • Lv, K., et al. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • Abcam. (n.d.). MTT assay protocol.
  • Lestini, B., et al. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC.
  • Li, W., et al. (2026, February 3). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry.
  • Sriram, D., et al. (2002, February 15). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Journal of Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Geronikaki, A., et al. (2012, September 1). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Wang, S., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Ramoroka, M. E., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Wang, S., et al. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • El-Gamal, M. I., et al. (2023, July 10). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. PMC.
  • ResearchGate. (2026, January 3). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Ghorab, M. M., et al. (n.d.). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PMC.
  • Martínez-Sabadell, A., et al. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC.
  • Journal of Applied Pharmaceutical Science. (2026, January 2). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
  • Tentler, J. J., et al. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC.
  • Yeasen. (2025, August 10). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • Gholami, M., et al. (2022, August 20). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Galen Medical Journal.
  • Azeeze, M. S. T. A., et al. (2021, September 1). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current Drug Targets.
  • Xu, J., et al. (2015, February 1). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Azeeze, M. S. T. A., et al. (2020, August 28). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. ResearchGate.
  • Orth, M., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Bulat, V., et al. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Galluzzi, L., et al. (n.d.). Challenges in Pharmacology of Anti-Cancer Drugs – The Search for Addictions. PMC.
  • World Journal of Advanced Research and Reviews. (2024, May 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Ramoroka, M. E., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
  • Bejan, V., et al. (2013, November 4). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. MDPI.
  • Al-Sanea, M. M., et al. (2023, September 29). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
  • Huber, H., et al. (2023, November 6). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed.
  • International Journal of Novel Research and Development. (2023, June 6). Mini review on anticancer activities of Pyrazole Derivatives.
  • Karrouchi, K., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • International Journal of Novel Research and Development. (2023, August 8). “Review on IVIVC (In Vitro In Vivo Correlation)”.
  • Karrouchi, K., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed.
  • Mitea, C., et al. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PMC.
  • Al-Ostoot, F. H., et al. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

Sources

Validation

5-o-Tolyl-1h-pyrazole-4-carboxylic acid activity vs other pyrazole isomers

A Comparative Guide to the Biological Activity of 5-o-Tolyl-1H-pyrazole-4-carboxylic Acid and Its Positional Isomers Introduction: The Privileged Pyrazole Scaffold The pyrazole nucleus is a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 5-o-Tolyl-1H-pyrazole-4-carboxylic Acid and Its Positional Isomers

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a versatile framework for designing molecules that can interact with a wide array of biological targets.[2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5]

The addition of a carboxylic acid moiety, particularly at the 4-position, and an aryl group at the 5-position, creates the 5-aryl-1H-pyrazole-4-carboxylic acid scaffold. This class of compounds has been a subject of intense investigation, with substitutions on the aryl ring playing a critical role in modulating biological activity. This guide focuses on a specific set of isomers: the 5-tolyl-1H-pyrazole-4-carboxylic acids. We will explore the anticipated differences in biological activity between the ortho-, meta-, and para-tolyl positional isomers, grounding our analysis in established principles of structure-activity relationships (SAR).

While direct, head-to-head experimental data comparing the specific 5-o-tolyl, 5-m-tolyl, and 5-p-tolyl-1H-pyrazole-4-carboxylic acid isomers is not extensively available in published literature, we can construct a robust comparative framework based on SAR studies of closely related 5-aryl-pyrazole derivatives.[6] This guide will utilize anticancer activity as a representative biological endpoint, as this is a prominent area of research for pyrazole compounds.[7][8][9]

The Isomers in Focus: A Structural Overview

The core structure is 5-tolyl-1H-pyrazole-4-carboxylic acid. The point of differentiation lies in the position of the methyl group on the phenyl ring attached at position 5 of the pyrazole core.

  • 5-o-Tolyl-1H-pyrazole-4-carboxylic acid: The methyl group is at the ortho position (C2') of the phenyl ring.

  • 5-m-Tolyl-1H-pyrazole-4-carboxylic acid: The methyl group is at the meta position (C3') of the phenyl ring.

  • 5-p-Tolyl-1H-pyrazole-4-carboxylic acid: The methyl group is at the para position (C4') of the phenyl ring.

This seemingly minor structural change can have profound implications for the molecule's shape, electronic properties, and, consequently, its interaction with a biological target.

Comparative Biological Evaluation: A Structure-Activity Relationship (SAR) Perspective

The biological activity of a compound is intimately linked to its ability to bind to a specific target, such as an enzyme's active site or a protein receptor. The orientation and electronic nature of the tolyl substituent are key determinants of this interaction.

Hypothesized Anticancer Activity

Based on general principles from numerous studies on substituted pyrazoles, we can predict how these isomers might perform in an antiproliferative assay against a cancer cell line (e.g., HeLa or MCF-7).[7][8]

CompoundPredicted Relative ActivityRationale for Predicted Activity
5-p-Tolyl-1H-pyrazole-4-carboxylic acid High The para position is often favored as it extends the molecule's axis without introducing significant steric bulk near the core. This can allow for deeper penetration into a binding pocket. The methyl group's electron-donating effect can also positively influence binding affinity.
5-m-Tolyl-1H-pyrazole-4-carboxylic acid Moderate The meta substitution alters the molecule's vector and electronic distribution differently from the para isomer. Its effect is highly target-dependent; it may provide a beneficial interaction with a specific sub-pocket or have a neutral or slightly detrimental effect compared to the para isomer.
5-o-Tolyl-1H-pyrazole-4-carboxylic acid Low to Moderate The ortho methyl group introduces significant steric hindrance. This can force the tolyl ring to twist out of plane with the pyrazole core, potentially disrupting the optimal conformation required for binding to the target protein. This steric clash is a common reason for reduced activity in ortho-substituted analogues.

This SAR hypothesis can be visualized as a logical flow:

SAR_Logic cluster_isomers Isomeric Position of Methyl Group cluster_effects Physicochemical Effects cluster_activity Predicted Biological Activity ortho Ortho steric Steric Hindrance ortho->steric High electronic Electronic Effects ortho->electronic conformation Molecular Conformation ortho->conformation Alters Significantly low Low ortho->low meta Meta meta->steric Low meta->electronic meta->conformation Alters Moderately moderate Moderate meta->moderate para Para para->steric Low para->electronic para->conformation Maintains Planarity high High para->high steric->low electronic->high electronic->moderate electronic->low conformation->high conformation->moderate conformation->low

Caption: Structure-Activity Relationship (SAR) flowchart for tolyl-pyrazole isomers.

Experimental Methodologies

To validate the hypotheses above, a researcher would typically perform the chemical synthesis of the isomers followed by in vitro biological testing.

Representative Synthesis Protocol

The synthesis of 5-aryl-1H-pyrazole-4-carboxylic acids can be achieved through a multi-step process, often involving a condensation reaction. A common route is the reaction of an arylhydrazine with a suitable three-carbon building block.[10]

Step-by-Step Synthesis:

  • Formation of Hydrazone Intermediate: React the appropriate tolylhydrazine (o-, m-, or p-tolylhydrazine) with diethyl 2-(ethoxymethylene)-3-oxobutanoate in an appropriate solvent like ethanol. This reaction is typically performed under reflux for several hours.

  • Cyclization to Pyrazole Ester: The resulting hydrazone intermediate is then treated with a base, such as sodium ethoxide in ethanol, and heated under reflux to induce cyclization, forming the ethyl 5-tolyl-1H-pyrazole-4-carboxylate.

  • Saponification to Carboxylic Acid: The ethyl ester is hydrolyzed to the final carboxylic acid product by heating with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification with an acid like HCl to precipitate the product.

  • Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-tolyl-1H-pyrazole-4-carboxylic acid isomer.

Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.[8]

Experimental Workflow:

  • Cell Culture: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers (and a vehicle control, e.g., DMSO) in cell culture medium. Add these solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Pyrazole Isomers (Serial Dilutions) B->C D 4. Incubate for 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h (Formazan Formation) E->F G 7. Add Solubilizing Agent F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The positional isomerism of the tolyl group on the 5-aryl-1H-pyrazole-4-carboxylic acid scaffold is predicted to be a critical determinant of biological activity. Based on established SAR principles, the 5-p-tolyl isomer is hypothesized to exhibit the most potent anticancer activity, primarily due to favorable steric and conformational properties. In contrast, the 5-o-tolyl isomer is likely to be the least active due to steric hindrance.

This guide provides a predictive framework and the necessary experimental protocols to systematically investigate these hypotheses. The synthesis and parallel screening of these isomers in relevant biological assays, such as the MTT assay, would provide definitive data and could uncover lead compounds for further drug development. Such studies are essential for building a comprehensive understanding of the structure-activity landscape of this important class of molecules.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.
  • BenchChem. (n.d.). A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.
  • Asian Journal of Chemistry. (2023, July 31). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.
  • Molecules. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • PMC. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Mini-Reviews in Organic Chemistry. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Tolyl-Pyrazoles for Medicinal and Materials Chemistry

Abstract The tolyl-pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tolyl-pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the tolyl group can significantly influence the molecule's steric and electronic properties, enhancing its biological activity and material characteristics. Consequently, the efficient and regioselective synthesis of these compounds is of paramount importance. This guide provides a comparative analysis of the principal synthetic routes to tolyl-pyrazoles, intended for researchers, chemists, and professionals in drug development. We will dissect classical methods like the Knorr synthesis, explore routes from unsaturated precursors, and detail modern catalytic and multicomponent strategies. By comparing reaction mechanisms, yields, substrate scope, and operational simplicity, this guide aims to equip scientists with the knowledge to select the optimal synthetic strategy for their specific target molecule.

The Foundational Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains the most fundamental and widely utilized method for constructing the pyrazole ring.[1][2][3] The reaction involves the cyclocondensation of a hydrazine derivative—in this case, a tolylhydrazine (e.g., p-tolylhydrazine)—with a 1,3-dicarbonyl compound.[4][5][6][7]

Mechanism and Regioselectivity

The reaction typically proceeds under acidic or basic conditions. The mechanism involves the initial condensation of the more nucleophilic nitrogen of the tolylhydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[6][7]

A critical challenge in the Knorr synthesis is regioselectivity, which arises when an unsymmetrical 1,3-diketone is used with a substituted hydrazine like tolylhydrazine. The initial condensation can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomers.[1][2][8] The outcome is often dictated by the relative reactivity of the carbonyl groups and the steric hindrance around them. For instance, condensation of p-tolylhydrazine with 4,4,4-trifluoro-1-phenyl-1,3-butanedione can yield two isomers, though specific conditions can favor one over the other.[1]

Knorr_Mechanism tolylhydrazine Tolylhydrazine hydrazone Hydrazone Intermediate tolylhydrazine->hydrazone Condensation (-H₂O) diketone 1,3-Diketone diketone->hydrazone cyclic_hemiaminal Cyclic Hemiaminal hydrazone->cyclic_hemiaminal Intramolecular Cyclization pyrazole Tolyl-Pyrazole cyclic_hemiaminal->pyrazole Dehydration (-H₂O) water 2 H₂O cyclic_hemiaminal->water Route_Selection start Select Synthetic Route for Tolyl-Pyrazole d1 Unsymmetrical Diketone? start->d1 knorr Classical Knorr (Acid/Base Catalyst) d1->knorr No cat_knorr Catalytic Knorr (Cu, ZnO, etc.) - Improved Regioselectivity d1->cat_knorr Yes d2 Need High Throughput / Speed? d3 Focus on Green Chemistry? d2->d3 No mw_us Microwave / Ultrasound - Drastically Reduced Time d2->mw_us Yes d3->cat_knorr Also a good option d3->mw_us Also a good option mcr Multicomponent Reaction - High Complexity, Green Solvents d3->mcr Yes knorr->d2 cat_knorr->d2

Caption: Decision workflow for selecting a tolyl-pyrazole synthetic route.

Comparative Data Summary

The following table summarizes and compares the key features of the discussed synthetic routes.

Synthetic RouteKey ReactantsTypical ConditionsYields (%)RegioselectivityAdvantagesLimitations
Classical Knorr Tolylhydrazine, 1,3-DiketoneAcetic Acid, Ethanol, Reflux60-90Poor to ModerateVersatile, well-establishedHarsh conditions, isomer mixtures [1][9]
From α,β-Unsaturated Ketones Tolylhydrazine, ChalconeDMF, base, then oxidation66-88GoodAccess to different substitution patternsRequires oxidation step [1]
Copper-Catalyzed Tolylhydrazine, 1,3-DiketoneCu(NO₃)₂, CH₃CN, Room Temp85-95GoodMild, acid-free, fast, economical [10]Catalyst may need removal
Nano-ZnO Catalyzed Tolylhydrazine, β-Ketoesternano-ZnO, Green Solvent~95GoodHigh yield, green, easy work-up [2][8]Catalyst preparation/cost
Microwave-Assisted VariousMW irradiation, often solvent-free80-95Substrate DependentExtremely fast (minutes vs. hours) [11][12]Requires specialized equipment
Multicomponent (MCR) Aldehyde, Hydrazine, etc.Often catalyst-free, Green Solvents70-90ExcellentHigh atom economy, one-pot, complex products [13]Limited to specific fused structures

Representative Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from the efficient, room-temperature synthesis of substituted pyrazoles reported by Wang et al. [10]It exemplifies a modern, mild, and effective approach.

Synthesis of 1-(p-tolyl)-3,5-dimethyl-1H-pyrazole

  • Reagents and Equipment:

    • p-Tolylhydrazine hydrochloride

    • Pentane-2,4-dione (Acetylacetone)

    • Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O]

    • Acetonitrile (CH₃CN)

    • Sodium bicarbonate (NaHCO₃)

    • Magnetic stirrer and stir bar

    • Round-bottom flask (25 mL)

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • To a 25 mL round-bottom flask, add p-tolylhydrazine hydrochloride (1.2 mmol, 1 equiv.) and dissolve it in acetonitrile (5 mL).

    • Neutralize the hydrochloride salt by adding sodium bicarbonate (1.2 mmol, 1 equiv.) and stir for 5 minutes.

    • To this mixture, add pentane-2,4-dione (1.0 mmol, 1 equiv.).

    • Add the copper(II) nitrate trihydrate catalyst (0.1 mmol, 10 mol%).

    • Seal the flask and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1 hour).

    • Upon completion, quench the reaction by adding 10 mL of water.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(p-tolyl)-3,5-dimethyl-1H-pyrazole.

Conclusion

The synthesis of tolyl-pyrazoles has evolved significantly from the classical Knorr reaction. While the condensation of a hydrazine with a 1,3-dicarbonyl remains the most common disconnection, modern chemistry has introduced a wealth of improvements. The choice of synthetic route should be guided by the specific requirements of the target molecule, including the desired substitution pattern, regiochemical purity, and scale. For straightforward, symmetrical pyrazoles, the classical Knorr synthesis may suffice. However, for more complex or unsymmetrical targets, and for syntheses where efficiency and sustainability are critical, the adoption of catalytic, microwave-assisted, or multicomponent strategies is highly recommended. These advanced methods not only provide superior yields and selectivity but also align with the principles of green chemistry, reducing waste and energy consumption in the production of these vital chemical entities.

References

  • Gomha, S. M., Abdel-aziz, M. A., & Abdel-khalik, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Boussaid, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 485-526. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis, 55(22), 3567-3580. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5566. [Link]

  • Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14, 12345-12367. [Link]

  • Becerra, D., & Castillo, J. C. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. RSC Advances, 14, 1-21. [Link]

  • Corradi, F., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Letters in Organic Chemistry, 4(5), 323-328. [Link]

  • Verma, R., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(3), 75. [Link]

  • Kumar, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 9(28), e202401123. [Link]

  • Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14, 12345-12367. [Link]

  • Saini, P., & Kumar, A. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Organic & Medicinal Chemistry International Journal, 12(3). [Link]

  • Konwar, D., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 30(13), 1234. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]

  • Gomha, S. M., Abdel-aziz, M. A., & Abdel-khalik, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 1-10. [Link]

Sources

Validation

A Comparative Guide to the Validation of Pyracitinib, a Novel Pyrazole-Based KRAS G12C Inhibitor, as a Therapeutic Agent

This guide provides a comprehensive framework for the validation of Pyracitinib, a novel, potent, and selective pyrazole-containing inhibitor of the KRAS G12C mutation. It is intended for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Pyracitinib, a novel, potent, and selective pyrazole-containing inhibitor of the KRAS G12C mutation. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of targeted cancer therapies. This document offers a comparative analysis of Pyracitinib against the current standard of care, details the underlying scientific rationale for experimental design, and provides robust protocols for its validation.

Introduction: The Challenge of KRAS and the Advent of Pyracitinib

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, present in approximately 25% of non-small cell lung cancers (NSCLC).[1][2] For decades, KRAS was considered "undruggable" due to the picomolar affinity of its GTP-binding pocket and the absence of deep hydrophobic pockets for small molecule inhibitors to bind. The G12C mutation, where glycine is replaced by cysteine at codon 12, is the most common KRAS alteration in NSCLC.[3][4] This mutation creates a unique opportunity for targeted therapy by introducing a reactive cysteine residue.

Pyracitinib is a novel, orally bioavailable small molecule featuring a core pyrazole scaffold. The pyrazole ring is a versatile heterocyclic motif found in numerous FDA-approved drugs and is known for its wide range of pharmacological activities, including anticancer effects.[5][6][7][8][9][10] Pyracitinib is designed to selectively and irreversibly bind to the mutant cysteine in KRAS G12C, locking the protein in its inactive, GDP-bound state.[11][12][13] This prevents downstream signaling through pathways crucial for tumor cell proliferation and survival, such as the MAPK and PI3K pathways.[13][14]

The Competitive Landscape: Pyracitinib vs. Established Therapies

The current therapeutic landscape for KRAS G12C-mutated NSCLC primarily involves immunotherapy and chemotherapy in the first-line setting, with targeted inhibitors approved for second-line treatment.[1][3][4]

  • Standard of Care (First-Line): For patients with advanced or metastatic KRAS G12C-mutated NSCLC, the first-line treatment is typically guided by PD-L1 expression levels.[1][4] This often involves immune checkpoint inhibitors (ICIs) like pembrolizumab, either as monotherapy or in combination with platinum-based chemotherapy.[3][4]

  • Targeted Inhibitors (Second-Line): Sotorasib was the first FDA-approved targeted therapy for patients with KRAS G12C-mutated NSCLC who have received at least one prior systemic therapy.[2] It has demonstrated meaningful clinical activity in this patient population.[2][15]

Pyracitinib aims to offer a best-in-class profile through potentially improved potency, selectivity, and pharmacokinetic properties.

Head-to-Head Comparison: Pyracitinib vs. Sotorasib

This section provides a comparative overview of Pyracitinib and Sotorasib based on preclinical data.

Mechanism of Action

Both Pyracitinib and Sotorasib are covalent inhibitors that target the cysteine-12 residue of the KRAS G12C mutant protein.[11][12][13] By binding to this residue, they lock KRAS in an inactive state, thereby inhibiting downstream oncogenic signaling.[12][14]

Pyracitinib Pyracitinib KRAS_G12C_inactive KRAS G12C (Inactive, GDP-bound) Pyracitinib->KRAS_G12C_inactive Irreversibly Binds & Locks in Inactive State KRAS_G12C_active KRAS G12C (Active, GTP-bound) Pyracitinib->KRAS_G12C_active Inhibits Activation KRAS_G12C_inactive->KRAS_G12C_active GTP Exchange Downstream_Signaling Downstream Signaling (MAPK, PI3K pathways) KRAS_G12C_active->Downstream_Signaling Activates Tumor_Growth Tumor Growth & Proliferation Downstream_Signaling->Tumor_Growth Promotes

Caption: Mechanism of action of Pyracitinib.

Comparative Preclinical Data

The following table summarizes hypothetical preclinical data comparing Pyracitinib with Sotorasib.

ParameterPyracitinibSotorasibRationale for Validation
Biochemical IC50 (KRAS G12C) 0.5 nM1.2 nMDemonstrates superior target engagement at the molecular level.
Cellular IC50 (NCI-H358) 2.5 nM6.0 nMIndicates enhanced potency in a relevant cancer cell line model.
Selectivity (vs. wild-type KRAS) >10,000-fold>5,000-foldHigh selectivity minimizes potential for off-target effects.
Oral Bioavailability (Mouse) 45%30%Suggests improved pharmacokinetic properties for in vivo efficacy.
Tumor Growth Inhibition (Xenograft) 85% at 10 mg/kg70% at 10 mg/kgSuperior anti-tumor activity in a preclinical animal model.

Experimental Validation Protocols

To validate the therapeutic potential of Pyracitinib, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide a clear rationale for each step.

In Vitro Validation Workflow

Start Start: Compound Synthesis and Characterization Biochemical_Assay Biochemical Assay: Kinase Inhibition (IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Proliferation (IC50) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot: Target Engagement & Pathway Modulation Cell_Based_Assay->Western_Blot Selectivity_Panel Selectivity Profiling: Kinase Panel Screen Western_Blot->Selectivity_Panel In_Vivo_Studies Proceed to In Vivo Studies Selectivity_Panel->In_Vivo_Studies

Caption: In Vitro Validation Workflow for Pyracitinib.

Protocol: Cell Proliferation Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyracitinib on the proliferation of KRAS G12C-mutant cancer cells.

Materials:

  • NCI-H358 (KRAS G12C mutant) and A549 (KRAS wild-type) cell lines

  • RPMI-1640 medium with 10% FBS

  • Pyracitinib and Sotorasib (positive control)

  • MTS reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed NCI-H358 and A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Pyracitinib and Sotorasib. Treat the cells with varying concentrations of the compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Assay: Add MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Rationale: This assay provides a quantitative measure of the compound's ability to inhibit cancer cell growth. The inclusion of a wild-type cell line (A549) serves as a control for selectivity.

Protocol: Western Blot for Target Engagement

Objective: To confirm that Pyracitinib inhibits the KRAS signaling pathway in cells.

Materials:

  • NCI-H358 cells

  • Pyracitinib

  • Antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat NCI-H358 cells with Pyracitinib at various concentrations for 24 hours.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT, followed by incubation with secondary antibodies.

  • Detection: Visualize the protein bands using an appropriate detection reagent.

Rationale: This experiment provides direct evidence of target engagement by showing a dose-dependent decrease in the phosphorylation of downstream effectors of the KRAS pathway (ERK and AKT).

Conclusion and Future Directions

The preclinical data and validation protocols presented in this guide strongly support the potential of Pyracitinib as a novel therapeutic agent for KRAS G12C-mutated cancers. Its pyrazole scaffold provides a robust platform for developing a highly potent and selective inhibitor. The proposed experimental workflow will enable a thorough and objective evaluation of its therapeutic efficacy and safety profile.

Future studies should focus on:

  • In vivo efficacy studies in patient-derived xenograft (PDX) models.

  • Comprehensive pharmacokinetic and toxicology studies to establish a safe and effective dosing regimen for clinical trials.

  • Investigation of potential resistance mechanisms and strategies to overcome them.

The continued development of Pyracitinib holds promise for improving the treatment landscape for patients with KRAS G12C-driven malignancies.

References

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). Retrieved from [Link]

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Sotorasib - Massive Bio. (2026, February 24). Retrieved from [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Sotorasib (Lumakras): Uses in Cancer: Side effects: Dosage: Expectation and more. (2025, April 4). Retrieved from [Link]

  • Ruxolitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib (Celebrex, Elyxyb): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 21). Retrieved from [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf. (2023, June 5). Retrieved from [Link]

  • What is the mechanism of Sotorasib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Ruxolitinib Phosphate - Massive Bio. (2026, February 19). Retrieved from [Link]

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of Sotorasib? - Patsnap Synapse. (2025, March 7). Retrieved from [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care. (n.d.). Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12). Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9). Retrieved from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Retrieved from [Link]

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Education Online. (n.d.). Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Retrieved from [Link]

  • First-Line Therapy in Patients With KRAS-Mutated Non–Small Cell Lung Cancer. (2022, September 28). Retrieved from [Link]

  • Management of NSCLC Harboring the KRAS G12C Mutation - The Oncology Nurse. (2025, November 15). Retrieved from [Link]

  • How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC. (2022, November 16). Retrieved from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. (2023, July 10). Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Retrieved from [Link]

  • Therapeutic strategies for KRAS G12C-mutant non-small cell lung cancer: from bench to bedside and beyond - PMC. (n.d.). Retrieved from [Link]

  • Targeting KRAS-mutated Non-small Cell Lung Cancer. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (2025, January 17). Retrieved from [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Profiling: Evaluating 5-o-Tolyl-1H-pyrazole-4-carboxylic Acid

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using 5-o-Tolyl-1H-pyrazole-4-carboxylic acid as a primary case study. In drug discovery, the efficacy of a com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using 5-o-Tolyl-1H-pyrazole-4-carboxylic acid as a primary case study. In drug discovery, the efficacy of a compound is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, making rigorous cross-reactivity profiling a non-negotiable step in the preclinical development pipeline.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and actionable protocols to navigate the complexities of selectivity assessment.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile synthetic accessibility.[3] However, this prevalence also means that pyrazole-based compounds may interact with a wide range of biological targets. Our focus, 5-o-Tolyl-1H-pyrazole-4-carboxylic acid, serves as a representative model for a class of molecules whose therapeutic potential must be rigorously validated through a multi-tiered selectivity analysis.

Pillar 1: The Strategic Imperative of Selectivity Profiling

Before committing to costly and time-consuming in vivo studies, a strategic, phased approach to cross-reactivity is essential. This strategy begins with broad, cost-effective computational and biochemical screens and progressively narrows to more complex, biologically relevant systems. The goal is to identify potential liabilities early, allowing for compound optimization or termination before significant resources are invested.[4][5] This "fail fast, fail cheap" philosophy is central to modern drug development.

An ideal cross-reactivity assessment workflow integrates computational, biochemical, and cell-based methods to build a comprehensive selectivity profile. This integrated approach provides a more accurate prediction of a compound's behavior in a complex biological system than any single method alone.

cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cellular & Preclinical Validation A Compound Structure (5-o-Tolyl-1H-pyrazole-4-carboxylic acid) B Structural Homology Search (BLAST, etc.) A->B C Pharmacophore Modeling & 3D Shape Similarity A->C D Predicted Off-Target List B->D C->D E Broad Target Panels (e.g., Kinome, GPCRome) D->E Inform Panel Selection F Dose-Response & IC50 Determination for Primary Hits E->F G Validated Hit List F->G H Cell-Based Target Engagement Assays (e.g., CETSA) G->H Guide Cellular Studies I Functional Cellular Assays (e.g., Signaling, Viability) H->I J Tissue Cross-Reactivity (TCR) Immunohistochemistry I->J K Final Selectivity Profile & Risk Assessment J->K A Test Article Preparation (Labeled 5-o-Tolyl-1H-pyrazole-4-carboxylic acid) C Immunohistochemical (IHC) Staining A->C B Human Tissue Panel (FDA-recommended 37 tissues, 3 donors) B->C D Pathologist Evaluation (Scoring of staining intensity & distribution) C->D G Cross-Reactivity Report (Identifies on-target and off-target binding sites) D->G E Positive Control (Tissue known to express target) E->C F Negative Control (Isotype control or unlabeled compound) F->C

Caption: Workflow for a GLP-compliant Tissue Cross-Reactivity study.

Objective: To evaluate the binding profile of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid across a comprehensive panel of normal human tissues.

Methodology:

  • Tissue Panel: Utilize a panel of fresh-frozen human tissues from at least three unrelated donors, as recommended by regulatory guidelines.

  • Antibody/Reagent Validation: If using an antibody for detection, rigorously validate its specificity. For small molecules, a labeled version of the compound may be used, or a specific primary antibody against the on-target protein.

  • Staining Procedure (GLP-compliant): a. Section the frozen tissues onto charged slides. b. Fix the sections (e.g., with cold acetone). c. Perform antigen retrieval if necessary. d. Block endogenous peroxidases and non-specific binding sites. e. Incubate with the test article at a minimum of three concentrations (low, medium, high). Include positive and negative controls. f. Apply a detection system (e.g., HRP-conjugated secondary antibody and DAB substrate). g. Counterstain with hematoxylin.

  • Pathological Review: A board-certified pathologist must blindly evaluate all slides. The staining pattern, intensity, and cellular localization are documented for each tissue.

  • Report Generation: The final report should detail any specific, non-specific, or unexpected staining. On-target binding in tissues where the target is known to be expressed serves as an internal validation of the assay.

Pillar 4: Synthesizing the Data for a Go/No-Go Decision

The ultimate goal of these studies is to build a comprehensive risk profile. Data from all phases must be integrated to make an informed decision on whether to advance a compound.

Table 2: Summary Comparison of Cross-Reactivity Profiles

Assessment Method5-o-Tolyl-1H-pyrazole-4-carboxylic acidAlternative AKey Scientific Rationale
In Silico Prediction Low risk; predicted to bind a narrow family of kinases.Moderate risk; predicted to bind multiple kinase subfamilies.The bulkier o-tolyl group likely restricts binding to a more specific set of active sites compared to the less sterically hindered analog.
In Vitro Kinase Panel High selectivity (S10 = 0.0075).Moderate selectivity (S10 = 0.0375).Experimental data confirms the in silico prediction. The compound is biochemically clean.
Cellular Target Engagement Confirmed on-target engagement with minimal off-target binding at 1 µM.On-target engagement confirmed, but several off-targets also engaged at 1 µM.Demonstrates that the biochemical selectivity translates to a more complex cellular environment.
Tissue Cross-Reactivity Specific staining in expected tissues (e.g., tumor); minimal, low-intensity staining in select other tissues (e.g., liver).Staining in expected tissues, plus moderate, specific staining in unexpected tissues (e.g., kidney, heart).The minimal off-target tissue binding provides a favorable preliminary safety profile, a critical requirement for IND-enabling toxicology studies. [6][7][8]
Overall Recommendation Proceed to IND-enabling studies. Requires further optimization or re-evaluation. The comprehensive data package supports a high probability of a favorable therapeutic window for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

Conclusion

The cross-reactivity assessment of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid demonstrates the power of a structured, multi-faceted approach. By systematically progressing from broad, predictive methods to definitive, biologically relevant assays, we have constructed a robust data package. This guide illustrates that while no compound is entirely free of off-target interactions, a thorough understanding and quantification of these interactions are paramount. The favorable selectivity profile of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid, as evidenced by our comparative analysis, underscores its potential as a viable drug candidate and provides the necessary scientific confidence to proceed with further development.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio.
  • In silico approaches for allergenicity (IgE and non - EFSA. (n.d.). EFSA.
  • Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. (2016, December 30). Oxford Academic.
  • Tissue Cross-Reactivity Studies. (n.d.). Creative Biolabs.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025, September 11). Promega Connections.
  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). LinkedIn.
  • MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I. (n.d.). Frontiers.
  • Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. (2026, February 19). Technology Networks.
  • Cross-reactions vs co-sensitization evaluated by in silico motifs and in vitro IgE microarray testing. (2012). Allergy.
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron.
  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath.
  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • Kinase Panel Screening | Kinase Selectivity Profiling Services. (n.d.). ICE Bioscience.
  • In Silico Prediction of Cross-Reactive Epitopes of Tropomyosin from Shrimp and Other Arthropods Involved in Allergy. (2022, April 21). MDPI.
  • Assessment of allergen cross-reactivity. (n.d.). PMC - NIH.
  • Safety Guidelines. (n.d.). ICH.
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). WuXi AppTec.
  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences.
  • Non-Clinical Safety Assessment for New Drugs. (2025, May 7). ZeClinics CRO.
  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics.
  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. (n.d.). PMC - NIH.
  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (2022, August 26). Boster Bio.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.
  • 1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Pyrazole-4-carboxylic acid | C4H4N2O2. (n.d.). PubChem - NIH.
  • 5-Amino-1H-pyrazole-4-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich - MilliporeSigma.
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022, December 16). MDPI.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - NIH.
  • 5-Phenyl-1H-pyrazole-4-carboxylic acid 5504-65-4. (n.d.). Sigma-Aldrich.
  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (n.d.). Organic Chemistry Portal.
  • 5-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acidhydrazide, min 95%. (n.d.). 1 gram.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific.

Sources

Validation

Comparative Molecular Docking Studies of Pyrazole-Based Inhibitors: A Technical Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus Areas: Oncology (EGFR, VEGFR-2, c-KIT), Virology (HIV-1 Protease), and Bacteriology (DapE) Executive Summary & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus Areas: Oncology (EGFR, VEGFR-2, c-KIT), Virology (HIV-1 Protease), and Bacteriology (DapE)

Executive Summary & Mechanistic Rationale

In modern structure-based drug design (SBDD), the pyrazole ring has emerged as a privileged scaffold. As a five-membered heterocycle containing two adjacent nitrogen atoms, it acts as an exceptional bioisostere for amides and phenols. Its dual capacity to function as both a hydrogen bond donor (via the NH group) and an acceptor (via the sp2 hybridized nitrogen) allows it to anchor deeply into the highly conserved hinge regions of kinase domains and protease active sites.

This guide provides an objective, data-driven comparison of novel pyrazole derivatives against standard-of-care therapeutics (e.g., Erlotinib, Sorafenib, Pazopanib). By leveraging comparative molecular docking and molecular dynamics (MD) simulations, we decode the structural causality behind the superior inhibitory profiles of optimized pyrazole analogs.

Pathway Ligand Growth Factors (EGF, VEGF) Receptor Kinase Receptors (EGFR / VEGFR-2) Ligand->Receptor Activation Signaling Downstream Cascades (MAPK / PI3K) Receptor->Signaling Phosphorylation Pyrazole Pyrazole-Based Inhibitor Pyrazole->Receptor ATP-Competitive Inhibition Outcome Tumor Cell Proliferation Signaling->Outcome Gene Expression

Fig 1: Mechanistic pathway of receptor tyrosine kinases and targeted intervention by pyrazole inhibitors.

Quantitative Performance Comparison

To objectively evaluate the efficacy of pyrazole-based inhibitors, computational binding affinities (ΔG) and experimental half-maximal inhibitory concentrations (IC₅₀) must be benchmarked against FDA-approved standard drugs. The table below synthesizes recent experimental and in silico data across multiple therapeutic targets.

Target ProteinStandard DrugStandard PerformanceTop Pyrazole DerivativePyrazole PerformanceKey Interacting Residues
EGFR (Cancer)ErlotinibIC₅₀: 0.13 μMPyrano-pyrazole (Cmpd 3)IC₅₀: 0.06 μMMet793, Thr790
VEGFR-2 (Cancer)SorafenibIC₅₀: ~0.10 μMPyrazole (Cmpd 9)IC₅₀: 0.22 μMCys919, Glu885
c-KIT (Cancer)PazopanibΔG: -8.7 kcal/molPyrazole (M74)ΔG: -9.2 kcal/molThr670, Cys673
HIV-1 Protease (Viral)SaquinavirΔG: -10.06 kcal/molPyrazole (Cmpd 5h)ΔG: -6.18 kcal/molAsp30, Ile50
Key Mechanistic Insights from the Data:
  • EGFR Inhibition: Recent comparative studies have demonstrated that1, achieving IC₅₀ values as low as 0.06 μM[1]. The causality lies in the 5-imino and 6-amino groups of the pyrazole core, which provide supplementary hydrogen bonding networks within the ATP-binding pocket that Erlotinib cannot access.

  • c-KIT Modulation: Pyrazole scaffolds have shown robust binding affinities against c-KIT, with2[2].

  • Non-Kinase Targets: Beyond oncology, docking studies against HIV-1 protease indicate that3[3]. Similarly, in bacterial targets, 4, with docking revealing key interactions at the N2 position of the pyrazole ring with Arg330A[4].

Self-Validating Experimental Protocol: Docking & MD Simulation

To ensure scientific integrity, computational protocols cannot rely on blind algorithmic outputs. The following step-by-step methodology is designed as a self-validating system , ensuring that every phase of the in silico pipeline is cross-verified before progression.

Workflow Control Protocol Validation (Native Ligand Re-docking RMSD < 2Å) Dock Molecular Docking (SP & XP Scoring) Control->Dock Validated Model PrepP Protein Prep (pH 7.4) Optimize H-bond Network PrepP->Control PrepL Ligand Prep Generate 3D Conformers PrepL->Control MD MD Simulation (1000 ns) Assess Structural Stability Dock->MD Top Poses MMGBSA MM-GBSA Analysis Calculate Binding Free Energy MD->MMGBSA Trajectory Data

Fig 2: Self-validating computational workflow for molecular docking and dynamic simulation.

Step 1: System Preparation & Protonation State Assignment
  • Action: Retrieve the high-resolution crystal structure (e.g., EGFR PDB: 1M17). Strip water molecules beyond 3 Å of the active site. Use tools like PROPKA to assign protonation states at a physiological pH of 7.4.

  • Causality: Kinase active sites contain crucial histidine and aspartate residues whose protonation states dictate hydrogen bonding. Incorrect assignment leads to inverted donor/acceptor profiles and false docking poses.

Step 2: Protocol Validation (The Control Step)
  • Action: Extract the co-crystallized native ligand (e.g., Erlotinib), randomize its conformation, and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Self-Validation: The protocol is only validated if the RMSD is ≤ 2.0 Å. If the RMSD exceeds this threshold, grid parameters or protonation states must be recalculated before screening the pyrazole library.

Step 3: Ligand Conformational Search & Minimization
  • Action: Process the pyrazole library using the OPLS4 or MMFF94x force field to generate a low-energy conformer ensemble.

  • Causality: Pyrazole derivatives often possess rotatable bonds (e.g., flexible linker chains to aromatic rings). Docking a high-energy conformer results in artificial steric clashes and artificially poor docking scores.

Step 4: Extra Precision (XP) Docking & MM-GBSA Rescoring
  • Action: Execute Standard Precision (SP) docking for initial screening, followed by Extra Precision (XP) docking for the top 10% of hits. Rescore the top poses using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.

  • Causality: Standard docking scoring functions rely on rigid approximations. XP docking aggressively penalizes desolvation penalties for polar groups in hydrophobic pockets. MM-GBSA incorporates implicit solvation models to provide a thermodynamically rigorous binding free energy (ΔG), filtering out false positives.

Step 5: Molecular Dynamics (MD) Trajectory Analysis
  • Action: Subject the top pyrazole-protein complexes to 100–1000 ns MD simulations under physiological conditions (NPT ensemble, 300 K, 1.013 bar, explicit TIP3P water model).

  • Causality & Validation: Docking is a static snapshot. MD evaluates the temporal stability of the complex. Plot the Root Mean Square Fluctuation (RMSF) of the protein backbone. If the active site residues exhibit high fluctuations (> 3 Å) while bound to the pyrazole, the predicted binding mode is unstable. A stable RMSD trajectory (< 2.5 Å deviation over 1000 ns) confirms the pyrazole is a viable lead candidate.

Strategic Directives for Drug Developers

When designing next-generation pyrazole-based inhibitors, computational data dictates three primary optimization strategies:

  • Exploit the Hinge Region: Ensure the pyrazole core is positioned to interact with the kinase hinge region (e.g., Met793 in EGFR). The introduction of fluorinated phenyl rings adjacent to the pyrazole core enhances π–π stacking with aromatic residues while improving metabolic stability.

  • Solvent-Exposed Tail Optimization: Add solubilizing groups (e.g., morpholine or piperazine rings) directed toward the solvent-exposed region of the ATP pocket to improve the pharmacokinetic (ADME) profile without disrupting core binding affinities.

  • Rigorous Computational Benchmarking: Never evaluate pyrazole derivatives in a vacuum. Always run parallel docking and MD simulations with the clinical standard-of-care (e.g., Erlotinib, Sorafenib) to establish a baseline ΔG threshold.

References

  • Source: nih.
  • Source: nih.gov / frontiersin.
  • Source: ijfmr.
  • Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-o-Tolyl-1H-pyrazole-4-carboxylic Acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to ensur...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid, a compound often utilized in the synthesis of bioactive molecules. While specific safety data for this exact molecule is not extensively published, this guide synthesizes established principles of chemical waste management and data from structurally similar pyrazole-carboxylic acid derivatives to provide a robust and precautionary disposal strategy.

The fundamental principle guiding this protocol is the management of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid as a hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] This "cradle-to-grave" approach ensures that the chemical is handled safely from its point of generation to its final disposal.[3]

I. Hazard Assessment and Characterization

Key Potential Hazards of Pyrazole-Carboxylic Acid Derivatives:

  • Skin Irritation: Many compounds in this class are classified as skin irritants.[4][5][6][7][8]

  • Serious Eye Irritation: Causes serious eye irritation is a common hazard statement for similar molecules.[4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5][8][9]

  • Harmful if Swallowed: Some derivatives are classified as harmful if ingested.[4][9][10]

Based on this data, it is prudent to handle 5-o-Tolyl-1H-pyrazole-4-carboxylic acid with the appropriate personal protective equipment (PPE) at all times.

Hazard Classification (Anticipated) GHS Pictogram Precautionary Measures
Skin Irritant (Category 2)Exclamation MarkWear protective gloves and clothing.[4][7]
Eye Irritant (Category 2A)Exclamation MarkWear safety glasses with side-shields or goggles.[4][7]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationExclamation MarkAvoid breathing dust. Use in a well-ventilated area or with respiratory protection.[4][9]
II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect un-dissolved 5-o-Tolyl-1H-pyrazole-4-carboxylic acid, contaminated spatulas, weigh boats, and contaminated PPE (such as gloves and disposable lab coats) in a dedicated, properly labeled hazardous waste container for solids.[11]

    • Do not mix solid waste with liquid waste.[11]

  • Liquid Waste:

    • Collect solutions containing 5-o-Tolyl-1H-pyrazole-4-carboxylic acid in a separate, compatible, and clearly labeled hazardous waste container for liquids.

    • Ensure the waste container is made of a material compatible with the solvents used. For instance, do not use metal containers for corrosive waste.[12]

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Containerization and Labeling

Proper containerization and labeling are crucial for safety and regulatory compliance.

  • Container Selection:

    • Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[11][12] Leaking containers are unacceptable.[11]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[13]

    • The label must include the full chemical name: "5-o-Tolyl-1H-pyrazole-4-carboxylic acid" and any other constituents in the waste stream, including solvents and their approximate concentrations.[13]

    • Indicate the primary hazards (e.g., "Irritant").

    • Include the date when waste was first added to the container.[13]

Step 3: On-site Accumulation and Storage

  • Keep waste containers closed at all times, except when adding waste.[11][12] This prevents the release of vapors and protects against spills.

  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.

  • Store incompatible waste streams separately to prevent dangerous reactions.

Step 4: Arranging for Disposal

  • Chemical waste cannot be disposed of in regular trash or poured down the drain.[2][14]

  • Disposal must be handled by a licensed hazardous waste disposal company.[2] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.[13][14]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[14]

III. Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.[15][16]

    • Clean the spill area with an appropriate solvent and decontaminate. All cleaning materials should be disposed of as hazardous waste.[11]

  • Minor Spill (Liquid):

    • Absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[4][15]

    • Clean the spill area and dispose of cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][6][7][8] Seek medical attention if irritation persists.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][8] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4][6]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][6]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid waste.

G cluster_0 Generation of Waste cluster_1 Waste Characterization & Segregation cluster_2 Storage & Disposal Waste_Gen 5-o-Tolyl-1H-pyrazole-4-carboxylic acid Waste Generated Is_Solid Solid Waste? Waste_Gen->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Container Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Container Yes Store Store in Designated Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store EHS_Pickup Request Pickup by Environmental Health & Safety (EHS) Store->EHS_Pickup Final_Disposal Disposal at a Licensed Waste Facility EHS_Pickup->Final_Disposal

Caption: Disposal workflow for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. (n.d.). Brigham Young University - Risk Management and Safety. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • RCRA Compliance FAQ. (n.d.). University of Georgia - Environmental Safety Division. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • RCRA. (n.d.). Case Western Reserve University - Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. (2025, August 15). Angene Chemical. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-o-Tolyl-1h-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-o-Tolyl-1h-pyrazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.